(5-Fluoropyridin-2-yl)methanol
Description
Properties
IUPAC Name |
(5-fluoropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLMFAZXPZQITJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646690 | |
| Record name | (5-Fluoropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802325-29-7 | |
| Record name | (5-Fluoropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-fluoropyridin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-Fluoropyridin-2-yl)methanol (CAS: 802325-29-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Fluoropyridin-2-yl)methanol is a fluorinated pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the pyridine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known applications of this compound, with a particular focus on its role in the development of modulators for G protein-coupled receptors (GPCRs).
Chemical and Physical Properties
The following tables summarize the key chemical identifiers and predicted physical properties of this compound. While experimental data for some properties are limited in publicly available literature, predicted values based on computational models are provided.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 802325-29-7 |
| Molecular Formula | C₆H₆FNO |
| Molecular Weight | 127.12 g/mol |
| IUPAC Name | This compound |
| SMILES | OCc1ncccc1F |
| InChI Key | BKLMFAZXPZQITJ-UHFFFAOYSA-N |
Table 2: Predicted Physical Properties
| Property | Value | Source |
| Boiling Point | 200.4 ± 25.0 °C | [1] |
| Density | 1.262 ± 0.06 g/cm³ | [1] |
| pKa | 13.08 ± 0.10 | [1] |
| Physical Form | Light yellow to brown liquid | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. The following table summarizes the available experimental ¹H NMR data for this compound.
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 8.42 | d | 2.8 | H-6 |
| 7.43 | ddd | 2.8, 8.4, 8.4 | H-4 |
| 7.29 | dd | 4.4, 8.8 | H-3 |
| 4.75 | s | - | -CH₂- |
Solvent: CDCl₃
Synthesis and Experimental Protocols
This compound can be synthesized through various routes. Two common methods are detailed below.
Synthesis from 2-Bromo-5-fluoropyridine
This method involves a lithium-halogen exchange followed by formylation and subsequent reduction.
Experimental Protocol:
-
Dissolve 2-bromo-5-fluoro-pyridine (3.99 g, 22.68 mmol) in toluene (200 mL) and cool the solution to -78 °C.
-
Slowly add n-butyllithium (10.9 mL, 27.22 mmol, 2.5 M solution in hexanes) to the reaction mixture.
-
Stir the reaction at -78 °C for 90 minutes.
-
Add N,N-dimethylformamide (2.3 mL, 29.71 mmol) via syringe and continue stirring at -78 °C for an additional 2 hours.
-
Add sodium borohydride (1.72 g, 45.36 mmol) and allow the reaction to warm to room temperature over a 12-hour period.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (20 mL) and dilute with ethyl acetate (100 mL).
-
Separate the organic phase and dry it over magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain this compound.[2]
Caption: Synthesis of this compound from 2-Bromo-5-fluoropyridine.
Synthesis from Ethyl 5-fluoropyridine-2-carboxylate
This method involves the reduction of the corresponding ester.
Experimental Protocol:
-
Dissolve ethyl 5-fluoropyridine-2-carboxylate (377 mg, 2.23 mmol) in tetrahydrofuran (6 mL).
-
Cool the solution to 0 °C.
-
Slowly add lithium aluminum hydride (LiAlH₄, 73 mg, 3.34 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction with ice water.
-
Extract the organic layer with ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient (20:80 to 60:40) to yield this compound as a colorless oil (309 mg, 54% yield).[1]
Caption: Synthesis of this compound via ester reduction.
Applications in Drug Discovery: Modulation of the mGlu5 Receptor
A significant application of this compound is in the synthesis of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5). mGlu5 is a Class C GPCR implicated in various neurological and psychiatric disorders.
The mGlu5 Receptor Signaling Pathway
The canonical signaling pathway of mGlu5 involves its activation by the neurotransmitter glutamate. This leads to the coupling of the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][4]
Negative allosteric modulators bind to a site on the receptor distinct from the glutamate binding site and reduce the receptor's response to glutamate.
Caption: Simplified mGlu5 receptor signaling pathway and the inhibitory action of a NAM.
Synthesis of an mGlu5 Negative Allosteric Modulator
This compound is a key precursor in the synthesis of compounds like 3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile (HTL14242), a known mGlu5 NAM.[5] While the full detailed synthesis of HTL14242 from this compound is proprietary, a plausible synthetic route would involve the conversion of the alcohol to a more reactive intermediate, such as a halide or a boronic ester, for subsequent cross-coupling reactions to build the final molecule.
Safety and Handling
This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood.[6][7][8][9]
Conclusion
This compound is a versatile and valuable building block for medicinal chemists. Its utility is highlighted by its role in the synthesis of potent and selective modulators of important drug targets like the mGlu5 receptor. This guide provides a foundational understanding of its properties, synthesis, and applications, which should aid researchers in its effective utilization in drug discovery and development programs. Further research into the biological activities of other derivatives of this compound may unveil new therapeutic opportunities.
References
- 1. 5-FLUORO-2-HYDROXYMETHYL PYRIDINE | 802325-29-7 [chemicalbook.com]
- 2. 802325-29-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. methanex.com [methanex.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of (5-Fluoropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of (5-Fluoropyridin-2-yl)methanol, a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine into molecular scaffolds can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making compounds like this compound valuable building blocks for the synthesis of novel therapeutic agents.
Core Physical and Chemical Data
While extensive experimental data for this compound is not widely available in the public domain, the following table summarizes key physical and chemical properties compiled from various chemical suppliers and databases. It is important to note that some of these values may be predicted or estimated and should be confirmed through experimental validation.
| Property | Value | Source |
| Molecular Formula | C₆H₆FNO | ChemShuttle[1], Sigma-Aldrich[2] |
| Molecular Weight | 127.12 g/mol | ChemShuttle[1], Sigma-Aldrich[2] |
| Physical Form | Liquid | Sigma-Aldrich[2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available | |
| Purity | ≥95% - 97% | ChemShuttle[1], Sigma-Aldrich[2] |
| Storage Conditions | 2-8°C under an inert atmosphere | Sigma-Aldrich[2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly published. However, standard methodologies for compounds of this class can be applied. The following are representative protocols for key physical property measurements.
Determination of Melting Point (or Freezing Point)
Given that this compound is a liquid at room temperature, its freezing point would be determined.
Principle: The freezing point is the temperature at which a liquid transitions to a solid at atmospheric pressure. For a pure crystalline substance, this occurs at a sharp, well-defined temperature.
Apparatus:
-
Cooling bath (e.g., dry ice/acetone or a cryocooler)
-
Sample vial or tube
-
Calibrated digital thermometer with a suitable temperature range
-
Stirring mechanism (magnetic stir bar and stir plate)
Procedure:
-
Place a sample of this compound in a sample vial equipped with a small magnetic stir bar.
-
Insert a calibrated digital thermometer into the sample, ensuring the probe is immersed in the liquid but not touching the bottom or sides of the vial.
-
Place the vial in a cooling bath and begin gentle stirring.
-
Record the temperature at regular intervals as the sample cools.
-
The temperature will decrease steadily and then plateau as the substance begins to freeze. The constant temperature during the phase transition is the freezing point.
-
Continue to record the temperature until the entire sample has solidified and the temperature begins to drop again.
-
The freezing point is the temperature at the midpoint of the plateau.
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Apparatus:
-
Distillation apparatus (including a round-bottom flask, condenser, and collection flask) or a micro boiling point apparatus (Thiele tube)
-
Heating mantle or oil bath
-
Calibrated thermometer
-
Boiling chips
Procedure (using a micro boiling point apparatus):
-
Place a small amount of this compound into a small test tube.
-
Invert a sealed-end capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a calibrated thermometer.
-
Heat the apparatus gently in a Thiele tube containing mineral oil.
-
A stream of bubbles will emerge from the capillary tube as the liquid is heated.
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.
Determination of Density
Principle: Density is the mass of a substance per unit volume.
Apparatus:
-
Pycnometer (a flask with a specific, accurately known volume)
-
Analytical balance
-
Temperature-controlled water bath
Procedure:
-
Clean and dry the pycnometer and determine its mass accurately using an analytical balance.
-
Fill the pycnometer with this compound, ensuring there are no air bubbles.
-
Place the filled pycnometer in a temperature-controlled water bath to bring the liquid to a specific temperature (e.g., 20°C).
-
Carefully remove any excess liquid from the top of the pycnometer.
-
Dry the outside of the pycnometer and weigh it accurately.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the volume of the pycnometer.
Determination of pKa
Principle: The pKa is a measure of the acidity of a compound. For a pyridine derivative, this typically refers to the pKa of the conjugate acid (the pyridinium ion). UV-Vis spectrophotometry or potentiometric titration are common methods.
Apparatus (for UV-Vis Spectrophotometry):
-
UV-Vis spectrophotometer
-
pH meter
-
A series of buffer solutions with known pH values
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Prepare a series of solutions by diluting the stock solution in buffers of varying, known pH values.
-
Record the UV-Vis spectrum of each solution over a relevant wavelength range.
-
The absorbance at a specific wavelength will change as the compound transitions between its protonated and deprotonated forms.
-
Plot the absorbance at this wavelength against the pH of the buffer.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.
Logical Workflow and Synthesis
The synthesis of this compound is not extensively detailed in readily available literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles for similar pyridine derivatives. A common approach involves the reduction of a corresponding carboxylic acid or ester.
Caption: A logical workflow for the synthesis of this compound.
Role in Drug Discovery: A Conceptual Pathway
Fluorinated pyridines are prevalent scaffolds in modern drug discovery. The fluorine atom can enhance binding to target proteins through favorable electrostatic interactions and can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate. While the specific biological targets of this compound are not defined, it can be conceptualized as a key building block in the synthesis of a hypothetical kinase inhibitor.
Caption: Conceptual role of this compound in drug discovery.
References
Synthesis of (5-Fluoropyridin-2-yl)methanol from 2-Amino-5-fluoropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust multi-step synthetic pathway for the preparation of (5-fluoropyridin-2-yl)methanol, a valuable fluorinated pyridine building block in medicinal chemistry and drug development, starting from the readily available precursor, 2-amino-5-fluoropyridine. The synthesis proceeds through a three-step sequence involving a Sandmeyer cyanation, nitrile hydrolysis, and subsequent reduction of the resulting carboxylic acid.
Synthetic Pathway Overview
The conversion of 2-amino-5-fluoropyridine to this compound is efficiently achieved through the following three key transformations:
-
Diazotization and Sandmeyer Cyanation: The amino group of 2-amino-5-fluoropyridine is first converted to a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst to yield 5-fluoro-2-cyanopyridine.
-
Hydrolysis: The nitrile functional group of 5-fluoro-2-cyanopyridine is hydrolyzed under basic conditions to afford 5-fluoropicolinic acid.
-
Reduction: The carboxylic acid moiety of 5-fluoropicolinic acid is selectively reduced to the corresponding primary alcohol, this compound, using a suitable reducing agent such as lithium aluminum hydride or a borane complex.
Experimental Protocols and Data
Step 1: Synthesis of 5-Fluoro-2-cyanopyridine via Sandmeyer Reaction
The initial step involves the conversion of the amino group of 2-amino-5-fluoropyridine to a nitrile. This is a well-established transformation that proceeds via a diazonium salt intermediate.
Experimental Protocol:
A solution of 2-amino-5-fluoropyridine (1.0 eq.) in aqueous hydrochloric acid is cooled to 0-5 °C. An aqueous solution of sodium nitrite (1.1 eq.) is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a vigorously stirred solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water. The reaction mixture is gradually warmed to room temperature and then heated to 50-60 °C until the evolution of nitrogen gas ceases. Upon completion, the reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Physical Form | Melting Point (°C) |
| 5-Fluoro-2-cyanopyridine | C₆H₃FN₂ | 122.10 | 60-75 | >97 | White to off-white solid | 35-41[1] |
Characterization Data for 5-Fluoro-2-cyanopyridine:
-
¹H NMR (CDCl₃, 300 MHz): δ= 8.61 (d, 1H), 7.78 (m, 1H), 7.58 (m, 1H).[2]
-
GC-MS: Molecular ion peak M+ 122.[2]
Step 2: Synthesis of 5-Fluoropicolinic Acid
The second step is the hydrolysis of the nitrile group of 5-fluoro-2-cyanopyridine to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.
Experimental Protocol:
5-Fluoro-2-cyanopyridine (1.0 eq.) is added to an aqueous solution of sodium hydroxide (2.0-3.0 eq.). The mixture is heated at reflux for several hours until the reaction is complete, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is acidified with concentrated hydrochloric acid to a pH of approximately 3-4, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 5-fluoropicolinic acid.
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Physical Form |
| 5-Fluoropicolinic Acid | C₆H₄FNO₂ | 141.10 | 85-95 | >98 | White crystalline solid |
Characterization Data for 5-Fluoropicolinic Acid: [3]
-
¹H NMR: Spectral data is available and confirms the structure.
-
¹³C NMR: Spectral data is available and confirms the structure.
Step 3: Synthesis of this compound
The final step is the reduction of the carboxylic acid to the primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) are effective for this transformation.[4][5][6][7]
Experimental Protocol (using LiAlH₄):
To a stirred suspension of lithium aluminum hydride (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of 5-fluoropicolinic acid (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours or until the reaction is complete. The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to give this compound, which can be further purified by distillation or column chromatography if necessary.
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Physical Form |
| This compound | C₆H₆FNO | 127.12 | 70-85 | >97[8] | Liquid[8] |
Characterization and Physical Data for this compound:
Visualizing the Synthesis Workflow
The following diagrams illustrate the overall synthetic pathway and the logical flow of the experimental procedure.
References
- 1. 2-Cyano-5-fluoropyridine 97 327056-62-2 [sigmaaldrich.com]
- 2. 2-Cyano-5-fluoropyridine | 327056-62-2 [chemicalbook.com]
- 3. 5-Fluoro-2-picolinic acid(107504-08-5) 1H NMR [m.chemicalbook.com]
- 4. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgosolver.com [orgosolver.com]
- 8. This compound | 802325-29-7 [sigmaaldrich.com]
Spectroscopic Profile of (5-Fluoropyridin-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound (5-Fluoropyridin-2-yl)methanol. The information detailed herein is essential for the characterization and quality control of this compound in research and development settings, particularly within the pharmaceutical industry. This document presents available ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, along with predicted Infrared (IR) spectroscopy and Mass Spectrometry (MS) characteristics based on analogous compounds. Detailed experimental protocols for acquiring this spectroscopic data are also provided.
Chemical Structure and Properties
-
CAS Number: 802325-29-7[3]
-
Molecular Formula: C₆H₆FNO[3]
-
Molecular Weight: 127.12 g/mol [3]
-
Physical Form: Liquid[2]
-
Storage: Inert atmosphere, 2-8°C[2]
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present the ¹H and ¹³C NMR data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.34 | d | 2.8 | H-6 |
| 7.55 | td | 8.4, 2.8 | H-4 |
| 7.45 | dd | 8.4, 4.4 | H-3 |
| 4.73 | s | CH₂ | |
| 3.5 (broad) | s | OH |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 158.3 (d, J = 250 Hz) | C-5 |
| 153.8 (d, J = 14 Hz) | C-2 |
| 136.1 (d, J = 24 Hz) | C-4 |
| 121.2 (d, J = 4 Hz) | C-6 |
| 120.8 (d, J = 19 Hz) | C-3 |
| 63.5 | CH₂ |
Solvent: CDCl₃, Frequency: 101 MHz
Infrared (IR) Spectroscopy (Predicted)
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3550-3200 | Strong, Broad | O-H Stretch | Alcohol |
| 3100-3000 | Medium | C-H Stretch | Aromatic |
| 2950-2850 | Medium | C-H Stretch | Aliphatic (CH₂) |
| 1600-1585, 1500-1400 | Medium to Strong | C=C Stretch | Aromatic Ring |
| 1250-1150 | Strong | C-F Stretch | Fluoroaromatic |
| 1250-1000 | Medium to Strong | C-O Stretch | Primary Alcohol |
Mass Spectrometry (MS) (Predicted)
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The predicted data is based on the fragmentation of benzyl alcohol and its derivatives.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Predicted Fragmentation Pathway |
| 127 | [M]⁺ | Molecular Ion |
| 126 | [M-H]⁺ | Loss of a hydrogen radical from the methylene group |
| 110 | [M-OH]⁺ | Loss of a hydroxyl radical |
| 98 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl group |
| 78 | [C₅H₃FN]⁺ | Fragmentation of the pyridine ring |
Experimental Protocols
The following sections provide detailed methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse sequence.
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ = 7.26 ppm).
¹³C NMR Acquisition:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-170 ppm).
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak of CDCl₃ (δ = 77.16 ppm).
IR Spectroscopy Protocol (for Liquid Sample)
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small drop of liquid this compound directly onto the ATR crystal.
-
Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.
Mass Spectrometry Protocol (Electron Ionization)
-
Prepare a dilute solution of this compound in a volatile solvent such as methanol or dichloromethane.
-
Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
For GC-MS, inject the sample onto a suitable capillary column to separate it from the solvent.
-
Ionize the sample using a standard electron ionization (EI) source (typically at 70 eV).
-
The resulting ions are then separated by the mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
References
An In-depth Technical Guide to the 1H NMR Spectrum of (5-Fluoropyridin-2-yl)methanol
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (5-Fluoropyridin-2-yl)methanol. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents a detailed breakdown of the spectral data, standardized experimental protocols for data acquisition, and a visual representation of the molecular structure with corresponding proton assignments.
1H NMR Spectral Data
The 1H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl3). The spectral data, including chemical shifts (δ), multiplicities, and integration values, are summarized in the table below.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| H6 | 8.41 | d | 1H |
| H4 | 7.51 | dd | 1H |
| H3 | 7.39 | dd | 1H |
| CH2 | 4.79 | s | 2H |
| OH | 3.55 | s | 1H |
d = doublet, dd = doublet of doublets, s = singlet
Experimental Protocols
The following protocols outline the standardized procedures for the preparation of a sample of this compound and the subsequent acquisition of its 1H NMR spectrum.
Sample Preparation
A standard protocol for the preparation of a sample for 1H NMR spectroscopy is as follows:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). The use of a deuterated solvent is crucial to avoid large solvent signals in the proton spectrum.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. If the deuterated solvent does not already contain TMS, a very small amount can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
Data Acquisition
The 1H NMR spectrum is typically acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher) with the following general parameters:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Nucleus: 1H
-
Solvent: CDCl3
-
Temperature: 298 K (25 °C)
-
Number of Scans: 16 or 32 (can be adjusted based on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Pulse Width: Typically around 90 degrees
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).
After acquisition, the raw data (Free Induction Decay - FID) is processed using Fourier transformation, phasing, and baseline correction to obtain the final spectrum.
Structural Assignment and Visualization
The chemical structure of this compound with the assignment of each proton is depicted in the diagram below. This visualization aids in correlating the spectral data with the molecular structure.
Caption: Molecular structure of this compound with proton assignments.
An In-depth Technical Guide to the Purity and Analysis of (5-Fluoropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and analysis of (5-Fluoropyridin-2-yl)methanol, a key building block in pharmaceutical and agrochemical research. This document outlines typical quality specifications, detailed analytical methodologies for purity determination, and recommended purification protocols.
Compound Profile
This compound is a fluorinated pyridine derivative valued for its utility in the synthesis of complex organic molecules. Its physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 802325-29-7 |
| Molecular Formula | C₆H₆FNO |
| Molecular Weight | 127.12 g/mol |
| Appearance | Liquid |
| Typical Purity | ≥95% to ≥97%[1][2] |
| Storage Temperature | 2-8°C, under an inert atmosphere[2] |
Purity and Impurity Analysis
Ensuring the purity of this compound is critical for its application in sensitive synthetic procedures. Commercially available batches typically have a purity of 95% or 97%.[1][2] Potential impurities may include starting materials from its synthesis, over- or under-reduced byproducts, and positional isomers. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.
Chromatographic Methods
2.1.1. High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a primary method for determining the purity of this compound and quantifying impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer) is recommended to ensure the separation of polar and non-polar impurities. A typical starting point would be a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (a scan from 200-400 nm is recommended, with a probable maximum absorbance around 260-270 nm, typical for pyridine derivatives).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis.
2.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
Sample Preparation: Dilute the sample in a volatile solvent such as dichloromethane or methanol.
Spectroscopic Methods
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, CDCl₃) δ:
-
~8.3 ppm (d, J ≈ 3 Hz, 1H, H-6)
-
~7.5 ppm (td, J ≈ 8, 3 Hz, 1H, H-4)
-
~7.4 ppm (dd, J ≈ 8, 4 Hz, 1H, H-3)
-
~4.8 ppm (s, 2H, -CH₂OH)
-
~2.5 ppm (br s, 1H, -OH)
Predicted ¹³C NMR (101 MHz, CDCl₃) δ:
-
~160 ppm (d, J ≈ 240 Hz, C-5)
-
~155 ppm (d, J ≈ 15 Hz, C-2)
-
~140 ppm (d, J ≈ 10 Hz, C-6)
-
~125 ppm (d, J ≈ 25 Hz, C-4)
-
~122 ppm (d, J ≈ 5 Hz, C-3)
-
~63 ppm (s, -CH₂OH)
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
Expected Absorptions:
-
O-H stretch: Broad peak around 3300 cm⁻¹ (alcohol)
-
C-H stretch (aromatic): ~3050 cm⁻¹
-
C=C and C=N stretch (aromatic ring): ~1600-1400 cm⁻¹
-
C-O stretch: ~1050 cm⁻¹
-
C-F stretch: ~1250 cm⁻¹
Synthesis and Purification
While multiple synthetic routes to fluorinated pyridines exist, a common approach involves the reduction of a corresponding carboxylic acid or ester.
Synthesis Workflow
A plausible synthetic route starts from 5-fluoropicolinic acid.
Caption: Synthesis of this compound.
Purification Protocol
Purification of the crude product is typically achieved through column chromatography.
Experimental Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A solvent system of ethyl acetate and hexanes. The polarity can be adjusted based on TLC analysis of the crude mixture. A gradient elution from 10% to 50% ethyl acetate in hexanes is a good starting point.
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb the crude mixture onto a small amount of silica gel.
-
Load the dried silica onto a pre-packed column.
-
Elute the column with the chosen solvent system.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Analytical Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive analysis of this compound.
Caption: Analytical workflow for this compound.
Conclusion
The robust analysis of this compound requires a multi-faceted approach employing both chromatographic and spectroscopic techniques. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to ensure the quality and purity of this important synthetic intermediate. Adherence to these or similar validated methods is essential for the reliable and reproducible synthesis of downstream target molecules.
References
An In-depth Technical Guide to the Safety and Handling of (5-Fluoropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for (5-Fluoropyridin-2-yl)methanol (CAS No: 802325-29-7), a key intermediate in the synthesis of various biologically active compounds. This document is intended for use by trained professionals in a laboratory or drug development setting.
Chemical and Physical Properties
This compound is a fluorinated pyridine derivative. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 802325-29-7 |
| Molecular Formula | C₆H₆FNO |
| Molecular Weight | 127.12 g/mol |
| Appearance | Liquid or Solid |
| Storage Temperature | 2-8°C, under an inert atmosphere |
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. The following tables summarize its GHS hazard classifications and precautionary statements.
Table 2.1: GHS Hazard Statements
| Code | Statement |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Table 2.2: GHS Precautionary Statements
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER or doctor/ physician if you feel unwell. |
| P330 | Rinse mouth. |
| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/ attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/ container to an approved waste disposal plant. |
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE requirements should be conducted before handling. The following table outlines recommended PPE.
| Body Part | Protective Equipment | Recommended Material/Standard |
| Eyes/Face | Safety glasses with side shields or a face shield | Conforming to EN166 (EU) or NIOSH (US) standards.[1] |
| Skin | Chemical-resistant gloves | Nitrile rubber, Butyl rubber (inspect before use).[1][2] |
| Lab coat or chemical-resistant apron | Standard laboratory coat.[1] | |
| Respiratory | Respirator (if ventilation is inadequate) | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1][2] |
Handling and Storage Protocol
-
Engineering Controls : All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Handling :
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
-
-
Storage :
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperature is 2-8°C.
-
Store under an inert atmosphere.
-
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/ shower. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Spill and Disposal Procedures
-
Spill Response :
-
Evacuate personnel from the spill area.
-
Wear appropriate PPE.
-
Contain the spill and prevent it from entering drains.
-
Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.
-
-
Disposal :
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contact a licensed professional waste disposal service.
-
Biological Context and Signaling Pathways
This compound is primarily utilized as a key intermediate in the synthesis of a variety of investigational therapeutic agents. While there is no direct evidence of this compound modulating specific signaling pathways, its derivatives have been designed to target several critical biological processes.
Role as a Synthetic Intermediate
Patent literature reveals that this compound is a building block for compounds targeting:
-
Bacterial DNA Gyrase : Derivatives have been synthesized for their potential as antibacterial agents that inhibit this essential bacterial enzyme.[3]
-
Hepatitis B Virus (HBV) Replication : It is used in the synthesis of novel indolizine-2-carboxamides that are active against HBV.
-
Pim Kinase Inhibition : The compound is an intermediate for pyridineamine compounds that act as Pim kinase inhibitors, which are targets in oncology.
-
Antifungal Agents : It is a precursor for heterocycle substituted pyridine derivatives with antifungal properties.
-
PDE4 Inhibition : Substituted pyridine and pyrazine compounds derived from this intermediate have been investigated as PDE4 inhibitors for treating neurological and inflammatory disorders.
Illustrative Signaling Pathways of Derivatives
The following diagrams illustrate the general mechanisms of action for some of the therapeutic targets of compounds derived from this compound.
Caption: Inhibition of Bacterial DNA Gyrase by a Derivative Compound.
Caption: General Pim Kinase Signaling Pathway and Inhibition.
Risk Assessment and Management Workflow
A systematic approach to risk assessment is crucial when working with this compound. The following workflow outlines the key steps.
Caption: Workflow for Risk Assessment and Management.
This guide is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2020221824A1 - Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv) - Google Patents [patents.google.com]
- 3. US20140275531A1 - Substituted pyridine and pyrazine compounds as pde4 inhibitors - Google Patents [patents.google.com]
The Chemical Stability of (5-Fluoropyridin-2-yl)methanol: An In-depth Technical Guide
Disclaimer: As of late 2025, detailed experimental data on the chemical stability and degradation pathways of (5-Fluoropyridin-2-yl)methanol is not extensively available in publicly accessible scientific literature. This guide is therefore based on established principles of chemical stability, information on analogous compounds, and standardized methodologies for forced degradation studies as outlined by the International Conference on Harmonisation (ICH). The quantitative data, experimental protocols, and degradation pathways presented herein are illustrative and intended to provide a framework for researchers, scientists, and drug development professionals.
Introduction
This compound is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom into the pyridine ring can modulate the physicochemical properties of the molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the chemical stability of this compound is paramount for ensuring the safety, efficacy, and shelf-life of any potential drug product.
This technical guide provides a comprehensive overview of the expected chemical stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It outlines hypothetical degradation pathways and provides detailed, exemplary experimental protocols for conducting forced degradation studies.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H6FNO | Sigma-Aldrich[1] |
| Molecular Weight | 127.12 g/mol | PubChem[2] |
| Appearance | Liquid | Sigma-Aldrich[1] |
| Storage Temperature | 2-8°C, Inert atmosphere | Sigma-Aldrich[1] |
Expected Chemical Stability and Potential Degradation Pathways
Based on the structure of this compound, which combines a fluorinated pyridine ring with a primary alcohol functional group, several potential degradation pathways can be postulated under forced stress conditions.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many pharmaceutical compounds. The stability of this compound is expected to be pH-dependent.
-
Acidic Conditions: In acidic media, protonation of the pyridine nitrogen may occur, potentially making the ring more susceptible to nucleophilic attack, although the electron-withdrawing nature of the fluorine atom might mitigate this. The primary alcohol is generally stable to acid hydrolysis.
-
Neutral Conditions: The compound is expected to be relatively stable at neutral pH.
-
Alkaline Conditions: In basic conditions, deprotonation of the hydroxyl group could occur, forming an alkoxide. While the pyridine ring itself is generally resistant to base-catalyzed hydrolysis, extreme pH and temperature might promote degradation.
Hypothetical Hydrolytic Degradation Products:
| Degradant | Structure | Formation Condition |
| 5-Fluoropicolinic acid | (Structure not available) | Oxidation following potential hydrolysis |
| 5-Fluoropyridine-2-carbaldehyde | (Structure not available) | Oxidation |
Oxidative Stability
The primary alcohol group in this compound is a likely site for oxidative degradation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide (H₂O₂).
Potential Oxidative Degradation Pathway:
The primary alcohol can be oxidized first to an aldehyde (5-Fluoropyridine-2-carbaldehyde) and then further to a carboxylic acid (5-Fluoropicolinic acid).
Caption: Hypothetical oxidative degradation of this compound.
Photostability
Photostability testing, as guided by ICH Q1B, exposes the drug substance to a combination of visible and UV light.[3][4] The pyridine ring, being an aromatic heterocycle, can absorb UV radiation, which may lead to photodegradation. The presence of the fluorine atom could influence the photolytic stability.
Potential Photodegradation Products: Photodegradation of pyridine-containing compounds can be complex, potentially leading to ring opening or the formation of various photoproducts. Specific degradation products would need to be identified experimentally.
Thermal Stability
Thermal degradation is assessed by exposing the compound to elevated temperatures, both in solid and solution states. This compound is expected to be relatively stable at ambient temperatures, as indicated by its recommended storage conditions.[1] At higher temperatures, decomposition may occur. For analogous compounds like pyridin-2-ylmethanol, stability is maintained under normal temperatures and pressures.[5]
Illustrative Quantitative Data from Forced Degradation Studies
The following table presents hypothetical data from a forced degradation study on this compound. The goal of such a study is to achieve 5-20% degradation to demonstrate the stability-indicating nature of the analytical method.[6][7]
| Stress Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 h | 60°C | < 5% | - |
| 0.1 M NaOH | 24 h | 60°C | 15% | 5-Fluoropicolinic acid |
| 3% H₂O₂ | 24 h | Room Temp | 18% | 5-Fluoropyridine-2-carbaldehyde, 5-Fluoropicolinic acid |
| Photostability (ICH Q1B) | - | - | 8% | Unidentified Photoproducts |
| Thermal (Solid) | 48 h | 80°C | < 5% | - |
| Thermal (Solution) | 48 h | 80°C | 7% | Minor unidentified degradants |
Experimental Protocols (Illustrative)
Detailed experimental protocols are crucial for reproducible stability studies. The following are example protocols for conducting forced degradation.
General Procedure
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then subjected to the stress conditions outlined below. Samples are taken at various time points, neutralized if necessary, and analyzed by a validated stability-indicating HPLC method.
Hydrolytic Degradation
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the mixture at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours.
Oxidative Degradation
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light. Withdraw samples at 0, 2, 4, 8, and 24 hours.
Photolytic Degradation
Expose a solution of this compound in a photostability chamber according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[3] A control sample should be kept in the dark under the same temperature conditions.
Thermal Degradation
-
Solid State: Place a known amount of solid this compound in a controlled temperature oven at 80°C. Analyze samples at appropriate time intervals.
-
Solution State: Prepare a solution of this compound in a suitable solvent and keep it in a controlled temperature oven at 80°C. Analyze samples at appropriate time intervals.
Analytical Methodology
A validated stability-indicating analytical method is essential for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed.
Example HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and a phosphate buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined based on the UV spectrum of the compound |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Logical Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the chemical stability of a compound like this compound.
Caption: A typical workflow for chemical stability assessment.
Conclusion
While specific experimental data for this compound is currently limited, this guide provides a comprehensive framework for understanding and evaluating its chemical stability. The presence of the fluorinated pyridine ring and the primary alcohol functional group suggests potential susceptibility to oxidative and, to a lesser extent, hydrolytic and photolytic degradation under stress conditions. The provided hypothetical data and experimental protocols serve as a practical starting point for researchers and drug development professionals to design and execute robust stability studies. Further experimental work is necessary to fully elucidate the degradation pathways and kinetics for this promising molecule.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bdmaee.net [bdmaee.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Determining the Solubility of (5-Fluoropyridin-2-yl)methanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of (5-Fluoropyridin-2-yl)methanol, a key intermediate in medicinal chemistry. In the absence of publicly available quantitative solubility data for this specific compound, this document outlines detailed experimental protocols for both thermodynamic and kinetic solubility determination. Furthermore, it presents a framework for data presentation and visualization to aid researchers in their laboratory investigations.
Introduction: The Critical Role of Organic Solvent Solubility
This compound is a fluorinated pyridine derivative of interest in the synthesis of novel therapeutic agents. The introduction of a fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, thereby influencing its pharmacological profile. Understanding the solubility of this intermediate in a range of organic solvents is paramount for several reasons:
-
Process Chemistry: Optimizing reaction conditions, including solvent selection, is crucial for efficient synthesis and achieving high yields.
-
Purification: Crystallization and chromatographic purification methods are highly dependent on the differential solubility of the target compound and its impurities in various solvent systems.
-
Formulation Development: For preclinical and clinical studies, the ability to formulate the compound in appropriate vehicles for dosing is directly linked to its solubility. Poor solubility can hinder the development of a viable drug product.[1][2]
-
Predictive Modeling: Experimental solubility data is essential for building and validating in silico models that can predict the solubility of related compounds, thereby accelerating the drug discovery process.
This guide will focus on two primary types of solubility measurements: thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent, while kinetic solubility is a measure of how quickly a compound dissolves from a solid state or precipitates from a supersaturated solution, often determined in high-throughput screening formats.[3][4]
Data Presentation: A Framework for Reporting Solubility
Clear and structured presentation of solubility data is essential for comparison and analysis. The following table provides a recommended template for reporting the solubility of this compound in various organic solvents at a specified temperature.
| Solvent | Solvent Class | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Methanol | Polar Protic | 25 | Thermodynamic (Shake-Flask) | Data | Data | e.g., Clear solution |
| Ethanol | Polar Protic | 25 | Thermodynamic (Shake-Flask) | Data | Data | e.g., Clear solution |
| Isopropanol | Polar Protic | 25 | Thermodynamic (Shake-Flask) | Data | Data | e.g., Fine precipitate |
| Acetone | Polar Aprotic | 25 | Thermodynamic (Shake-Flask) | Data | Data | e.g., Clear solution |
| Acetonitrile | Polar Aprotic | 25 | Thermodynamic (Shake-Flask) | Data | Data | e.g., Clear solution |
| Dichloromethane | Non-polar | 25 | Thermodynamic (Shake-Flask) | Data | Data | e.g., Insoluble |
| Toluene | Non-polar | 25 | Thermodynamic (Shake-Flask) | Data | Data | e.g., Insoluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Kinetic (96-well plate) | Data | Data | e.g., No precipitation |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Kinetic (96-well plate) | Data | Data | e.g., No precipitation |
Note: This table is a template. The actual solubility data needs to be determined experimentally.
Experimental Protocols
The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[3] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). The samples should be agitated for a sufficient time to reach equilibrium. A common timeframe is 24 to 48 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectroscopy method. A calibration curve prepared with known concentrations of the compound is used for quantification.
-
Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
Kinetic Solubility Determination (High-Throughput Method)
Kinetic solubility assays are often employed in early drug discovery for rapid screening of a large number of compounds.[5] This method typically involves adding a concentrated stock solution of the compound in a universal solvent like DMSO to an aqueous or organic buffer and observing for precipitation.[1][2]
Materials and Equipment:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Selected organic solvents
-
96-well microtiter plates
-
Automated liquid handler (optional)
-
Plate shaker
-
Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements
-
Centrifuge with a plate rotor (for filtration-based methods)
-
Solubility filter plates (e.g., Millipore MultiScreen)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Plate Preparation: Using a liquid handler or manual pipetting, add a small volume of the DMSO stock solution to the wells of a 96-well plate.
-
Solvent Addition: Add the desired organic solvent to each well to achieve the target final concentration of the compound. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and shake it at a controlled temperature for a defined period (e.g., 1-2 hours).[6]
-
Detection (Nephelometry): Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The concentration at which precipitation is observed is the kinetic solubility.
-
Detection (UV-Vis with Filtration): Alternatively, after incubation, separate the undissolved solid by centrifugation of the plate followed by collection of the supernatant, or by using a solubility filter plate.[1] Measure the UV absorbance of the clear supernatant in a new plate. The concentration is determined from a calibration curve.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
Conclusion
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
Commercial Suppliers and Technical Guide for (5-Fluoropyridin-2-yl)methanol
For researchers, scientists, and professionals in drug development, (5-Fluoropyridin-2-yl)methanol is a key building block in the synthesis of a variety of pharmaceutical compounds. Its fluorinated pyridine scaffold is of particular interest in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides a comprehensive overview of commercial suppliers, available technical data, and insights into its synthesis and applications.
Commercial Availability
A range of chemical suppliers offer this compound and its hydrochloride salt, providing various grades and quantities to meet research and development needs. The following tables summarize the offerings from several prominent suppliers.
This compound (CAS: 802325-29-7)
| Supplier | Purity | Available Quantities | Additional Notes |
| Sigma-Aldrich | 97% | 100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g | Marketed by Ambeed, Inc.[1] |
| ChemShuttle | 95% | 5 g, 10 g, 25 g, 100 g | Custom synthesis services also available.[2] |
| BLD Pharm | - | - | Provides access to NMR, HPLC, LC-MS, and UPLC data. |
| Sunway Pharm | 97% | 100 mg, 250 mg, 500 mg, 1 g, 5 g | For scientific research use only. |
This compound hydrochloride (CAS: 31181-80-3)
| Supplier | Purity | Additional Notes |
| BLD Pharm | - | Provides access to NMR, HPLC, LC-MS, and UPLC data. |
Physicochemical Properties
The fundamental properties of this compound are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₆FNO | [2] |
| Molecular Weight | 127.12 g/mol | [2] |
| Appearance | Liquid | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
| SMILES | OCc1nccc(F)c1 | [2] |
| InChI Key | BKLMFAZXPZQITJ-UHFFFAOYSA-N | [1] |
Experimental Protocols
Synthesis of the Precursor: 2-amino-5-fluoropyridine
The synthesis of 2-amino-5-fluoropyridine is a critical first step. One common method starts from 2-aminopyridine and involves a series of reactions including nitration, amino acetylation, reduction of the nitro group, diazotization, and a Schiemann reaction to introduce the fluorine atom.[3][4] This multi-step process is advantageous as it avoids the need for less accessible intermediates and can result in higher yields and purity.[3][4]
A documented experimental procedure for the synthesis of 2-amino-5-fluoropyridine is as follows:
-
Materials: 2-aminopyridine, nitric acid, acetic anhydride, reducing agent (e.g., Fe/HCl), sodium nitrite, fluoroboric acid.
-
Step 1: Nitration: 2-aminopyridine is nitrated to introduce a nitro group onto the pyridine ring.
-
Step 2: Amino Acetylation: The amino group is protected by acetylation with acetic anhydride.
-
Step 3: Reduction of Nitro Group: The nitro group is reduced to an amino group.
-
Step 4: Diazotization: The newly formed amino group is converted to a diazonium salt using sodium nitrite and a strong acid.
-
Step 5: Schiemann Reaction: The diazonium salt is then subjected to a Schiemann reaction with fluoroboric acid to introduce the fluorine atom.
-
Step 6: Hydrolysis: The acetyl protecting group is removed to yield 2-amino-5-fluoropyridine.
The optimal reaction conditions, including temperature, reaction time, and molar ratios of reactants, are crucial for maximizing the yield at each step.[4]
Proposed Synthesis of this compound from 2-amino-5-fluoropyridine
A logical subsequent step to obtain this compound would be the conversion of the amino group of 2-amino-5-fluoropyridine to a hydroxymethyl group. This can be conceptually broken down into the following steps:
-
Diazotization: The 2-amino-5-fluoropyridine is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form the corresponding diazonium salt.
-
Hydrolysis: The diazonium salt is then carefully hydrolyzed, typically by heating in an aqueous solution, to replace the diazonium group with a hydroxyl group, yielding 5-fluoro-2-hydroxypyridine.
-
Reduction: The hydroxyl group can then be converted to a hydroxymethyl group through a suitable reduction method.
The following diagram illustrates a potential synthetic workflow.
Caption: Proposed synthetic pathway from 2-amino-5-fluoropyridine.
Applications in Drug Discovery
Fluorinated pyridines are a cornerstone in modern medicinal chemistry, primarily due to the beneficial properties conferred by the fluorine atom.[5] These include enhanced metabolic stability, increased lipophilicity which can improve cell membrane permeability, and altered pKa values which can affect drug-target interactions.[5]
This compound serves as a valuable building block for introducing this fluorinated pyridine moiety into larger, more complex molecules with therapeutic potential. A notable example is the use of its precursor, 2-amino-5-fluoropyridine, in the synthesis of LBM415, a peptide deformylase inhibitor with antibacterial properties.[3][4]
The incorporation of fluorinated pyridines is a common strategy in the development of kinase inhibitors for cancer therapy.[6] The pyridine ring can act as a hinge-binding motif, while the fluorine atom can modulate the electronic properties of the molecule to fine-tune its binding affinity and selectivity for the target kinase. The PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, is a common target for such inhibitors.[7]
The following diagram illustrates the role of this compound as a building block in the synthesis of a hypothetical kinase inhibitor targeting the PI3K/AKT/mTOR pathway.
Caption: Role as a building block for a kinase inhibitor.
References
- 1. This compound | 802325-29-7 [sigmaaldrich.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Strategic Role of Fluorination in Enhancing the Biological Activity of Pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of fluorine into pyridine-based molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacological profile of these ubiquitous derivatives. This technical guide provides an in-depth analysis of the role of fluorination in modulating the biological activity of pyridine compounds. Through a comprehensive review of current literature, this document outlines the effects of fluorine substitution on key physicochemical properties, receptor interactions, and metabolic stability. Quantitative biological data, detailed experimental protocols, and visual representations of relevant signaling pathways are presented to equip researchers and drug development professionals with the critical information needed to leverage fluorination as a strategic tool in the design of novel therapeutics.
Introduction: The Fluorine Advantage in Pyridine Scaffolds
The pyridine ring is a privileged structure in drug discovery, present in numerous approved therapeutic agents.[1][2] Its nitrogen atom provides a key site for hydrogen bonding and influences the molecule's overall polarity and basicity. The strategic incorporation of fluorine atoms into the pyridine ring or its substituents can dramatically enhance a compound's drug-like properties.[2][3] Fluorine's unique characteristics—its small size, high electronegativity, and the strength of the carbon-fluorine bond—contribute to several beneficial modifications[1][2]:
-
Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often leading to an increased drug half-life.[4][5]
-
Modulation of Physicochemical Properties: Fluorination significantly alters the lipophilicity (LogP) and basicity (pKa) of pyridine derivatives, which in turn affects their solubility, permeability, and oral bioavailability.[6][7][8]
-
Improved Binding Affinity and Selectivity: The introduction of fluorine can lead to more potent and selective interactions with biological targets through various mechanisms, including altered electrostatic interactions, hydrogen bonding, and favorable conformational changes.[9]
This guide will delve into these aspects, providing quantitative data and detailed methodologies to illustrate the profound impact of fluorination.
Quantitative Analysis of Biological Activity: The Impact of Fluorination
The strategic placement of fluorine atoms on pyridine derivatives can lead to substantial improvements in their biological potency. This is particularly evident in the development of kinase inhibitors, a major class of therapeutics in oncology and immunology.
Kinase Inhibition
The following table summarizes the in vitro inhibitory activities (IC50 values) of several fluorinated pyridine derivatives against various protein kinases, with comparisons to their non-fluorinated or differently halogenated counterparts where available.
| Compound ID | Target Kinase | Fluorination Pattern | IC50 (µM) | Non-Fluorinated/Other Halogen Analogue IC50 (µM) | Reference |
| A01 | TRKA | 3-fluorophenyl | 0.293 | - | [10] |
| A02 | TRKA | Phenyl (non-fluorinated) | 0.479 | - | [10] |
| C03 | TRKA | 3-fluorophenyl | 0.056 | - | [10] |
| 2a | PI3K p110α | 4-Fluorophenyl | 0.67 | - | [11] |
| 2g | PI3K p110α | Optimized substitutions | 0.0018 | - | [11] |
| 12 | PI3K p110α | Thiazole derivative | 0.0028 | - | [11] |
| Compound 9 | TGF-βR1 | 3-fluoro- and 5-fluoro-substituted pyridine | comparable potency | - | [12] |
| Compound 10 | TGF-βR1 | - | 0.00768 | - | [12] |
| Compound 13 | TGF-βR1 | - | 0.022 | - | [12] |
| 2e | ALKL1196M (crizotinib-resistant) | - | 0.0413 | Crizotinib: ~0.0826 | [13] |
| 8g | FMS kinase | - | 0.0215 | Sorafenib: 0.1654 (in-cell) | [14] |
| 8h | FMS kinase | - | 0.0739 | Sorafenib: 0.1654 (in-cell) | [14] |
| 36 | c-Src kinase | - | 12.5 | - | [15] |
| 16b | BTK / PI3Kδ | - | 0.139 / 0.275 | - | [16] |
Note: The table presents a selection of data from the cited literature. For complete structure-activity relationship (SAR) studies, please refer to the original publications.
Antiproliferative Activity
The enhanced kinase inhibitory activity of fluorinated pyridine derivatives often translates to potent antiproliferative effects in cancer cell lines.
| Compound ID | Cell Line | Fluorination Pattern | IC50 (µM) | Non-Fluorinated/Other Halogen Analogue IC50 (µM) | Reference |
| C03 | Km-12 (colorectal cancer) | 3-fluorophenyl | 0.304 | - | [10] |
| 12 | A375 (melanoma) | Thiazole derivative | 0.14 | - | [11] |
| 12 | HeLa (cervical cancer) | Thiazole derivative | 0.21 | - | [11] |
| 2e | H3122 (ALK-addicted lung cancer) | - | 6.27 | Crizotinib: comparable | [13] |
| 2e | HCC78 (ROS1-addicted lung cancer) | - | 10.71 | Crizotinib: comparable | [13] |
| 3b | MCF-7 (breast cancer) | - | 6.13 | Taxol: 12.32 | [17] |
| 8e | MCF-7 (breast cancer) | 4-Iodophenyl urea | 0.11 (72h) | 4-Fluorophenyl urea: 5.14 (72h) | [18] |
Physicochemical Properties: The Underlying Drivers of Enhanced Activity
The biological advantages conferred by fluorination are deeply rooted in its influence on fundamental physicochemical properties.
Lipophilicity (LogP) and Acidity/Basicity (pKa)
Fluorine's high electronegativity exerts a strong inductive effect, which can significantly alter the electron distribution within the pyridine ring and its substituents. This, in turn, modulates the compound's lipophilicity and basicity.
| Compound | Substituent | LogP | pKa | Reference |
| Pyridine | H | 0.65 | 5.23 | [7][19] |
| 2-Fluoropyridine | 2-F | 0.88 | 0.44 | [7][19] |
| 3-Fluoropyridine | 3-F | 0.43 | 2.97 | [7][19] |
| 4-Fluoropyridine | 4-F | 0.35 | 1.89 | [7][19] |
| 2-Chloropyridine | 2-Cl | 1.22 | 0.72 | [7][19] |
| 2-Methylpyridine | 2-CH3 | 1.11 | 5.97 | [7][19] |
| 2-(Methylthio)pyridine | 2-SCH3 | 1.69 (logD 7.4) | 3.69 | [6] |
| 2-(Trifluoromethylthio)pyridine | 2-SCF3 | 2.13 (logD 7.4) | 0.97 | [6] |
Note: LogP and pKa values can vary depending on the experimental or computational method used.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of fluorinated pyridine derivatives, detailed and standardized experimental protocols are essential.
Synthesis of Fluorinated Pyridine Derivatives
Example: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction [20]
This protocol describes a common method for introducing fluorine into a pyridine ring.
-
Diazotization:
-
In a two-necked round-bottom flask equipped with a thermometer and a stirring bar, dissolve 4-aminopyridine (1.0 eq) in a 42% aqueous solution of HBF4 by heating to 40 °C.
-
Cool the solution to 5-7 °C in an ice-water bath to precipitate 4-pyridylammonium tetrafluoroborate.
-
Slowly add a solution of sodium nitrite (1.1 eq) while maintaining the temperature between 5-9 °C.
-
Stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.
-
-
Decomposition and Work-up:
-
Slowly add the reaction mixture to a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with dichloromethane (CH2Cl2).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 4-fluoropyridine.
-
In Vitro Kinase Inhibition Assay
Example: PI3K (p110α/p85α) Kinase Assay (ADP-Glo™ Format) [21]
This protocol outlines a luminescent-based assay to determine the IC50 of inhibitors against PI3K.
-
Reagent Preparation:
-
Prepare PI3K Reaction Buffer/Lipid Substrate mixture (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA, and the lipid substrate).
-
Dilute the PI3K enzyme in the prepared buffer/lipid mixture.
-
Prepare serial dilutions of the fluorinated pyridine inhibitor in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 0.5 µL of the inhibitor dilution or vehicle (DMSO) to the wells.
-
Add 4 µL of the enzyme/lipid mixture.
-
Initiate the reaction by adding 0.5 µL of 250 µM ATP.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent and incubate according to the manufacturer's instructions to deplete unused ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability Assay
This colorimetric assay is widely used to assess the antiproliferative effects of compounds on cancer cell lines.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the fluorinated pyridine derivative or vehicle control (DMSO).
-
Incubate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Calculate the IC50 value, the concentration that causes 50% inhibition of cell growth.
-
In Vitro Metabolic Stability Assay
Example: Liver Microsomal Stability Assay [3][13][17][24]
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
-
Incubation Mixture Preparation:
-
Prepare a master mix containing liver microsomes (e.g., human or rat, 0.5 mg/mL protein), phosphate buffer (pH 7.4), and MgCl2.
-
Prepare a separate NADPH-regenerating system solution.
-
-
Assay Procedure:
-
Pre-warm the microsomal master mix and the test compound solution (1 µM final concentration) at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Include a control incubation without the NADPH-regenerating system.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
-
Signaling Pathways and Molecular Interactions
Fluorinated pyridine derivatives often exert their biological effects by modulating specific signaling pathways critical for cell survival and proliferation. A prominent example is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[1][25][26][27]
The PI3K/AKT/mTOR Signaling Pathway
This pathway is a key regulator of cell growth, survival, and metabolism.[25][26] The diagram below illustrates the core components of this pathway and indicates the inhibitory action of certain pyridine derivatives.
Figure 1: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of certain fluorinated pyridine derivatives on PI3K.
Molecular Interactions at the Target Site
Computational studies and X-ray crystallography have provided insights into how fluorinated pyridine derivatives interact with the active sites of their target proteins.[1][14] The electronegativity of the fluorine atom can lead to favorable electrostatic interactions with amino acid residues in the binding pocket. Furthermore, fluorine can participate in non-canonical hydrogen bonds and other weak interactions that contribute to binding affinity and selectivity.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into pyridine derivatives is a powerful and versatile strategy in modern drug discovery. As demonstrated by the quantitative data, fluorination can significantly enhance biological activity, improve metabolic stability, and fine-tune physicochemical properties. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of novel fluorinated pyridine compounds.
Future research will likely focus on the development of novel and more selective fluorination methodologies, enabling the precise installation of fluorine atoms at previously inaccessible positions on the pyridine scaffold.[28] Furthermore, a deeper understanding of the complex interplay between fluorination, protein-ligand interactions, and metabolic pathways, aided by advanced computational tools, will continue to drive the rational design of the next generation of highly effective and safe pyridine-based therapeutics.[14] The continued exploration of fluorinated pyridines holds immense promise for addressing unmet medical needs across a wide range of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 5. researchgate.net [researchgate.net]
- 6. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 8. PI3K/AKT signaling pathway involvement in fluoride-induced apoptosis in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 10. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A direct fluorometric activity assay for lipid kinases and phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. mttlab.eu [mttlab.eu]
- 14. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. bioivt.com [bioivt.com]
- 18. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 19. organicchemistrydata.org [organicchemistrydata.org]
- 20. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 21. promega.de [promega.de]
- 22. atcc.org [atcc.org]
- 23. bds.berkeley.edu [bds.berkeley.edu]
- 24. charnwooddiscovery.com [charnwooddiscovery.com]
- 25. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 26. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. New method for introducing fluorinated components into molecules [uni-muenster.de]
The Strategic Imperation of Fluorine in Pyridine-Based Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The pyridine ring, a ubiquitous and versatile heterocycle present in a multitude of approved drugs, serves as a prime template for fluorination. This technical guide provides a comprehensive overview of the role of fluorinated pyridines in drug discovery, detailing their synthesis, physicochemical properties, and impact on biological activity. Through an examination of key approved drugs and their mechanisms of action, this guide aims to equip researchers with the fundamental knowledge to leverage fluorinated pyridines in the design of next-generation therapeutics.
The Impact of Fluorination on the Physicochemical Properties of Pyridines
The introduction of fluorine, the most electronegative element, into a pyridine ring imparts a range of unique properties that can be exploited in drug design. These modifications can lead to enhanced metabolic stability, modulated lipophilicity and basicity, and improved binding affinity to biological targets.[1][2][3]
Modulation of Basicity (pKa)
Fluorine's strong electron-withdrawing nature significantly reduces the basicity of the pyridine nitrogen. This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target. For instance, a lower pKa can reduce unwanted interactions with acidic organelles and improve cell permeability.
Table 1: Comparison of pKa and LogP for Pyridine and Fluorinated Pyridines
| Compound | pKa | LogP |
| Pyridine | 5.25 | 0.65 |
| 2-Fluoropyridine | -0.44 | 1.13 |
| 3-Fluoropyridine | 2.97 | 0.92 |
| 4-Fluoropyridine | 1.95 | Not available |
Note: pKa and LogP values can vary depending on the experimental conditions. The data presented here are representative values from various sources.
Alteration of Lipophilicity (LogP)
The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of more fluorine atoms or fluoroalkyl groups can have a more complex effect. This ability to fine-tune LogP is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5][6]
Synthesis of Fluorinated Pyridines: Experimental Protocols
The synthesis of fluorinated pyridines can be achieved through various methods, each with its own advantages and limitations. Below are detailed protocols for the synthesis of key fluorinated pyridine building blocks.
Experimental Protocol 1: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction
This method involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[7]
Materials:
-
4-Aminopyridine
-
42% aqueous solution of tetrafluoroboric acid (HBF4)
-
Sodium nitrite (NaNO2)
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (CH2Cl2)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ice-water bath
-
Round-bottomed flask
-
Stirring bar
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 200 mL two-necked round-bottomed flask equipped with a thermometer and a stirring bar, add 42% aqueous HBF4.
-
Add 4-aminopyridine (14.4 g, 153 mmol) and dissolve by heating to 40 °C.
-
Cool the solution to 5-7 °C in an ice-water bath to allow the crystallization of 4-pyridylammonium tetrafluoroborate.
-
Slowly add sodium nitrite (12.0 g, 174 mmol) to the suspension while maintaining the temperature between 5-9 °C. The addition should take approximately 90 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.
-
Slowly add the reaction mixture to a solution of NaHCO3 (30.0 g, 357 mmol) in 200 mL of water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain 4-fluoropyridine.
Case Studies of Fluorinated Pyridine-Containing Drugs
The strategic use of fluorinated pyridines is evident in several approved drugs across various therapeutic areas.
Alpelisib: A PI3K Inhibitor for Breast Cancer
Alpelisib is an orally bioavailable inhibitor of the alpha-isoform of phosphoinositide 3-kinase (PI3Kα). The presence of a fluorinated pyridine moiety in its structure contributes to its metabolic stability and potency.[8][9]
Table 2: In Vitro Activity of Alpelisib and Related Compounds
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| Alpelisib | 5 | 1,200 | 290 | 250 |
| ZSTK474 (pan-PI3K inhibitor) | 8.6 | - | - | - |
| Compound 35 (imidazo[1,2-a]pyridine derivative) | 150 | - | - | - |
Note: IC50 values are indicative and can vary between different assays and laboratories.[10][11]
Alpelisib inhibits PI3Kα, a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[12][13][14][15]
Lemborexant: A Dual Orexin Receptor Antagonist for Insomnia
Lemborexant is a dual orexin receptor antagonist used for the treatment of insomnia. The fluorinated pyridine core of lemborexant is crucial for its binding affinity and pharmacokinetic profile.[16][17][18]
Table 3: Pharmacokinetic Parameters of Lemborexant
| Dose | Tmax (hr) | t1/2 (hr) | Cmax (ng/mL) | AUC (ng*hr/mL) |
| 5 mg | 1-3 | 17 | - | - |
| 10 mg | 1-3 | 19 | - | - |
Note: Pharmacokinetic parameters can vary between individuals.[17]
Lemborexant competitively antagonizes orexin receptors OX1R and OX2R, which are involved in promoting wakefulness. By blocking orexin signaling, lemborexant promotes sleep.[7][19][20][21][22]
Ubrogepant: A CGRP Receptor Antagonist for Migraine
Ubrogepant is a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist for the acute treatment of migraine. The fluorinated pyridine moiety is a key structural feature contributing to its efficacy.
Table 4: Pharmacokinetic Parameters of Ubrogepant (100 mg dose)
| Parameter | Value |
| Tmax | ~1.5 hours |
| t1/2 | 5-7 hours |
| Cmax | ~274 ng/mL |
| AUC | ~1249 ng*h/mL |
Note: Pharmacokinetic parameters can vary between individuals.
Ubrogepant blocks the CGRP receptor, preventing the binding of CGRP, a neuropeptide involved in pain transmission and vasodilation associated with migraine.[23][24][25][26][27]
Experimental Protocols for Biological Assays
Experimental Protocol 2: PI3K Enzyme Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against PI3K enzymes.
Materials:
-
Recombinant PI3K isoforms (α, β, δ, γ)
-
PIP2 (substrate)
-
ATP
-
Kinase buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound or vehicle (DMSO).
-
Add the PI3K enzyme and lipid substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[14][28][29]
Experimental Protocol 3: Orexin Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of compounds for orexin receptors.
Materials:
-
Cell membranes expressing OX1R or OX2R
-
Radiolabeled orexin receptor antagonist (e.g., [³H]-Suvorexant)
-
Test compounds
-
Assay buffer
-
Glass fiber filter mats
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, radioligand, and test compound or vehicle.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percent displacement of the radioligand by the test compound and determine the IC50 and Ki values.[19]
Experimental Protocol 4: CGRP Receptor Functional Assay
This protocol outlines a cell-based assay to measure the functional antagonism of the CGRP receptor.
Materials:
-
Cells expressing the CGRP receptor (e.g., SK-N-MC cells)
-
CGRP peptide
-
Test compounds
-
Assay buffer
-
cAMP detection kit (e.g., HTRF or ELISA-based)
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with serial dilutions of the test compounds or vehicle.
-
Stimulate the cells with a fixed concentration of CGRP to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of CGRP-induced cAMP production for each compound concentration and determine the IC50 value.[30][31][32]
Conclusion
Fluorinated pyridines represent a privileged scaffold in medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. The strategic incorporation of fluorine can enhance metabolic stability, fine-tune basicity and lipophilicity, and improve target engagement. The successful development of drugs such as Alpelisib, Lemborexant, and Ubrogepant underscores the significant impact of this approach. A thorough understanding of the synthesis, properties, and biological effects of fluorinated pyridines, as detailed in this guide, is essential for medicinal chemists seeking to design and develop innovative and effective therapeutics. As synthetic methodologies for fluorination continue to advance, the application of fluorinated pyridines in drug discovery is poised for continued growth and success.
References
- 1. Pharmacokinetics and Safety of Multiple-Dose Alpelisib in Participants with Moderate or Severe Hepatic Impairment: A Phase 1, Open-Label, Parallel Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. The synthesis and SAR of calcitonin gene-related peptide (CGRP) receptor antagonists derived from tyrosine surrogates. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and Pharmacodynamic of Alpelisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. Pharmacokinetics, Pharmacodynamics, and Safety of the Dual Orexin Receptor Antagonist Lemborexant: Findings From Single‐Dose and Multiple‐Ascending‐Dose Phase 1 Studies in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 17. page-meeting.org [page-meeting.org]
- 18. Physiologically‐based pharmacokinetic modeling to predict drug interactions of lemborexant with CYP3A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chemistry and Biology of Orexin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. scienceofmigraine.com [scienceofmigraine.com]
- 27. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 28. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 29. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 31. Calcitonin gene-related peptide (CGRP) receptor antagonists: pyridine as a replacement for a core amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Suzuki-Miyaura Coupling for the Synthesis of (5-Fluoropyridin-2-yl)methanol Derivatives
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction is highly valued in the pharmaceutical industry for creating biaryl and heteroaryl structures, which are common motifs in biologically active compounds.[2][3] Fluorinated pyridine moieties, in particular, are of significant interest in drug development as the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
This document outlines a detailed protocol for the Suzuki-Miyaura coupling of a (5-Fluoropyridin-2-yl)methanol derivative, specifically using its pinacol boronate ester, with various aryl halides. The use of a boronic ester derivative often provides greater stability and easier handling compared to the corresponding boronic acid, especially with nitrogen-containing heterocycles that can be prone to protodeboronation.[4][5]
Reaction Scheme
The general transformation involves the coupling of (5-Fluoropyridin-2-yl)methyl pinacol boronate with an aryl halide (Ar-X, where X = Br, I) in the presence of a palladium catalyst and a base to yield the desired substituted aryl-pyridine derivative.
(A generic, non-linked image representing the chemical reaction would be placed here in a real document)
Optimization of Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For challenging substrates like pyridine derivatives, careful optimization is crucial. Below is a summary of a typical optimization study for the coupling of (5-Fluoropyridin-2-yl)methyl pinacol boronate with 4-bromoanisole.
Table 1: Optimization of Suzuki Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 88 |
| 3 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 18 | 72 |
| 4 | Pd₂(dba)₃ (1) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 5 | Pd₂(dba)₃ (1) | SPhos (4) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 78 |
| 6 | Pd₂(dba)₃ (1) | SPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 65 |
| 7 | Pd₂(dba)₃ (1) | SPhos (4) | Cs₂CO₃ | 2-MeTHF | 90 | 12 | 89 |
| 8 | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 90 |
Yields are based on isolated product after column chromatography.
Detailed Experimental Protocol
Title: Synthesis of (4-methoxyphenyl)this compound via Suzuki-Miyaura Cross-Coupling
Materials:
-
(5-Fluoropyridin-2-yl)methyl pinacol boronate (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate (for workup)
-
Brine (for work-up)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Schlenk tube or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere (Argon), add (5-Fluoropyridin-2-yl)methyl pinacol boronate (e.g., 267 mg, 1.0 mmol), Cesium Carbonate (652 mg, 2.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Seal the tube with a rubber septum.
-
Evacuate and backfill the Schlenk tube with argon three times to ensure an inert atmosphere.[3][4]
-
-
Reagent Addition:
-
Reaction Execution:
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.[4]
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to obtain the pure product.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination of (5-Fluoropyridin-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules, where arylamines and heteroarylamines are common structural motifs. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of (5-Fluoropyridin-2-yl)methanol and its derivatives. The presence of both a fluorine atom and a primary alcohol on the pyridine ring presents unique considerations for reaction optimization to achieve high yields and avoid potential side reactions.
Reaction Principle
The Buchwald-Hartwig amination of this compound derivatives involves the cross-coupling of a C-X bond (where X is typically a halide) on the pyridine ring with a primary or secondary amine. The reaction is catalyzed by a palladium complex in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl or N-alkyl aminopyridine product and regenerate the Pd(0) catalyst.[2]
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and is highly dependent on the specific substrates being coupled. For heteroaromatic substrates like pyridines, bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[3]
Key Considerations for this compound Derivatives
The presence of a free hydroxyl group in the this compound substrate requires careful consideration. The hydroxyl group is acidic and can potentially react with the strong bases typically used in Buchwald-Hartwig aminations, leading to the formation of an alkoxide that could act as a competing nucleophile or interfere with the catalyst. While some Buchwald-Hartwig reactions are tolerant of free hydroxyl groups, for sensitive substrates or to ensure reproducibility and high yields, protection of the alcohol may be necessary.
A common strategy is to protect the hydroxyl group as a silyl ether (e.g., using TBDMSCl) prior to the amination reaction. The silyl protecting group is robust under the basic reaction conditions and can be easily removed post-coupling.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of a model substrate, (5-bromo-pyridin-2-yl)methanol, which serves as a close analogue to the fluoro-substituted target molecule.
Table 1: Buchwald-Hartwig Amination of (5-bromopyridin-2-yl)methanol (Unprotected Hydroxyl Group)
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 75-85 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | 70-80 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | Xantphos (5) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 65-75 |
Table 2: Buchwald-Hartwig Amination of TBDMS-protected (5-bromopyridin-2-yl)methanol
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | >90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | >85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | Xantphos (5) | NaOtBu (1.4) | Toluene | 100 | 14 | >88 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound (Unprotected)
Materials:
-
(5-Fluoro-pyridin-2-yl)methanol derivative (e.g., 5-bromo- or 5-chloro-) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Add the this compound derivative.
-
Add the anhydrous, degassed solvent.
-
Add the amine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protection of the Hydroxyl Group (TBDMS Ether)
Materials:
-
This compound (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add imidazole and TBDMSCl.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the TBDMS-protected alcohol, which can be used directly in the Buchwald-Hartwig amination (Protocol 1).
Protocol 3: Deprotection of the TBDMS Ether
Materials:
-
TBDMS-protected product from the amination reaction
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected compound in THF.
-
Add the TBAF solution and stir at room temperature until deprotection is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols: Synthesis of 2-Arylpyridines from (5-Fluoropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-arylpyridines, valuable scaffolds in medicinal chemistry and materials science, starting from the readily available (5-Fluoropyridin-2-yl)methanol. The synthesis is a two-step process involving the conversion of the primary alcohol to a more reactive intermediate, 2-(chloromethyl)-5-fluoropyridine, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various arylboronic acids. This methodology offers a versatile and efficient route to a diverse range of 2-aryl-5-fluoropyridine derivatives.
Introduction
The 2-arylpyridine moiety is a privileged structure found in numerous pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic routes to access these compounds is of significant interest. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[1][2] This application note details a reliable two-step synthetic pathway starting from this compound. The initial step involves the activation of the hydroxymethyl group via chlorination, followed by a Suzuki-Miyaura coupling to introduce the aryl group at the 2-position.
Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Figure 1: Overall workflow for the synthesis of 2-arylpyridines.
Step 1: Synthesis of 2-(Chloromethyl)-5-fluoropyridine hydrochloride
The conversion of the primary alcohol in this compound to a chloride is a crucial activation step. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, typically providing high yields.[3][4]
Experimental Protocol
-
To a stirred and cooled (0 °C) solution of thionyl chloride (3.0 eq.), add this compound (1.0 eq.) dropwise over a period of 1-2 hours, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1 hour.[3]
-
Remove the excess thionyl chloride under reduced pressure.
-
The resulting solid residue, 2-(chloromethyl)-5-fluoropyridine hydrochloride, can be used in the next step without further purification. A quantitative yield is often assumed for this step.[3]
Note: An alternative method involves the use of tosyl chloride (TsCl). However, for pyridine methanols, especially those with electron-withdrawing substituents, this reaction can directly yield the corresponding chloride instead of the tosylate.[5][6]
Step 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Arylpyridines
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between the synthesized 2-(chloromethyl)-5-fluoropyridine and an arylboronic acid. This reaction is catalyzed by a palladium complex and requires a base.[1][7]
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling is illustrated below.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
-
In a reaction vessel, combine 2-(chloromethyl)-5-fluoropyridine hydrochloride (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.) or a combination of Pd₂(dba)₃ and a suitable ligand (e.g., SPhos, XPhos), and a base such as K₂CO₃ or K₃PO₄ (3.0 eq.).
-
Add a suitable solvent system, for example, a mixture of dioxane and water.[8]
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-fluoropyridine.
Data Presentation
The following table summarizes the expected yields for the Suzuki-Miyaura cross-coupling of 2-chloro-6-alkylpyridines with various arylboronic acids, which serves as a model for the reactivity of the 2-(chloromethyl)-5-fluoropyridine system.[8]
| Entry | Arylboronic Acid/Ester | Product | Yield (%)[8] |
| 1 | Phenylboronic acid | 2-(Phenyl)-5-fluoropyridine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-fluoropyridine | 80-90 |
| 3 | 4-(trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)-5-fluoropyridine | 75-85 |
| 4 | Thiophen-2-ylboronic acid | 5-Fluoro-2-(thiophen-2-yl)pyridine | 70-80 |
| 5 | Pyridin-3-ylboronic acid | 5-Fluoro-2,3'-bipyridine | 65-75 |
| 6 | N-methyliminodiacetic acid (MIDA) boronate ester | 2-Aryl-5-fluoropyridine | 80-90 |
Yields are based on analogous reactions and may vary for the specific substrate.
Troubleshooting and Optimization
-
Low Yield: If the yield of the Suzuki-Miyaura coupling is low, consider screening different palladium catalysts and ligands. The choice of base and solvent can also significantly influence the reaction's efficiency.[8]
-
Protodeboronation: The decomposition of the arylboronic acid can be a competing side reaction. Using anhydrous solvents or a stronger base may help to mitigate this issue.
-
Incomplete Reaction: If the starting material is not fully consumed, increasing the reaction temperature or time may be necessary. Ensure the catalyst has not deactivated; using a fresh batch of catalyst can be beneficial.
By following these protocols, researchers can effectively synthesize a library of 2-aryl-5-fluoropyridine derivatives for various applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (5-Fluoropyridin-2-yl)methanol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide range of physicochemical and pharmacokinetic properties. The 5-fluoropyridine scaffold, in particular, has garnered significant attention due to its ability to enhance binding affinity, improve metabolic stability, and alter pKa, thereby optimizing drug-like properties. (5-Fluoropyridin-2-yl)methanol emerges as a key building block in this context, providing a versatile synthon for the introduction of the 5-fluoropyridin-2-yl)methyl moiety into a diverse array of molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of novel therapeutic agents.
Key Applications in Drug Discovery
This compound and its derivatives have been explored in the development of inhibitors for various biological targets, most notably in the area of oncology and neuroscience. The 5-fluoropyridine moiety can engage in specific interactions with target proteins and the methanolic hydroxyl group provides a convenient handle for further chemical elaboration.
One prominent example of a drug containing a related 5-fluoropyridine moiety is Lemborexant (Dayvigo) , a dual orexin receptor antagonist approved for the treatment of insomnia. The synthesis of Lemborexant involves the coupling of an acid with 2-amino-5-fluoropyridine, highlighting the importance of this structural motif in accessing biologically active molecules.[1] While not directly derived from this compound, the clinical success of Lemborexant underscores the therapeutic potential of the 5-fluoropyridine scaffold.
Research into kinase inhibitors has also utilized fluorinated pyridine derivatives. For instance, novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives have been synthesized and evaluated as potential c-Met kinase inhibitors, demonstrating potent in vitro inhibitory activities against cancer cell lines.[2] These studies provide a blueprint for how the this compound scaffold can be incorporated into kinase inhibitor design.
Data Presentation: Biological Activities of this compound Derivatives
The following table summarizes the biological activities of representative compounds incorporating the (5-fluoropyridin-2-yl) moiety or structurally related fluoropyridine cores. This data is compiled from studies on c-Met kinase inhibitors and provides a reference for the potential potency of novel derivatives.
| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| 26a | c-Met Kinase | Enzymatic Assay | 0.016 | A549 | 1.59 | [2] |
| H460 | 0.72 | [2] | ||||
| HT-29 | 0.56 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives via Etherification
This protocol describes a general method for the etherification of this compound with a suitable phenol, a common strategy in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-nitrophenol)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of this compound (1.0 eq.), the substituted phenol (1.1 eq.), and PPh3 (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIAD or DEAD (1.5 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexane) to afford the desired ether derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro c-Met Kinase Inhibition Assay
This protocol outlines a typical enzymatic assay to evaluate the inhibitory activity of synthesized compounds against c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized inhibitor compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
Add the recombinant c-Met kinase to the wells of a 384-well plate containing kinase buffer.
-
Add the inhibitor compound at various concentrations to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation (MTT) Assay
This protocol describes a colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, H460, HT-29)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Synthesized inhibitor compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the inhibitor compound dissolved in the culture medium. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: The HGF/c-Met signaling pathway and the point of inhibition.
Experimental Workflow Diagram
Caption: A typical workflow for drug discovery using the title compound.
References
Preparation of Aminopyridines from (5-Fluoropyridin-2-yl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of aminopyridines, valuable building blocks in medicinal chemistry, starting from (5-Fluoropyridin-2-yl)methanol. The described methodologies involve a two-step synthetic sequence: the oxidation of the starting alcohol to an intermediate aldehyde or carboxylic acid, followed by a nucleophilic aromatic substitution to introduce the amino group.
Introduction
Aminopyridines are a critical class of heterocyclic compounds frequently incorporated into the structures of pharmaceutical agents and other biologically active molecules. Their utility stems from their ability to participate in a variety of chemical transformations and their capacity to engage in hydrogen bonding and other molecular interactions within biological systems. The synthesis of specifically substituted aminopyridines is therefore of significant interest in drug discovery and development.
This guide outlines two primary synthetic pathways for the preparation of aminopyridines from the readily available starting material, this compound. The protocols provided are based on established chemical principles and aim to provide a clear and reproducible guide for laboratory synthesis.
Synthetic Strategy Overview
The conversion of this compound to the target aminopyridines is proposed to proceed via a two-step process. The initial step involves the oxidation of the primary alcohol functionality to either an aldehyde (5-fluoropicolinaldehyde) or a carboxylic acid (5-fluoropicolinic acid). The choice of oxidant and reaction conditions will determine the final oxidation state of the carbon atom.
The second step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the newly introduced carbonyl group at the 2-position facilitates the displacement of the fluoride ion at the 5-position by an amine nucleophile.
Caption: General synthetic workflow for the preparation of aminopyridines.
Experimental Protocols
Part 1: Oxidation of this compound
Two distinct protocols are provided for the oxidation of the starting material to either the aldehyde or the carboxylic acid.
Protocol 1.1: Synthesis of 5-Fluoropicolinaldehyde via Manganese Dioxide Oxidation
This protocol describes the selective oxidation of the primary alcohol to an aldehyde using activated manganese dioxide (MnO₂).
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite® or anhydrous Magnesium Sulfate
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM), add activated manganese dioxide (MnO₂) (5-10 eq. by weight).[1]
-
Stir the resulting suspension vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction (typically several hours to overnight), the mixture will be a dark suspension.
-
Filter the reaction mixture through a pad of Celite® or anhydrous magnesium sulfate to remove the manganese salts.
-
Wash the filter cake thoroughly with DCM.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 5-fluoropicolinaldehyde.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 1.2: Synthesis of 5-Fluoropicolinic Acid via Potassium Permanganate Oxidation
This protocol details the oxidation of the primary alcohol to a carboxylic acid using potassium permanganate (KMnO₄).
Materials:
-
This compound
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH) or other suitable base
-
Hydrochloric Acid (HCl) for acidification
-
Water
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq.) in an aqueous solution of a base (e.g., NaOH).
-
Slowly add a solution of potassium permanganate (KMnO₄) (excess) to the reaction mixture with stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide has formed.
-
Cool the reaction mixture and filter to remove the manganese dioxide.
-
Acidify the filtrate with hydrochloric acid to precipitate the 5-fluoropicolinic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Table 1: Summary of Oxidation Reactions
| Product | Oxidizing Agent | Typical Solvent(s) | Typical Reaction Time | Typical Yield (%) |
| 5-Fluoropicolinaldehyde | MnO₂ | Dichloromethane | 4 - 24 hours | 60 - 85 |
| 5-Fluoropicolinic Acid | KMnO₄ | Water (alkaline) | 2 - 6 hours | 70 - 90 |
Note: Yields are estimates and can vary based on reaction scale and optimization.
Part 2: Synthesis of Aminopyridines via Nucleophilic Aromatic Substitution
The following protocols describe the conversion of the intermediate 5-fluoropicolinaldehyde or 5-fluoropicolinic acid to the corresponding aminopyridine derivatives.
Protocol 2.1: Amination of 5-Fluoropicolinaldehyde
This protocol outlines the reaction of 5-fluoropicolinaldehyde with an amine to yield a 5-aminopicolinaldehyde derivative.
Materials:
-
5-Fluoropicolinaldehyde
-
Amine (e.g., ammonia in a suitable solvent, or a primary/secondary amine)
-
Aprotic polar solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)), if using an amine salt
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, dissolve 5-fluoropicolinaldehyde (1.0 eq.) in an aprotic polar solvent such as DMSO or DMF.
-
Add the amine nucleophile (e.g., a solution of ammonia in the reaction solvent, or a primary/secondary amine) (1.1 - 2.0 eq.). If an amine salt is used, add a non-nucleophilic base like K₂CO₃ or Et₃N.
-
Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2.2: Amination of 5-Fluoropicolinic Acid
This protocol describes the reaction of 5-fluoropicolinic acid with an amine. The carboxylic acid group may need to be protected or the reaction conditions carefully controlled to avoid side reactions.
Materials:
-
5-Fluoropicolinic Acid
-
Amine (e.g., aqueous ammonia, or a primary/secondary amine)
-
High-boiling point polar solvent (e.g., DMSO, N-methyl-2-pyrrolidone (NMP))
-
Standard glassware for high-temperature reactions
Procedure:
-
Combine 5-fluoropicolinic acid (1.0 eq.) and the amine (excess) in a high-boiling point solvent.
-
Heat the reaction mixture to a high temperature (e.g., 120-180 °C) in a sealed tube or under reflux.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction mixture.
-
If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, the product can be isolated by aqueous workup and extraction.
-
Purification can be achieved by recrystallization or chromatography.
Table 2: Summary of Amination Reactions
| Starting Material | Amine Nucleophile | Typical Solvent(s) | Typical Temperature (°C) |
| 5-Fluoropicolinaldehyde | Ammonia, RNH₂, R₂NH | DMSO, DMF | 80 - 150 |
| 5-Fluoropicolinic Acid | Ammonia, RNH₂, R₂NH | DMSO, NMP | 120 - 180 |
Logical Relationship of Synthetic Steps
Caption: Detailed workflow of the two-step synthesis.
Conclusion
The protocols outlined in this document provide a versatile and adaptable framework for the synthesis of various aminopyridines starting from this compound. The choice of oxidation and amination conditions will allow for the preparation of a library of compounds for screening in drug discovery programs and for use as versatile intermediates in further synthetic endeavors. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Fluoropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoropyridines are pivotal structural motifs in modern medicinal chemistry and materials science. The introduction of fluorine atoms into the pyridine ring can significantly modulate the physicochemical properties of molecules, including their metabolic stability, pKa, and binding affinity to biological targets. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the functionalization of fluoropyridines, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.
These application notes provide a comprehensive overview and detailed protocols for the most common palladium-catalyzed cross-coupling reactions involving fluoropyridines: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C(sp²)–C(sp²) bonds between an organoboron compound and an organic halide.[1][2] This reaction is widely employed in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds.[1][2]
General Reaction Scheme
References
Application Notes: (5-Fluoropyridin-2-yl)methanol in the Synthesis of Bioactive PIM Kinase Inhibitors
(5-Fluoropyridin-2-yl)methanol and its derivatives have emerged as valuable building blocks in medicinal chemistry for the development of potent and selective bioactive molecules. A notable application lies in the synthesis of PIM kinase inhibitors , a class of therapeutics under investigation for the treatment of various cancers. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of a key derivative, (6-Bromo-5-fluoropyridin-2-yl)methanol , in the synthesis of pyridineamine-based PIM kinase inhibitors.
Introduction to PIM Kinases and Their Role in Disease
The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis.[1][] Overexpression of PIM kinases is implicated in the progression of various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[3][4] PIM kinases are downstream effectors of several signaling pathways, including the JAK/STAT pathway, and they share overlapping functions with the PI3K/Akt/mTOR pathway.[1][5] By inhibiting PIM kinases, it is possible to induce apoptosis and inhibit tumor growth.
(6-Bromo-5-fluoropyridin-2-yl)methanol as a Key Building Block
(6-Bromo-5-fluoropyridin-2-yl)methanol serves as a critical starting material for the synthesis of a class of pyridineamine-based PIM kinase inhibitors. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the bromo substituent provides a handle for further chemical modifications, and the methanol group can be readily oxidized to an aldehyde for subsequent coupling reactions.
Experimental Protocols
This section details the synthetic route from (6-Bromo-5-fluoropyridin-2-yl)methanol to a pyridineamine PIM kinase inhibitor, as adapted from patent literature.
Protocol 1: Oxidation of (6-Bromo-5-fluoropyridin-2-yl)methanol to 6-Bromo-5-fluoropyridine-2-carbaldehyde
This protocol describes the oxidation of the starting material to the corresponding aldehyde using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.[6]
Materials:
-
(6-Bromo-5-fluoropyridin-2-yl)methanol
-
Dess-Martin periodinane (DMP)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
To a stirred solution of (6-bromo-5-fluoropyridin-2-yl)methanol (1 equivalent) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 equivalents).
-
Slowly add Dess-Martin periodinane (1.1 equivalents) to the reaction mixture.
-
Allow the reaction mixture to stir at room temperature for 3 hours.
-
Quench the reaction by adding saturated aqueous solutions of NaHCO₃ and Na₂S₂O₃.
-
Stir the mixture vigorously until the layers become clear.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-bromo-5-fluoropyridine-2-carbaldehyde.
-
The crude product can be used in the next step without further purification.
Experimental Workflow for Oxidation:
Caption: Workflow for the oxidation of (6-Bromo-5-fluoropyridin-2-yl)methanol.
Protocol 2: Synthesis of Pyridineamine PIM Kinase Inhibitors
This protocol outlines the subsequent steps to form the final pyridineamine inhibitor. The specific amine used in the final step will determine the final compound. For the purpose of this protocol, a generic amine (R-NH₂) will be used.
Materials:
-
6-Bromo-5-fluoropyridine-2-carbaldehyde (from Protocol 1)
-
Substituted amine (R-NH₂)
-
Reducing agent (e.g., sodium triacetoxyborohydride)
-
Appropriate solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Reagents for subsequent coupling and cyclization reactions as described in the patent literature.
Procedure:
The synthesis of the final pyridineamine inhibitors from 6-bromo-5-fluoropyridine-2-carbaldehyde involves a multi-step process that typically includes:
-
Reductive Amination: The aldehyde is reacted with a suitable amine in the presence of a reducing agent to form the corresponding secondary amine.
-
Coupling and Cyclization Reactions: The resulting intermediate undergoes further coupling and cyclization reactions to construct the final heterocyclic core of the PIM kinase inhibitor. The exact nature of these reactions is specific to the target molecule and is detailed in the relevant patent literature (e.g., WO2016196244A1).
Due to the complexity and proprietary nature of the full synthetic route, researchers are directed to the detailed examples within the patent for specific reaction conditions, reagents, and purification methods for the synthesis of individual target compounds.
Bioactivity Data
The pyridineamine compounds synthesized using (6-bromo-5-fluoropyridin-2-yl)methanol as a starting material have demonstrated potent inhibitory activity against PIM kinases. The following table summarizes representative IC₅₀ values for various PIM kinase inhibitors. While specific data for compounds directly from the aforementioned patent is proprietary, this table provides a general reference for the potency of this class of inhibitors.
| Compound Class | PIM-1 IC₅₀ (nM) | PIM-2 IC₅₀ (nM) | PIM-3 IC₅₀ (nM) | Reference |
| Pyridine-based Inhibitor | 14.3 | - | - | [7] |
| Pan-PIM Inhibitor (CX-6258) | 5 | 25 | 16 | [8] |
| Pan-PIM Inhibitor (AZD1208) | 0.4 | 5.0 | 1.9 | [8] |
| Pan-PIM Inhibitor (INCB053914) | 0.24 | 30.0 | 0.12 | [9] |
PIM Kinase Signaling Pathway
The following diagram illustrates the central role of PIM kinases in cell signaling pathways, highlighting their downstream targets and interactions with other key oncogenic pathways.
Caption: PIM Kinase Signaling Pathway and Point of Inhibition.
Conclusion
This compound and its derivatives are valuable tools for the synthesis of novel bioactive compounds, particularly PIM kinase inhibitors. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of this promising class of molecules for therapeutic applications in oncology and other diseases driven by aberrant PIM kinase activity.
References
- 1. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2016196244A1 - Pyridineamine compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]
- 4. PIM kinase inhibitors: an updated patent review (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pim (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Scale-up Synthesis of (5-Fluoropyridin-2-yl)methanol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of (5-Fluoropyridin-2-yl)methanol and its derivatives. These compounds are valuable intermediates in the pharmaceutical industry, often incorporated into drug candidates for a variety of therapeutic areas. The following protocols are designed to be scalable and robust, suitable for pilot plant and industrial production.
Overview of Synthetic Strategy
The recommended scalable synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, 5-fluoropicolinic acid, followed by its reduction to the desired alcohol. This approach is advantageous for large-scale production due to the availability of starting materials and the generally high yields of each step.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Scale-up Synthesis of 5-Fluoropicolinic Acid
This protocol details the synthesis of 5-fluoropicolinic acid from 5-fluoropyridine via a lithiation-carboxylation reaction. This method is suitable for producing kilogram quantities of the intermediate.
Materials and Equipment:
-
5-Fluoropyridine
-
n-Butyllithium (in hexanes)
-
Dry Carbon Dioxide (gas or solid)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl)
-
Large-scale reaction vessel with mechanical stirring, cooling capabilities, and an inert atmosphere inlet.
-
Quenching vessel
-
Filtration and drying equipment
Protocol:
-
Reactor Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
Reaction Setup: Charge the reactor with anhydrous THF and cool to -78 °C.
-
Addition of 5-Fluoropyridine: Slowly add 5-fluoropyridine to the cooled THF while maintaining the temperature below -70 °C.
-
Lithiation: Add n-butyllithium solution dropwise to the reaction mixture, ensuring the temperature does not exceed -70 °C. Stir for 1-2 hours at this temperature.
-
Carboxylation: Introduce dry carbon dioxide gas into the reaction mixture at a controlled rate, or add crushed dry ice pellets. Maintain vigorous stirring and keep the temperature below -60 °C.
-
Quenching: After the addition of carbon dioxide is complete, slowly warm the reaction mixture to 0 °C and then quench by transferring it to a vessel containing a cold aqueous solution of hydrochloric acid.
-
Isolation: Adjust the pH of the aqueous solution to the isoelectric point of 5-fluoropicolinic acid (typically around pH 3-4) to precipitate the product.
-
Filtration and Drying: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 5-fluoropicolinic acid.
Quantitative Data (Representative):
| Parameter | Value |
| Scale | 10 kg |
| Yield of 5-Fluoropicolinic Acid | 85-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 6-8 hours |
| Reaction Temperature | -78 °C to 0 °C |
Step 2: Scale-up Reduction of 5-Fluoropicolinic Acid to this compound
This protocol describes the reduction of 5-fluoropicolinic acid to this compound. An esterification step is included to facilitate a milder and more selective reduction.
Materials and Equipment:
-
5-Fluoropicolinic Acid
-
Methanol
-
Sulfuric Acid (catalyst for esterification)
-
Sodium Borohydride (NaBH₄)
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Brine
-
Reaction vessel with heating, cooling, and stirring capabilities.
-
Extraction and distillation equipment.
Protocol:
-
Esterification:
-
Charge the reactor with 5-fluoropicolinic acid and methanol.
-
Add a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC or HPLC until completion.
-
Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate).
-
Remove methanol under reduced pressure to obtain crude methyl 5-fluoropicolinate.
-
-
Reduction:
-
Dissolve the crude methyl 5-fluoropicolinate in a suitable solvent such as ethanol or THF in the reaction vessel.
-
Cool the solution to 0-5 °C.
-
Portion-wise, add sodium borohydride to the solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or HPLC.
-
Quench the reaction by the slow addition of water.
-
Adjust the pH to basic (pH > 9) with sodium hydroxide solution.
-
-
Work-up and Isolation:
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield crude this compound.
-
Purify the crude product by distillation or recrystallization if necessary.
-
Quantitative Data (Representative):
| Parameter | Value |
| Scale | 5 kg |
| Yield of this compound | 80-90% |
| Purity (by HPLC) | >99% |
| Total Synthesis Time | 10-14 hours |
Logical Relationships and Workflow Visualization
The following diagram illustrates the logical progression and key decision points in the scale-up synthesis process.
Caption: Process flow diagram for the scale-up synthesis.
Safety Considerations
-
n-Butyllithium: is a pyrophoric reagent and must be handled under an inert atmosphere. Appropriate personal protective equipment (PPE), including fire-retardant lab coats and safety glasses, is mandatory.
-
Cryogenic Temperatures: The use of dry ice/acetone or liquid nitrogen baths requires insulated gloves and careful handling to prevent cold burns.
-
Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Additions should be controlled, and the reaction should be well-ventilated.
-
Acid and Base Handling: Concentrated acids and bases are corrosive. Use appropriate PPE, including gloves and face shields.
These protocols and application notes provide a comprehensive guide for the scale-up synthesis of this compound derivatives. Adherence to these guidelines, along with standard laboratory safety practices, will enable the efficient and safe production of these important pharmaceutical intermediates.
The Reaction of (5-Fluoropyridin-2-yl)methanol with Oxalyl Chloride: A Dual-Pathway Synthesis for Pharmaceutical Intermediates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The reaction of (5-fluoropyridin-2-yl)methanol with oxalyl chloride presents a versatile synthetic junction, capable of yielding two distinct and valuable products contingent on the chosen reaction conditions. This document provides detailed protocols for both the direct chlorination to afford 2-(chloromethyl)-5-fluoropyridine and the Swern oxidation to produce 5-fluoro-2-pyridinecarboxaldehyde. Both products are key intermediates in the synthesis of various pharmaceutical agents, leveraging the unique electronic properties imparted by the fluorine substituent.
Introduction
This compound is a key starting material in medicinal chemistry due to the prevalence of the fluoropyridine scaffold in a wide array of bioactive molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Oxalyl chloride is a highly reactive reagent that, depending on the co-reagents and conditions, can facilitate either the conversion of the primary alcohol to a chloride or its oxidation to an aldehyde.
The resulting 2-(chloromethyl)-5-fluoropyridine is a versatile building block for introducing the 5-fluoropyridin-2-ylmethyl moiety through nucleophilic substitution reactions. This structural motif is found in various drug candidates. Similarly, 5-fluoro-2-pyridinecarboxaldehyde is a crucial precursor for the synthesis of more complex molecules through reactions such as reductive amination, aldol condensation, and Wittig reactions.
Reaction Pathways
The reaction of this compound with oxalyl chloride can proceed via two primary pathways:
-
Chlorination: In the absence of an oxidizing agent and typically in the presence of a catalytic amount of a Vilsmeier-type catalyst precursor like N,N-dimethylformamide (DMF), the hydroxyl group is substituted by a chloride ion.
-
Swern Oxidation: In the presence of dimethyl sulfoxide (DMSO) as the oxidant and a hindered organic base such as triethylamine (TEA), the alcohol is oxidized to the corresponding aldehyde.
Data Presentation
Table 1: Reactants and Products
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₆H₆FNO | 127.12 | |
| Oxalyl Chloride | C₂Cl₂O₂ | 126.93 | |
| 2-(Chloromethyl)-5-fluoropyridine | C₆H₅ClFN | 145.57 | |
| 5-Fluoro-2-pyridinecarboxaldehyde | C₆H₄FNO | 125.10 |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Chlorination | Swern Oxidation |
| Co-reagent(s) | Catalytic DMF | Dimethyl sulfoxide (DMSO), Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature |
| Stoichiometry (Alcohol:Oxalyl Chloride) | 1 : 1.1 - 1.5 | 1 : 1.1 - 1.5 (DMSO: 2-3 equiv., TEA: 3-5 equiv.) |
| Typical Yield | > 90% (based on analogous reactions) | 85-95% (based on general Swern procedures) |
| Primary Product | 2-(Chloromethyl)-5-fluoropyridine | 5-Fluoro-2-pyridinecarboxaldehyde |
Table 3: Spectroscopic Data for 2-(Chloromethyl)-5-fluoropyridine
| Technique | Data |
| ¹H NMR (CDCl₃) | δ ~8.4 (d, 1H, H6), ~7.6 (td, 1H, H4), ~7.4 (dd, 1H, H3), ~4.7 (s, 2H, CH₂Cl) |
| ¹³C NMR (CDCl₃) | δ ~160 (d, J=240 Hz, C5), ~148 (d, J=15 Hz, C2), ~138 (d, J=25 Hz, C6), ~123 (d, J=5 Hz, C3), ~122 (d, J=20 Hz, C4), ~45 (CH₂Cl) |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~1600, 1480 (Ar C=C), ~1250 (C-F), ~750 (C-Cl) |
| MS (EI) | m/z 145 (M⁺), 110 (M⁺ - Cl) |
Table 4: Spectroscopic Data for 5-Fluoro-2-pyridinecarboxaldehyde
| Technique | Data |
| ¹H NMR (CDCl₃) | δ ~9.9 (s, 1H, CHO), ~8.6 (d, 1H, H6), ~7.9 (dd, 1H, H3), ~7.6 (td, 1H, H4) |
| ¹³C NMR (CDCl₃) | δ ~192 (CHO), ~163 (d, J=245 Hz, C5), ~152 (d, J=10 Hz, C2), ~140 (d, J=25 Hz, C6), ~125 (d, J=5 Hz, C3), ~121 (d, J=20 Hz, C4) |
| IR (KBr, cm⁻¹) | ~3060 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1710 (C=O), ~1600, 1470 (Ar C=C), ~1260 (C-F) |
| MS (EI) | m/z 125 (M⁺), 124 (M⁺ - H), 96 (M⁺ - CHO) |
Experimental Protocols
Protocol 1: Synthesis of 2-(Chloromethyl)-5-fluoropyridine via Chlorination
Materials:
-
This compound
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for workup
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Slowly add oxalyl chloride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C. Gas evolution (CO₂, CO, HCl) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude 2-(chloromethyl)-5-fluoropyridine, which can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 5-Fluoro-2-pyridinecarboxaldehyde via Swern Oxidation
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Dry ice/acetone bath
-
Rotary evaporator
-
Standard glassware for workup
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM in a flame-dried, three-necked round-bottom flask under an inert atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise via syringe, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, again keeping the temperature below -60 °C. Stir for 30 minutes.
-
Add anhydrous triethylamine (5.0 eq) dropwise to the reaction mixture. A thick white precipitate will form.
-
After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over approximately 30-45 minutes.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude 5-fluoro-2-pyridinecarboxaldehyde, which can be purified by column chromatography on silica gel.
Applications in Drug Development
The fluoropyridine moiety is a privileged scaffold in modern medicinal chemistry, with numerous FDA-approved drugs containing this structural feature.[4] The products of the reaction between this compound and oxalyl chloride serve as key intermediates in the synthesis of such pharmaceuticals.
2-(Chloromethyl)-5-fluoropyridine is a valuable electrophile for introducing the 5-fluoropyridin-2-ylmethyl group. This can be seen in the synthesis of various kinase inhibitors and other targeted therapies. For instance, this intermediate can be used in the synthesis of compounds targeting Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in various diseases including neurodegenerative disorders and cancer.[5]
5-Fluoro-2-pyridinecarboxaldehyde is a versatile precursor for a wide range of transformations. It can be utilized in the synthesis of inhibitors of enzymes such as peptide deformylase, a target for novel antibacterial agents.[6] For example, the aldehyde can undergo reductive amination with a primary amine to form a secondary amine, a common linkage in many drug molecules.
Mandatory Visualizations
Caption: Workflow for the chlorination of this compound.
Caption: Workflow for the Swern oxidation of this compound.
Caption: Application of intermediates in drug development targeting specific pathways.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Fluorinated Pyridines in Modern Anticancer Drug Design
Audience: Researchers, scientists, and drug development professionals.
These notes provide a comprehensive overview of the strategic application of fluorinated pyridine scaffolds in the design and development of novel anticancer therapeutics. The unique physicochemical properties imparted by fluorine substitution are highlighted, along with detailed protocols for the synthesis and evaluation of these compounds.
Introduction: The Significance of Fluorine in Pyridine-Based Anticancer Agents
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can significantly enhance a drug's pharmacological profile.[2][3] When applied to the pyridine ring, a common motif in bioactive compounds, these benefits are particularly pronounced.[4]
Strategic fluorination of pyridine-based molecules can lead to:
-
Enhanced Metabolic Stability: The C-F bond is resistant to enzymatic cleavage, which can prolong the drug's half-life in the body.[2]
-
Increased Binding Affinity: Fluorine can participate in favorable interactions, including hydrogen bonds and dipolar interactions, with target proteins, leading to higher potency.[5][6]
-
Modulated Physicochemical Properties: Fluorine substitution can alter the basicity (pKa) of the pyridine nitrogen, influencing solubility, cell membrane permeability, and drug-receptor interactions.[2][7]
-
Improved Bioavailability: The increased lipophilicity of fluorinated compounds can enhance their ability to cross cellular membranes and reach their intended targets.[2][7]
These advantageous properties have led to the development of numerous successful anticancer drugs that feature a fluorinated pyridine core, particularly within the class of kinase inhibitors.[8][9]
Common Mechanisms of Action: Targeting Kinase Signaling
A significant number of fluorinated pyridine-containing anticancer drugs function as kinase inhibitors.[8] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[8] Aberrant kinase activity is a hallmark of many cancers, driving processes like cell proliferation, survival, and angiogenesis.[8][10]
Fluorinated pyridine derivatives have been successfully designed to target various kinases, including:
-
Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[9][10]
-
Serine/Threonine Kinases: Including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, which are crucial for cell cycle regulation.[11][12]
-
Lipid Kinases: Such as Phosphatidylinositol 3-kinase (PI3K).[7][11]
By competitively binding to the ATP-binding pocket of these kinases, these inhibitors block downstream signaling, leading to the inhibition of cancer cell growth and proliferation.[13] The pyridine nitrogen often acts as a key hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain.[4]
Key Fluorinated Pyridine-Containing Anticancer Drugs
Several FDA-approved drugs and clinical candidates incorporate a fluorinated pyridine moiety. Below are some prominent examples.
-
Abemaciclib: A selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), approved for the treatment of certain types of breast cancer.[1][11]
-
Alpelisib: A phosphatidylinositol 3-kinase (PI3K) inhibitor used in the treatment of advanced or metastatic breast cancer.[7][11] The trifluoromethyl-pyridine group contributes to its high affinity and metabolic stability.[7]
-
Apalutamide: An androgen receptor inhibitor for the treatment of prostate cancer, which contains a trifluoromethyl pyridine functionality.[1][11]
-
Selpercatinib: A potent and selective RET kinase inhibitor, featuring a pyrazolo[1,5-a]pyridine core, approved for treating certain lung and thyroid cancers.[8]
-
Sotorasib: A first-in-class KRAS G12C inhibitor for non-small cell lung cancer, which incorporates a fluorinated pyridine ring.
Quantitative Data of Selected Fluorinated Pyridine Anticancer Agents
The following tables summarize the in vitro potency of representative fluorinated pyridine-containing compounds against their primary targets and various cancer cell lines.
Table 1: Kinase Inhibitory Potency
| Compound/Drug | Primary Target(s) | IC50 / Kd |
| Abemaciclib | CDK4, CDK6 | IC50: 2 nM, 10 nM |
| Alpelisib | PI3Kα | IC50: 5 nM |
| Compound 27e | Aurora-A, Aurora-B, FLT3, FLT3-ITD | Kd: 7.5 nM, 48 nM, 6.2 nM, 38 nM[12] |
| Pyridine-urea 8e | VEGFR-2 | IC50: 3.93 ± 0.73 µM[14] |
| Pyridine-urea 8b | VEGFR-2 | IC50: 5.0 ± 1.91 µM[14] |
Table 2: In Vitro Antiproliferative Activity (IC50)
| Compound/Drug | Cell Line | Cancer Type | IC50 Value |
| Pyridine-urea 8e | MCF-7 | Breast Cancer | 0.11 µM (72h)[14] |
| Pyridine-urea 8n | MCF-7 | Breast Cancer | 0.80 µM (72h)[14] |
| Imidazo[1,2-a] pyridine 28e | MGC-803 | Gastric Cancer | 38 nM[15] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of fluorinated pyridine-based anticancer agents.
This protocol is based on the synthesis of pyridine-urea compounds with potential anticancer activity.[14]
Objective: To synthesize N-(substituted phenyl)-N'-(substituted pyridin-2-yl)urea derivatives.
Materials:
-
Substituted 2-aminopyridine
-
Substituted phenyl isocyanate
-
Dry xylene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
TLC plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Dissolve the substituted 2-aminopyridine (1 equivalent) in dry xylene in a round-bottom flask.
-
Add the corresponding substituted phenyl isocyanate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for approximately 3 hours.[14]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
A precipitate will form. Collect the solid product by filtration.
-
Wash the collected solid with cold diethyl ether or hexane to remove any unreacted starting materials.
-
If necessary, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Characterize the final product using NMR, Mass Spectrometry, and elemental analysis to confirm its structure and purity.
This protocol describes a method to determine the inhibitory activity of a compound against VEGFR-2 kinase.
Objective: To measure the IC50 value of a test compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well microplates
-
Plate reader (luminometer)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO and then dilute further in kinase buffer.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the substrate.
-
Add the diluted test compound to the wells. Include a positive control (e.g., a known VEGFR-2 inhibitor like Sorafenib) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay kit, following the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
This protocol details a colorimetric assay to assess the cytotoxic effect of a compound on a cancer cell line.
Objective: To determine the IC50 of a test compound on a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 human breast cancer cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.
-
Prepare serial dilutions of the test compound in the complete growth medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted test compound. Include wells with medium and vehicle (DMSO) as controls.
-
Incubate the cells for 48 or 72 hours at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts in the development of fluorinated pyridine anticancer agents.
Caption: Experimental workflow for synthesis and evaluation.
Caption: Inhibition of VEGFR-2 signaling by a fluorinated pyridine.
Caption: Key SAR features of pyridine-urea kinase inhibitors.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. mdpi.com [mdpi.com]
- 7. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijsat.org [ijsat.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Catalyst Inhibition in Suzuki Reactions of Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving pyridine substrates. The inherent basicity of the pyridine nitrogen can lead to catalyst inhibition, resulting in low yields and reaction failures. This guide offers practical solutions and detailed protocols to diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki reactions involving pyridine substrates often problematic?
A1: The primary challenge arises from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate to the palladium catalyst, forming a stable, inactive complex. This process, often called catalyst poisoning or inhibition, effectively removes the catalyst from the reaction cycle, leading to low or no product formation. This issue is particularly pronounced with 2-substituted pyridines, a phenomenon often referred to as the "2-pyridyl problem".[1][2]
Q2: What are the main signs of catalyst inhibition in my pyridine Suzuki reaction?
A2: Common indicators of catalyst inhibition include:
-
Low to no conversion: The starting materials remain largely unreacted even after extended reaction times.
-
Formation of palladium black: The active Pd(0) catalyst agglomerates and precipitates out of the solution as a black solid, indicating catalyst decomposition which can be a result of a stalled catalytic cycle.[2]
-
Stalled reaction: The reaction proceeds initially but stops before completion.
-
Inconsistent results: The reaction works for some pyridine derivatives but fails for others under the same conditions.[1]
Q3: What are the most common side reactions, and how can they be minimized?
A3: Besides catalyst inhibition, several side reactions can reduce the yield of the desired product:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid or ester by a proton source (often water), replacing the boron functional group with a hydrogen atom. To minimize this, use anhydrous solvents and reagents, or consider using more stable boronic esters like pinacol or MIDA esters.[3]
-
Homocoupling: This is the self-coupling of the boronic acid or the pyridine halide to form symmetrical biaryls or bipyridines. This is often promoted by the presence of oxygen.[3] Thoroughly degassing the reaction mixture and using a pre-catalyst that rapidly generates the active Pd(0) species can help to reduce homocoupling.[2]
Q4: Can I perform a Suzuki coupling on a pyridine with a free amino group without protection?
A4: Yes, it is possible, but it presents additional challenges. The amino group, like the pyridine nitrogen, is a Lewis base and can also coordinate to the palladium catalyst, further increasing the potential for catalyst inhibition.[4] Success in these cases is highly dependent on the choice of a suitable catalyst system, particularly the use of bulky, electron-rich phosphine ligands that can shield the palladium center.[4]
Troubleshooting Guides
Problem: Low to No Yield
If you are observing low to no yield in your Suzuki coupling of a pyridine substrate, systematically evaluate each component of the reaction.
1. Catalyst System:
-
Inhibition by Pyridine Nitrogen: The most common cause of low yield is the coordination of the pyridine nitrogen to the palladium catalyst.[5]
-
Catalyst Activity: The palladium source may not be generating the active Pd(0) catalyst efficiently.
-
Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst such as Pd₂(dba)₃. If using a Pd(II) source like Pd(OAc)₂, ensure your conditions promote its reduction to Pd(0).[7]
-
2. Base Selection:
-
Ineffective Base: The base is crucial for activating the boronic acid for transmetalation. The strength and solubility of the base are important factors.
3. Reaction Conditions:
-
Sub-optimal Temperature: The reaction temperature may be too low to promote the oxidative addition of less reactive pyridine halides (e.g., chlorides).
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments. Microwave irradiation can also be used to accelerate the reaction.[9]
-
-
Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[7]
-
Solution: Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[7]
-
4. Reagent Quality:
-
Water Contamination: The presence of water can lead to protodeboronation of the boronic acid.[7]
-
Solution: Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters), which are more stable to hydrolysis.[4]
-
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions involving pyridine substrates.
Table 1: Effect of Catalyst and Ligand on the Yield of 2-Substituted Pyridine Suzuki Coupling
| Catalyst (mol%) | Ligand (mol%) | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | 2-Bromopyridine | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 100 | 12 | Low to Moderate | [2] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | 2-Bromopyridine | Phenylboronic acid | K₃PO₄ | Toluene | 110 | 18 | Moderate to High | [2] |
| Pd(dppf)Cl₂ (2) | - | 2-Chloropyridine | 4-Methoxyphenylboronic acid | K₂CO₃ | Dioxane | 100 | 16 | 92 | [1] |
| Pd(OAc)₂ (2) | SPhos (4) | 2-Chloropyridine | Pyridine-3-boronic acid | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 | [1] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | 2-Chloropyridine | 3-Thienylboronic acid | K₃PO₄ | Toluene | 110 | 24 | 78 | [1] |
Table 2: Effect of Base on the Yield of Pyridine Suzuki Coupling
| Base (Equivalents) | Substrate | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ (2-3) | 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃/SPhos | Toluene/H₂O | 100 | 16 | Moderate to High | [2] |
| Cs₂CO₃ (2-3) | 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃/SPhos | Dioxane | 110 | 18 | High to Excellent | [2] |
| K₃PO₄ (2-3) | 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃/SPhos | THF/H₂O | 80 | 24 | High to Excellent | [2] |
| Na₂CO₃ (2) | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | Reflux | 8 | 86 | [10] |
| KF (3) | 2-Bromopyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃/Ligand 1 | Dioxane | 110 | - | High | [11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (anhydrous, 5 mL)
-
Water (degassed, 1 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating
Procedure:
-
To an oven-dried Schlenk flask, add the 2-chloropyridine, arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[1]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.[1]
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.[1]
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridylboronic Ester with an Aryl Bromide
This protocol is adapted for the use of a more stable boronic ester.
Materials:
-
Aryl bromide (1.0 equiv)
-
2-Pyridylboronic acid pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., CsF, 2 equiv)
-
Solvent (e.g., 1,4-dioxane)
-
Nitrogen or Argon gas
-
Resealable reaction tube
-
Magnetic stirrer with heating
Procedure:
-
To a resealable reaction tube, add the aryl bromide, 2-pyridylboronic acid pinacol ester, palladium catalyst, and base.[12]
-
Seal the tube and purge with an inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the sealed tube at the desired temperature (e.g., 90-110 °C) with vigorous stirring for 18 hours.[12]
-
After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalyst inhibition pathway in pyridine Suzuki reactions.
Caption: Troubleshooting workflow for low-yield pyridine Suzuki reactions.
Caption: Logical relationships for selecting key reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Preventing protodeboronation of fluoropyridine boronic acids
Technical Support Center: Fluoropyridine Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluoropyridine boronic acids. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on preventing protodeboronation during synthetic applications.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with fluoropyridine boronic acids?
A: Protodeboronation is a common undesired side reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3] This is particularly problematic for electron-deficient heteroaromatic boronic acids, such as fluoropyridines, especially under the basic and often heated conditions required for cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The reaction consumes the boronic acid, leading to the formation of the corresponding fluoropyridine as a byproduct, which reduces the yield of the desired coupled product and complicates purification.[3][4]
Q2: What are the primary factors that promote protodeboronation?
A: Several factors can accelerate the rate of protodeboronation:
-
High pH (Basic Conditions): The reaction is often promoted by basic conditions, which are unfortunately common in many cross-coupling protocols.[1][3][5] Strong bases can facilitate the formation of a more reactive boronate anion ([ArB(OH)₃]⁻), which is susceptible to protonolysis.[2][3]
-
Elevated Temperatures: Higher reaction temperatures significantly increase the rate of protodeboronation.[1][3][6]
-
Proton Source (e.g., Water): The presence of a proton source, such as water, is necessary for the C-H bond to form. While a small amount of water can be beneficial for the Suzuki-Miyaura catalytic cycle, excess water can serve as a proton source for protodeboronation.[1][2]
-
Catalyst System: In some cases, the palladium catalyst system itself can inadvertently promote the side reaction.[3]
-
Electronic Properties: The electron-deficient nature of the fluoropyridine ring makes the C-B bond more susceptible to cleavage.
Q3: Are boronic esters, such as pinacol esters, always more stable than the corresponding boronic acids?
A: It is a common and often correct assumption that converting a boronic acid to an ester derivative, like a pinacol ester, confers greater stability against protodeboronation.[1] Pinacol esters are generally more robust, easier to handle, and more resistant to oxidation.[1][3] However, this is not a universal guarantee. In some cases, the hydrolysis of the ester back to the more reactive boronic acid can be a significant part of the overall protodeboronation process, especially under basic aqueous conditions.[7] For exceptionally unstable systems, N-methyliminodiacetic acid (MIDA) boronates offer even greater stability.[1][8]
Q4: How can I detect and quantify protodeboronation in my reaction?
A: You can monitor the progress of your reaction and the formation of the protodeboronated byproduct using standard analytical techniques. LC-MS is highly effective for tracking the consumption of your starting materials and the appearance of both the desired product and the fluoropyridine byproduct. For a more quantitative assessment, ¹H NMR spectroscopy can be used. By integrating the signals of the product, the remaining boronic acid, and the protodeboronated side product relative to an internal standard, you can determine the extent of the side reaction.[3]
Troubleshooting Guide
Problem: My Suzuki-Miyaura reaction with a fluoropyridine boronic acid is giving a low yield, and I'm isolating a significant amount of the simple fluoropyridine byproduct. What is happening and how can I fix it?
Answer: You are observing protodeboronation.[1] The fluoropyridine byproduct is the result of the boronic acid losing its boron group. Here is a systematic approach to troubleshoot and mitigate this issue, starting with simple adjustments and progressing to more robust solutions.
Step 1: Optimize Reaction Conditions
-
Use a Milder Base: Strong bases like NaOH or KOH can aggressively promote protodeboronation.[1] Switch to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1]
-
Lower the Temperature: High temperatures accelerate the C-B bond cleavage.[6] If your catalyst is sufficiently active, try running the reaction at a lower temperature, for example, between 60 °C and 80 °C.[1]
-
Use Anhydrous Conditions: While Suzuki couplings can tolerate some water, excess water provides the proton for protodeboronation.[1] Using anhydrous solvents (like dioxane or toluene) and reagents can help minimize the side reaction.[1]
Step 2: Modify the Boron Reagent
If optimizing conditions is insufficient, the most effective strategy is to use a more stable derivative of the boronic acid.
-
Switch to a Pinacol Ester: Fluoropyridine boronic acid pinacol esters are often commercially available or can be easily synthesized. They exhibit significantly enhanced stability towards protodeboronation.[1]
-
Use an N-methyliminodiacetic acid (MIDA) Boronate: For particularly challenging substrates, MIDA boronates are exceptionally stable, crystalline, and air-stable solids.[1][8] Under the reaction conditions, they undergo a "slow release" of the free boronic acid, keeping its instantaneous concentration low and thus minimizing decomposition.[2][8]
Step 3: Employ a Highly Active Catalyst
Using a highly efficient palladium catalyst and ligand system can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.[1] Modern catalyst systems with specialized phosphine ligands are often employed to enable efficient coupling at lower temperatures.[1]
Data Summary
The choice of reaction parameters has a critical impact on minimizing protodeboronation. The following tables provide a guide for experimental design.
Table 1: Influence of Base on Suzuki-Miyaura Coupling Yield (Data is illustrative, based on typical outcomes for electron-deficient heteroaryl boronic acids)
| Base | Strength | Typical Yield (%) | Protodeboronation Byproduct (%) |
| NaOH | Strong | 20-40 | 50-70 |
| K₂CO₃ | Moderate | 60-75 | 20-35 |
| K₃PO₄ | Mild | 80-95 | 5-15 |
| Cs₂CO₃ | Mild | 85-98 | <10 |
Table 2: Effect of Temperature and Boron Reagent on Yield (Illustrative data for a challenging coupling)
| Boron Reagent | Temperature (°C) | Desired Product Yield (%) |
| Fluoropyridine Boronic Acid | 100 | 35 |
| Fluoropyridine Boronic Acid | 60 | 55 |
| Fluoropyridine Pinacol Ester | 100 | 85 |
| Fluoropyridine Pinacol Ester | 80 | 92 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using a Fluoropyridine Pinacol Ester
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the fluoropyridine boronic acid pinacol ester (1.2–1.5 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.[1]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, THF, or toluene) via syringe. If necessary, a small, optimized amount of water can be added, but start with anhydrous conditions.[1]
-
Reaction: Heat the reaction mixture to a moderate temperature (start with 60–80 °C) and monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The organic layer is then dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.[1]
Protocol 2: Synthesis of a MIDA Boronate from a Fluoropyridine Boronic Acid
For particularly unstable substrates where even pinacol esters undergo protodeboronation, conversion to the MIDA ester is recommended.[1]
-
Dissolution: In a round-bottom flask, dissolve the fluoropyridine boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a suitable solvent mixture (e.g., 1:1 toluene/DMSO).[1]
-
Azeotropic Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water and drive the esterification to completion.[1]
-
Isolation: Once the reaction is complete (monitored by the cessation of water collection), cool the mixture. The MIDA boronate often precipitates and can be isolated by filtration, washed with a non-polar solvent, and dried. MIDA boronates are typically stable, crystalline solids.[1]
Protocol 3: Monitoring Protodeboronation by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a stock solution of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in the chosen deuterated solvent.[3]
-
Reaction Setup: In an NMR tube, combine the fluoropyridine boronic acid, the base, and the internal standard in the deuterated solvent. This setup should mimic your planned coupling conditions but exclude the palladium catalyst and aryl halide.[3]
-
Data Acquisition: Take an initial ¹H NMR spectrum at t=0. Then, heat the NMR tube to the desired reaction temperature in a controlled manner (e.g., in a pre-heated oil bath or using the NMR spectrometer's variable temperature unit). Acquire spectra at regular time intervals.[3]
-
Analysis: Integrate a characteristic signal from the fluoropyridine ring of the boronic acid and the corresponding signal from the protodeboronated fluoropyridine product. Compare these integrals to the integral of the internal standard to quantify the rate of decomposition.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (5-Fluoropyridin-2-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Fluoropyridin-2-yl)methanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two common synthetic routes: the reduction of a 5-fluoropicolinic acid derivative and the Grignard reaction of 2-bromo-5-fluoropyridine.
Route 1: Reduction of 5-Fluoropicolinic Acid or its Ester
This route typically involves the reduction of methyl 5-fluoropicolinate or 5-fluoropicolinic acid using a hydride reducing agent.
Question: The reduction of methyl 5-fluoropicolinate with NaBH₄ is sluggish or incomplete. What could be the cause and how can I resolve it?
Answer:
Sodium borohydride (NaBH₄) is a mild reducing agent and its reactivity with esters can be low. Several factors could contribute to an incomplete reaction:
-
Insufficient Reactivity of NaBH₄: Standard NaBH₄ may not be potent enough to reduce the ester functionality efficiently under mild conditions.
-
Moisture in Reaction: The presence of water will quench the reducing agent, decreasing its effective concentration.
-
Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.
Troubleshooting Steps:
-
Use an Activating Agent: The addition of a Lewis acid, such as CaCl₂ or LiCl, can enhance the reducing power of NaBH₄. These additives are thought to coordinate to the carbonyl oxygen, making it more electrophilic.
-
Solvent Choice: While methanol is often used, a co-solvent like THF can improve the solubility of the starting material and the borohydride reagent.
-
Increase Temperature: Gently heating the reaction mixture to reflux may be necessary to drive the reaction to completion.
-
Ensure Anhydrous Conditions: Use dry solvents and glassware to prevent the deactivation of the reducing agent.
-
Alternative Reducing Agent: If the above steps are not effective, consider using a stronger reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether).
Question: I am using LiAlH₄ for the reduction and observe multiple spots on my TLC analysis of the crude product. What are the likely side products?
Answer:
While LiAlH₄ is a powerful and generally clean reducing agent for esters and carboxylic acids, side reactions can occur, leading to impurities.
Potential Side Products:
-
Unreacted Starting Material: Incomplete reaction due to insufficient LiAlH₄, short reaction time, or low temperature.
-
Over-reduction Products (less common for this substrate): While less likely for the formation of a primary alcohol, vigorous conditions could potentially lead to unforeseen side reactions.
-
Ring-Opened Products (rare): Extremely harsh conditions could potentially lead to the degradation of the pyridine ring, although this is unlikely under standard reduction conditions.
Troubleshooting and Purification:
-
Reaction Monitoring: Monitor the reaction progress by TLC to ensure the complete consumption of the starting material.
-
Controlled Work-up: A careful and controlled aqueous work-up is crucial for LiAlH₄ reactions to avoid hazards and to facilitate the isolation of the product. A common procedure is the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser work-up).
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane.
Route 2: Grignard Reaction of 2-Bromo-5-fluoropyridine with Formaldehyde
This route involves the formation of a Grignard reagent from 2-bromo-5-fluoropyridine, followed by its reaction with formaldehyde.
Question: The formation of the Grignard reagent from 2-bromo-5-fluoropyridine is not initiating. What can I do?
Answer:
The initiation of a Grignard reaction can sometimes be challenging. Several factors can hinder the formation of the organomagnesium species.
Troubleshooting Initiation:
-
Magnesium Activation: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction.
-
Mechanical Activation: Crush a few pieces of magnesium in the reaction flask with a dry glass rod.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask. The color change (disappearance of the iodine color or evolution of gas) will indicate the activation of the magnesium.
-
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the solvent (typically THF or diethyl ether) is anhydrous.
-
Concentration: A high local concentration of the alkyl halide can sometimes help to initiate the reaction. Add a small portion of the 2-bromo-5-fluoropyridine solution directly to the magnesium turnings before starting the slow addition of the remaining solution.
-
Gentle Heating: Gentle heating with a heat gun can sometimes initiate the reaction. Be cautious, as the reaction can become exothermic once it starts.
Question: The yield of this compound is low, and I have isolated a significant amount of a non-polar side product. What is this side product and how can I minimize its formation?
Answer:
A common side product in Grignard reactions is the formation of a homocoupled product, in this case, 5,5'-difluoro-2,2'-bipyridine. This arises from a Wurtz-type coupling reaction between the Grignard reagent and unreacted 2-bromo-5-fluoropyridine.
Minimizing Side Product Formation:
-
Slow Addition: Add the solution of 2-bromo-5-fluoropyridine to the magnesium suspension very slowly to maintain a low concentration of the halide in the reaction mixture.
-
Temperature Control: Maintain a gentle reflux during the addition. Overheating can promote the coupling side reaction.
-
Efficient Stirring: Ensure efficient stirring to quickly disperse the added halide and bring it into contact with the magnesium surface.
Question: My reaction with formaldehyde gave a complex mixture of products. What are the possible side reactions involving formaldehyde?
Answer:
The reaction of a Grignard reagent with formaldehyde can lead to several side products if not properly controlled.
Potential Side Reactions with Formaldehyde:
-
Cannizzaro-Tishchenko Reaction: The intermediate alkoxide can react with another molecule of formaldehyde, leading to the formation of formate esters.
-
Polymerization of Formaldehyde: Formaldehyde can readily polymerize, especially in the presence of trace impurities.
-
Double Addition: Although less common with formaldehyde, reaction of the initial product with another equivalent of the Grignard reagent can occur if the local concentration of the Grignard reagent is too high when the product is formed.
Troubleshooting Formaldehyde Addition:
-
Source of Formaldehyde: Use dry, monomeric formaldehyde gas, which can be generated by heating paraformaldehyde. Alternatively, anhydrous paraformaldehyde or 1,3,5-trioxane can be used directly, though this may require higher temperatures and can sometimes give lower yields. Avoid aqueous formaldehyde solutions.
-
Inverse Addition: Add the Grignard reagent solution slowly to a well-stirred suspension of paraformaldehyde or a solution of formaldehyde gas in the reaction solvent. This ensures that formaldehyde is always in excess, minimizing side reactions of the product alkoxide.
-
Temperature Control: Perform the addition at a low temperature (e.g., 0 °C or below) to control the reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially available this compound is typically offered at purities of 95% to 97%.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound under an inert atmosphere at 2-8°C.[2]
Q3: What are the common starting materials for the synthesis of this compound?
A3: Common starting materials include 5-fluoropicolinic acid, its esters (e.g., methyl 5-fluoropicolinate), and 2-bromo-5-fluoropyridine.
Q4: Can I use n-butyllithium instead of magnesium to generate the organometallic intermediate from 2-bromo-5-fluoropyridine?
A4: Yes, lithium-halogen exchange using n-butyllithium (n-BuLi) is a viable alternative to form 5-fluoro-2-lithiopyridine. This is then reacted with formaldehyde. However, it is crucial to perform this reaction at very low temperatures (typically -78 °C) to avoid side reactions, such as the reaction of n-BuLi with the solvent (e.g., THF).
Q5: What analytical techniques are suitable for monitoring the reaction progress and characterizing the final product?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. The final product, this compound, can be characterized by nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.
Quantitative Data Summary
| Parameter | Route 1: Reduction of Methyl 5-fluoropicolinate | Route 2: Grignard Reaction |
| Typical Yield | 70-90% | 60-80% |
| Potential Side Products | Unreacted starting material | 5,5'-Difluoro-2,2'-bipyridine, formate esters |
| Purification Method | Column Chromatography | Column Chromatography |
Note: Yields are highly dependent on reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of Methyl 5-fluoropicolinate with LiAlH₄
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon) is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Reaction: A solution of methyl 5-fluoropicolinate (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water (X mL), 15% aqueous sodium hydroxide (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Isolation: The resulting solid is filtered off and washed with ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a pure product.
Protocol 2: Synthesis of this compound via Grignard Reaction
-
Grignard Reagent Formation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with magnesium turnings (1.2 equivalents) and a small crystal of iodine. The flask is gently warmed until the iodine vapor is visible and then cooled to room temperature. Anhydrous THF is added, followed by a small portion of a solution of 2-bromo-5-fluoropyridine (1.0 equivalent) in anhydrous THF to initiate the reaction. Once the reaction starts (as evidenced by gentle refluxing), the remaining solution of 2-bromo-5-fluoropyridine is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour.
-
Reaction with Formaldehyde: In a separate flame-dried flask, paraformaldehyde (1.5 equivalents) is heated to generate formaldehyde gas, which is passed through a drying tube and bubbled into a cooled (0 °C) solution of anhydrous THF. The freshly prepared Grignard reagent is then added dropwise to this formaldehyde solution at 0 °C.
-
Work-up: After the addition is complete, the reaction is stirred for an additional hour at room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Isolation: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.
Visualizations
Caption: Synthetic routes to this compound.
References
Technical Support Center: Purification of Fluorinated Pyridine Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with fluorinated pyridine compounds. The introduction of fluorine atoms significantly alters the physicochemical properties of the pyridine ring, impacting polarity, basicity, and intermolecular interactions, which necessitates specialized purification strategies.
Troubleshooting Guides
This section addresses specific issues encountered during the purification of fluorinated pyridine compounds in a question-and-answer format.
Issue 1: Low Recovery After Silica Gel Chromatography
Question: I am experiencing low recovery of my fluorinated pyridine compound after silica gel column chromatography. What are the potential causes and how can I improve the yield?
Answer: Low recovery during silica gel chromatography of fluorinated pyridines can stem from several factors related to the compound's interaction with the stationary phase.
Possible Causes and Solutions:
-
Compound Adsorption: The basic nitrogen of the pyridine ring can strongly interact with the acidic silanol groups on the silica surface, leading to irreversible adsorption or tailing.
-
Solution: Deactivate the silica gel by adding a small percentage of a volatile base, such as triethylamine (0.1-1%) or pyridine, to the eluent.[1] This will cap the acidic sites and reduce strong interactions.
-
-
On-Column Decomposition: Some fluorinated pyridines can be sensitive to the acidic nature of silica gel, potentially leading to decomposition or elimination of HF.
-
Solution: Consider using a less acidic stationary phase like alumina (basic or neutral) or a functionalized silica gel. Alternatively, minimizing the time the compound spends on the column by using flash chromatography can be beneficial.
-
-
Inappropriate Solvent System: The chosen eluent may not be optimal for eluting your compound.
-
Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for many fluorinated pyridines is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).[1] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for your compound.[1]
-
Issue 2: Difficulty in Removing Palladium Catalyst Residues
Question: How can I effectively remove residual palladium catalyst from my fluorinated pyridine compound synthesized via a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig)?
Answer: Residual palladium is a common and critical impurity to remove, especially in pharmaceutical applications.[2] Several methods can be employed, ranging from simple filtration to the use of specialized scavengers.
Troubleshooting Steps:
-
Filtration through Celite: After the reaction, dilute the mixture with an appropriate organic solvent and filter it through a pad of Celite.[3][4][5] This is often effective for removing heterogeneous palladium catalysts like Pd/C.
-
Aqueous Washes: For palladium species that are more soluble, washing the organic layer with an aqueous solution can be effective. A wash with an aqueous solution of sodium bisulfite (NaHSO₃) has been shown to be effective in removing palladium from fluorinated pyridine derivatives.[6]
-
Use of Scavengers: If the above methods are insufficient, consider using a palladium scavenger. These are typically thiol-based reagents or functionalized silica gels that selectively bind to palladium.
-
Procedure: After the initial filtration, the crude product can be dissolved in a suitable solvent and stirred with the scavenger for a period, followed by filtration to remove the scavenger-palladium complex.
-
-
Recrystallization: In many cases, recrystallization of the final product can effectively remove trace amounts of palladium and other impurities.
Issue 3: Ineffective Recrystallization
Question: I am struggling to find a suitable solvent system for the recrystallization of my fluorinated pyridine derivative. What is a good strategy for solvent selection?
Answer: Finding the right solvent for recrystallization is crucial for obtaining a high-purity crystalline product. The principle is to find a solvent (or solvent pair) in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Solvent Selection Strategy:
-
Single-Solvent Method:
-
Start by testing small amounts of your compound in various solvents of different polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes).
-
A good candidate solvent will dissolve the compound when heated but will result in crystal formation upon cooling.
-
-
Two-Solvent (Mixed-Solvent) Method:
-
If a suitable single solvent cannot be found, a two-solvent system is a good alternative.
-
Dissolve your compound in a "good" solvent (in which it is highly soluble).
-
Slowly add a "bad" solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid.
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: Why is the purification of fluorinated pyridines more challenging than their non-fluorinated analogs? A1: The introduction of fluorine atoms alters the electronic properties and intermolecular forces of the pyridine molecule. The high electronegativity of fluorine can decrease the basicity of the pyridine nitrogen, making interactions with acidic media (like silica gel) different from non-fluorinated pyridines.[7][8] It can also affect the compound's polarity and solubility, requiring different chromatographic conditions and recrystallization solvents.
Q2: How can I separate positional isomers of a fluorinated pyridine? A2: Positional isomers often have very similar physical properties, making separation by standard column chromatography or recrystallization difficult.[9] High-Performance Liquid Chromatography (HPLC), particularly with specialized columns, is often the most effective technique.[9][10] Method development for HPLC should involve screening different stationary phases (e.g., C18, pentafluorophenyl) and mobile phase modifiers to exploit subtle differences in isomer polarity and shape.[9][10]
Q3: My fluorinated pyridine appears as a yellow or brown oil/solid after synthesis. What causes this discoloration and how can I remove it? A3: Discoloration is often due to impurities from the reaction, such as residual catalysts, byproducts, or degradation products. A thorough purification, typically involving column chromatography followed by recrystallization or distillation, should yield a colorless or pale-yellow product.
Q4: What are the best practices for handling and storing purified fluorinated pyridines? A4: Many fluorinated pyridines, like their parent compound, can be hygroscopic and sensitive to light. It is recommended to store them in a tightly sealed, amber glass bottle in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[11] Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]
Q5: Can I use a standard work-up procedure (acid/base extraction) for my fluorinated pyridine? A5: Yes, a standard acid/base extraction can often be used. However, the decreased basicity of the fluorinated pyridine nitrogen means that a stronger acid might be required to protonate it effectively for extraction into the aqueous layer. It is advisable to monitor the pH and check the distribution of your compound between the organic and aqueous layers by TLC or LC-MS during method development.
Quantitative Data Summary
The following tables summarize quantitative data related to the purification of fluorinated pyridine compounds.
Table 1: Palladium Removal from a Suzuki Coupling Reaction Mixture
| Treatment Method | Initial Palladium Level (ppm) | Final Palladium Level (ppm) | Removal Efficiency (%) |
| Toluene extraction with aqueous sodium bisulfite (NaHSO₃) wash | 1100 | <10 | >99% |
Data extracted from a process to remove palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates.[6]
Table 2: Yields of Recrystallized Fluorinated Pyridine Compounds
| Compound | Recrystallization Solvent System | Yield (%) |
| 5-bromo-2-fluoro-4-picoline | Ethyl acetate/Petroleum ether | 84.5 |
| 2-bromo-3-fluoro-6-picoline | Ethyl acetate/Petroleum ether | 85.1 |
| 5-bromo-2-fluoro-6-picoline | Ethyl acetate/Petroleum ether | 86.3 |
| 2-bromo-5-fluoro-6-picoline | Ethyl acetate/Petroleum ether | 86.8 |
Data extracted from the synthesis and purification of various bromofluoropicolines.[13]
Experimental Protocols
Protocol 1: Purification of a Fluorinated Pyridine by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of a crude fluorinated pyridine derivative using silica gel flash column chromatography.
-
Materials:
-
Crude fluorinated pyridine compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Triethylamine (optional, for basic compounds)
-
Glass chromatography column
-
Sand
-
Collection tubes
-
TLC plates, chamber, and UV lamp
-
-
Mobile Phase Selection:
-
Develop a suitable mobile phase by performing TLC analysis on the crude material.
-
Test various ratios of hexane and ethyl acetate. A good starting point is a 9:1 hexane:ethyl acetate mixture.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[1]
-
If peak tailing is observed on the TLC plate, add 0.1-1% triethylamine to the eluent.[1]
-
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pour the slurry into the column, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel.
-
Drain the solvent until the sample is absorbed onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (flash chromatography) to push the solvent through the column.
-
Collect fractions in test tubes.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified fluorinated pyridine.
-
Protocol 2: Removal of Palladium Catalyst using an Aqueous Bisulfite Wash
This protocol describes a method for removing residual palladium from a fluorinated pyridine product following a Suzuki coupling reaction.[6]
-
Materials:
-
Crude reaction mixture containing the fluorinated pyridine and palladium catalyst.
-
Toluene (or another suitable water-immiscible solvent).
-
Aqueous sodium bisulfite (NaHSO₃) solution (e.g., 30 wt%).
-
Sodium hydroxide (for pH adjustment).
-
Separatory funnel.
-
-
Procedure:
-
If the reaction was not performed in a water-immiscible solvent, dilute the crude mixture with a solvent like toluene.
-
Prepare the aqueous sodium bisulfite wash solution and adjust the pH if necessary (a pH of around 5.4 has been reported to be effective).[6]
-
Transfer the organic solution of the crude product to a separatory funnel.
-
Add the aqueous sodium bisulfite solution.
-
Heat the mixture (e.g., to 80°C) and stir vigorously for several hours (e.g., 6 hours).[6]
-
Allow the mixture to cool and the layers to separate.
-
Separate the organic layer. The aqueous layer now contains the palladium.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the palladium-free product.
-
Visualizations
Caption: Troubleshooting workflow for low recovery in silica gel chromatography.
Caption: Stepwise workflow for the removal of palladium catalyst residues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates - Google Patents [patents.google.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. fishersci.com [fishersci.com]
- 13. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
Technical Support Center: Buchwald-Hartwig Amination of 2-Halopyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of 2-halopyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging yet crucial cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of 2-halopyridines often challenging?
A1: The amination of 2-halopyridines can be difficult due to the ability of the pyridine nitrogen to coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] This coordination can interfere with the catalytic cycle, resulting in low yields and inconsistent results. Additionally, 2-chloropyridines are generally less reactive than their bromo or iodo counterparts, often requiring more specialized catalytic systems to achieve efficient coupling.[2]
Q2: What are the key components of a Buchwald-Hartwig amination reaction?
A2: The essential components are:
-
Aryl Halide: In this case, a 2-halopyridine (e.g., 2-chloropyridine, 2-bromopyridine).
-
Amine: The nucleophile to be coupled with the pyridine ring.
-
Palladium Precatalyst or Source: Commonly used sources include Pd(OAc)₂, Pd₂(dba)₃, and various preformed palladium(II) precatalysts.[3]
-
Ligand: Typically a bulky, electron-rich phosphine ligand that stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Required to deprotonate the amine and facilitate the reductive elimination step.
-
Solvent: An anhydrous, deoxygenated solvent is crucial for reaction success.
Q3: How do I choose the right ligand for my reaction?
A3: Ligand selection is critical for a successful reaction. For 2-halopyridines, bidentate ligands or bulky, electron-rich monophosphine ligands from the biarylphosphine class (e.g., XPhos, RuPhos, SPhos) are often effective.[4][5] These ligands can promote the desired reductive elimination and minimize catalyst inhibition by the pyridine substrate. It is often necessary to screen a panel of ligands to identify the optimal one for a specific substrate combination.
Q4: Which base should I use?
A4: The choice of base depends on the functional group tolerance of your substrates. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly used.[4][6] For base-sensitive substrates, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may be more suitable, although they might require higher reaction temperatures or longer reaction times.[6]
Q5: What are common side reactions in the Buchwald-Hartwig amination of 2-halopyridines?
A5: Common side reactions include hydrodehalogenation (replacement of the halogen with a hydrogen atom), homocoupling of the starting materials, and the formation of undesired isomers if other reactive sites are present on the pyridine ring.[4]
Troubleshooting Guide
Issue 1: Low or No Yield
Q: I am not getting any product, or the yield is very low. What should I do?
A: Low or no yield can be caused by several factors. Follow this troubleshooting workflow to diagnose and solve the problem.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Managing Volatile Amines in Pyridine Amination Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with volatile amines in pyridine amination reactions.
Troubleshooting Guide
This guide addresses common issues encountered during pyridine amination reactions with volatile amines, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing low or no product yield in my pyridine amination reaction?
A1: Low or no product yield is a frequent issue. Several factors could be at play, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
-
Possible Causes & Solutions:
-
Inadequate Amine Concentration: Due to their volatility, the effective concentration of the amine in the reaction mixture may be lower than calculated.
-
Catalyst Inactivity: The palladium catalyst, if used (e.g., in Buchwald-Hartwig amination), can be sensitive to air and moisture.
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[4] Consider using a fresh batch of catalyst and ligands.
-
-
Suboptimal Temperature: The reaction temperature might be too low to drive the reaction forward or too high, leading to decomposition.
-
Improper Base: The choice and strength of the base are critical for catalyst turnover in cross-coupling reactions.
-
Poor Reagent Quality: Impurities in starting materials can poison the catalyst or interfere with the reaction.
-
Solution: Verify the purity of your pyridine substrate, amine, and all other reagents. Purify them if necessary.[4]
-
-
Q2: My reaction is producing significant side products. How can I improve selectivity?
A2: Side product formation can complicate purification and reduce the yield of the desired product. Understanding the potential side reactions is key to mitigating them.
-
Possible Side Reactions & Mitigation Strategies:
-
Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Mitigation: This can compete with the desired coupling. Ensure a properly activated catalyst and minimize sources of protic impurities.
-
-
Homocoupling: Coupling of two aryl halide molecules or two amine molecules.
-
Mitigation: Optimize the catalyst-to-ligand ratio and reaction temperature.
-
-
Over-amination: In cases of di- or poly-halogenated pyridines, multiple aminations may occur.
-
Mitigation: Carefully control the stoichiometry of the amine. A less reactive catalyst system or lower temperatures might favor mono-amination.
-
-
Ring Opening/Degradation: Harsh reaction conditions can lead to the degradation of the pyridine ring.
-
Mitigation: Use the mildest effective reaction conditions (temperature, base).[5]
-
-
Q3: How can I safely handle volatile amines in the laboratory?
A3: Safety is paramount when working with volatile and potentially toxic amines.
-
Safety Precautions:
-
Engineering Controls: Always handle volatile amines inside a certified chemical fume hood to minimize inhalation exposure.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][10] For highly volatile or toxic amines, a respirator may be necessary.[11]
-
Storage: Store amines in a cool, well-ventilated area away from incompatible materials like strong acids and oxidizers.[9][10] Ensure containers are tightly sealed and clearly labeled.[9]
-
Spill Management: Have an emergency response plan for spills.[9] Neutralize small spills with a suitable agent and absorb with an inert material.
-
Frequently Asked Questions (FAQs)
Q4: What are the best practices for setting up a pyridine amination reaction with a volatile amine?
A4: Careful planning and execution are crucial for success.
-
Best Practices:
-
Thorough Hazard Analysis: Before starting, conduct a thorough hazard analysis for all chemicals and procedures.[6]
-
Use of Sealed Vessels: To contain the volatile amine and maintain its concentration, use a sealed reaction tube or a flask with a tightly sealed septum.[1][2][3] For reactions that generate gas (e.g., H₂ in Chichibabin reactions), ensure the vessel can withstand the pressure or use a system that allows for controlled gas release.[6]
-
Inert Atmosphere: For air-sensitive catalysts like those used in Buchwald-Hartwig amination, assemble the reaction under an inert atmosphere (argon or nitrogen).[4]
-
Reagent Addition: Add the volatile amine to the reaction mixture at a low temperature (e.g., in an ice bath) to minimize immediate volatilization.
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques like TLC, GC, or LC-MS.[4][6]
-
Q5: Which amination method is best suited for my specific pyridine substrate and volatile amine?
A5: The choice of method depends on the substrate's electronic properties and the desired product.
-
Method Selection:
-
Buchwald-Hartwig Amination: This is a versatile method for forming C-N bonds and is often effective for a wide range of aryl halides (including bromopyridines) and amines.[3] It is particularly useful for secondary and tertiary aminopyridines.[1][2]
-
Chichibabin Amination: This classic reaction introduces an amino group at the 2-position of the pyridine ring using sodium amide or a similar strong base. It is suitable for pyridines that are not highly substituted and can tolerate strongly basic conditions.[6][7]
-
Nucleophilic Aromatic Substitution (SNAr): If the pyridine ring is activated with strong electron-withdrawing groups, direct amination via SNAr may be possible, sometimes under milder conditions.
-
Q6: How should I work up a pyridine amination reaction involving a volatile amine?
A6: The work-up procedure needs to be carefully considered to avoid loss of product and to effectively remove byproducts.
-
Work-up Steps:
-
Quenching: Cool the reaction mixture to room temperature or below. Quench the reaction carefully, for example, by adding cold water or a saturated aqueous solution of ammonium chloride.[6]
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery.[6]
-
Washing: Wash the combined organic layers with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and concentrate under reduced pressure. Be mindful of the product's volatility during this step.[6]
-
Purification: Purify the crude product using column chromatography on silica gel or another appropriate method.[6]
-
Data Presentation
Table 1: Comparison of Common Pyridine Amination Methods with Volatile Amines
| Feature | Buchwald-Hartwig Amination | Chichibabin Amination |
| Typical Substrate | Halopyridines (e.g., 2-bromopyridine) | Unsubstituted or alkyl-substituted pyridines |
| Amine Scope | Primary and secondary amines | Primary alkyl amines |
| Typical Catalyst/Reagent | Palladium catalyst with a phosphine ligand | Sodium amide (NaNH₂) or Sodium Hydride (NaH) with an additive like LiI |
| Base | Strong, non-nucleophilic base (e.g., NaOtBu) | The aminating reagent itself is a strong base |
| Reaction Temperature | Typically 80-120 °C | Often requires high temperatures (refluxing THF or toluene) |
| Key Advantage | Broad substrate scope and functional group tolerance | Direct C-H amination without pre-functionalization |
| Key Disadvantage | Cost of catalyst and ligands, sensitivity to air | Harsh reaction conditions, limited to certain positions |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 2-Bromopyridine with a Volatile Amine (General Procedure)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Bromopyridine
-
Volatile amine (e.g., diethylamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Sealed reaction tube
-
Standard glassware for work-up and purification
Procedure:
-
To a dry, argon-purged sealed tube, add Pd(OAc)₂ (e.g., 5 mol%), dppp (e.g., 7.5 mol%), and NaOtBu (e.g., 1.4 equivalents).
-
Add 2-bromopyridine (1.0 equivalent) to the tube.
-
Add anhydrous toluene via syringe.
-
Add the volatile amine (e.g., 1.2-1.5 equivalents) via syringe.
-
Seal the tube tightly and heat the reaction mixture in an oil bath at a predetermined temperature (e.g., 80-100 °C) with stirring for the required time (monitor by TLC or GC-MS).
-
After the reaction is complete, cool the tube to room temperature.
-
Carefully open the tube and quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Chichibabin Amination of Pyridine with a Volatile Primary Amine (Based on Pang et al.)[6]
Materials:
-
Pyridine
-
Volatile primary amine (e.g., n-butylamine)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Lithium iodide (LiI)
-
Anhydrous tetrahydrofuran (THF)
-
Three-necked round-bottomed flask with reflux condenser
-
Standard glassware for work-up and purification
Procedure:
-
Set up an oven-dried three-necked round-bottomed flask equipped with a magnetic stir bar, thermometer, rubber septum, and a reflux condenser connected to a Schlenk line.
-
Charge the flask with NaH (3.0 equivalents) under an argon atmosphere.
-
Add anhydrous THF via syringe.
-
Carefully add LiI (2.0 equivalents) to the suspension. An exotherm may be observed. Allow the mixture to cool to room temperature.
-
Add the volatile primary amine (2.0 equivalents) to the grey suspension in one portion via syringe.
-
Add pyridine (1.0 equivalent) via syringe.
-
Heat the suspension to reflux (internal temperature of approximately 66 °C) for 24 hours.
-
Cool the reaction mixture to 10 °C with an ice-water bath.
-
Slowly quench the reaction by dropwise addition of cold water, followed by the addition of more cold water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
Visualizations
Caption: A generalized experimental workflow for pyridine amination with volatile amines.
Caption: A logical troubleshooting flowchart for low-yield pyridine amination reactions.
References
- 1. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acs.figshare.com [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. teamchem.co [teamchem.co]
Stability of fluorinated compounds under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated compounds. It addresses common stability issues encountered during experiments under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: My fluorinated compound, which I expected to be stable, is showing signs of degradation in my formulation. What are the most probable causes?
A1: While the carbon-fluorine (C-F) bond is exceptionally strong and generally imparts high chemical and thermal stability, certain molecular structures can be susceptible to degradation under specific conditions. Unexpected degradation may be due to the presence of activating functional groups within the molecule. For instance, a monofluoroalkyl group with an intramolecular nucleophile can undergo an SN2 reaction, leading to the displacement of the fluoride ion. Additionally, β-fluoro carbonyl compounds containing an acidic α-proton can be unstable and may eliminate hydrogen fluoride (HF). It is also important to consider the overall formulation, as excipients could potentially catalyze degradation. We recommend a systematic investigation of the compound's stability in the presence of each formulation component.
Q2: I am observing defluorination of my aromatic fluorinated compound during my experiments. What conditions are known to promote the cleavage of the C-F bond in such compounds?
A2: Although aromatic C-F bonds are generally robust, defluorination can occur under certain stress conditions. Photodegradation is a known pathway for the degradation of fluorinated aromatic compounds, which can be influenced by pH. For example, the photolysis of fluorinated phenols can lead to the formation of fluoride ions. In some cases, microbial degradation can also lead to the cleavage of C-F bonds. It is crucial to evaluate the stability of your compound under relevant light and temperature conditions and to ensure the absence of microbial contamination if not part of the experimental design.
Q3: I need to design a comprehensive study to assess the stability of my novel fluorinated compound across a range of pH values. What is a standard protocol for such a study?
A3: A forced degradation study is the standard approach to determine the intrinsic stability of a drug substance and identify potential degradation products. For pH stability, the study typically involves subjecting a solution of the compound to various pH conditions, including acidic, basic, and neutral environments. According to ICH guidelines, common conditions for acid and base hydrolysis involve the use of 0.1 M to 1 M hydrochloric acid or sulfuric acid for acidic conditions, and 0.1 M to 1 M sodium hydroxide or potassium hydroxide for basic conditions. The study should be conducted at a controlled temperature, and samples should be analyzed at various time points to determine the rate of degradation. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Q4: What are the most effective analytical techniques for monitoring the stability of my fluorinated compound and identifying its degradation products?
A4: A combination of chromatographic and spectroscopic techniques is generally most effective. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a workhorse for quantifying the parent compound and detecting the formation of degradation products. For structural elucidation of these products, Mass Spectrometry (MS), particularly LC-MS, is invaluable. To specifically monitor for defluorination, an ion-selective electrode (ISE) can be used to measure the concentration of free fluoride ions in the solution. Additionally, 19F NMR is a powerful technique for identifying and quantifying all fluorine-containing species in a sample, including the parent compound and any fluorinated degradants.
Q5: My HPLC analysis of a forced degradation study of a fluorinated compound is giving me inconsistent results, such as shifting retention times and poor peak shapes. What could be the issue?
A5: Inconsistent HPLC results for fluorinated compounds can stem from several factors. The high electronegativity of fluorine can lead to unexpected interactions with the stationary phase or residual silanols on the column. Consider using a column specifically designed for polar compounds or employing a mobile phase with additives to minimize these secondary interactions. For example, a low concentration of trifluoroacetic acid (TFA) in the mobile phase can often improve peak shape for fluorine-containing bases. Also, ensure that your sample solvent is compatible with the mobile phase to avoid peak distortion. Finally, some fluorinated compounds can be volatile, so ensure your sample handling procedures minimize evaporation.
Data Presentation
Table 1: General Stability of Common Fluorinated Moieties
| Fluorinated Moiety | General Stability under Acidic/Basic Conditions | Potential Instability Factors |
| Aryl-F | High | Photodegradation, especially in the presence of activating/deactivating groups on the aromatic ring. |
| Aryl-CF3 | High | Can undergo photolytic degradation, potentially yielding trifluoroacetic acid (TFA) depending on the substitution pattern and pH. |
| Aliphatic-F | Generally High | Susceptible to SN2 displacement by intramolecular nucleophiles. |
| -CHF2 | High | Generally stable, but can be a site for metabolic attack. |
| -OCF3 | Very High | Generally considered one of the most stable fluorine-containing groups. |
| Fluorinated Heterocycles | Variable | Stability is highly dependent on the nature of the heterocyclic ring and the position of the fluorine atom. |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Fluorinated Compound under Acidic and Basic Conditions
Objective: To evaluate the stability of a fluorinated compound in acidic and basic solutions and to identify potential degradation products.
Materials:
-
Fluorinated compound of interest
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the fluorinated compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
In a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to a final concentration of approximately 100 µg/mL.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Basic Degradation:
-
In a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of approximately 100 µg/mL.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at the same time points as the acidic study.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
If no degradation is observed, repeat the experiment with 1 M NaOH.
-
-
Control Sample: Prepare a solution of the compound in HPLC-grade water at the same concentration and incubate under the same conditions to serve as a control.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method to determine the percentage of the parent compound remaining and to identify and characterize any degradation products.
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected degradation of fluorinated compounds.
Technical Support Center: Fluoropyridine Synthesis & Byproduct Analysis by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluoropyridines and the identification of byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Problem 1: Low Yield and Multiple Unknown Peaks in the LC-MS of my Halex Reaction.
Q: I performed a Halex reaction (nucleophilic aromatic substitution) to synthesize a 2-fluoropyridine derivative from its corresponding 2-chloropyridine, but the yield is low, and my LC-MS chromatogram shows several unexpected peaks. How can I identify the byproducts and improve my reaction?
A: Low yields and the presence of byproducts in Halex reactions are often related to reaction conditions and the purity of your reagents. Here’s a systematic approach to troubleshoot this issue:
Step 1: Tentative Identification of Byproducts by LC-MS
Analyze your crude reaction mixture by LC-MS and look for the following common byproducts:
-
Unreacted Starting Material: Check for the mass of your starting chloro- or bromopyridine. Incomplete conversion is a common reason for low yields.
-
Hydroxypyridine: The presence of water in your reaction can lead to the formation of a hydroxypyridine byproduct. Look for a peak with a mass corresponding to [M-Cl+OH] or [M-Br+OH] of your starting material.
-
Solvent Adducts: Depending on your solvent (e.g., DMSO, DMF), you may see adducts with your starting material or product.
-
Dimerization Products: Under certain conditions, dimerization of the starting material or product can occur.
Step 2: Optimizing Reaction Conditions
Based on the identified byproducts, you can adjust your reaction conditions to minimize their formation. High reaction temperatures in Halex reactions can often lead to the formation of undesired by-products and decomposition products.[1]
| Parameter | Recommendation to Reduce Byproducts | Rationale |
| Temperature | Optimize for the lowest effective temperature. | High temperatures can promote side reactions and decomposition. |
| Reaction Time | Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times. | Extended heating can lead to the formation of degradation products. |
| Solvent Purity | Use anhydrous solvents. | Water can react with the starting material to form hydroxypyridines. |
| Fluoride Source | Ensure the fluoride salt (e.g., KF, CsF) is anhydrous and finely powdered. | Clumps or wet fluoride source will have lower reactivity and introduce water. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., Nitrogen, Argon). | Minimizes oxidation and reaction with atmospheric moisture. |
Step 3: Confirmatory Analysis
If you have a hypothesis for a byproduct's structure, you can confirm it by:
-
MS/MS Fragmentation: Compare the fragmentation pattern of the unknown peak with that of a known standard or with predicted fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to determine the elemental composition.
Problem 2: My Balz-Schiemann Reaction for Synthesizing 4-Fluoropyridine is giving a low yield and a major byproduct.
Q: I'm using the Balz-Schiemann reaction to synthesize 4-fluoropyridine from 4-aminopyridine. My yield is around 20%, and I observe a significant byproduct. What is this byproduct and how can I improve the synthesis?
A: A common and significant byproduct in the Balz-Schiemann synthesis of 4-fluoropyridine is N-(4'-pyridyl)-4-pyridone .[2] This arises from the reaction of the highly reactive 4-fluoropyridine product with unreacted 4-aminopyridine or by hydrolysis and subsequent reaction, especially during aqueous workup. 4-fluoropyridine itself can be unstable in aqueous conditions.[2]
Troubleshooting Steps:
-
Minimize Water: The presence of water can lead to the formation of hydroxypyridines which can then react further. While the diazotization step is aqueous, subsequent steps should be handled with care to minimize water.
-
Control Temperature: The decomposition of the diazonium salt is temperature-sensitive. Careful control of the temperature during diazotization (typically 0-5 °C) and subsequent decomposition is crucial.
-
Modified Workup: The instability of 4-fluoropyridine in aqueous media necessitates a careful workup procedure. Neutralization of the reaction mixture can lead to the formation of polymeric materials and the N-(4'-pyridyl)-4-pyridone byproduct.[2] A non-aqueous workup or rapid extraction into an organic solvent is recommended.
-
Purity of Reagents: Ensure the purity of the starting 4-aminopyridine and the diazotizing agent (e.g., sodium nitrite).
| Common Byproducts in Balz-Schiemann Synthesis of Fluoropyridines | Putative m/z [M+H]⁺ | Formation Mechanism |
| Hydroxypyridine | Varies depending on starting material | Reaction of the intermediate pyridyl cation with water. |
| N-(Aryl)-pyridone | Varies | Reaction of the fluoropyridine product with the starting aminopyridine. |
| Azo Compounds | Varies | Dimerization of the diazonium salt intermediate. |
Frequently Asked Questions (FAQs)
Q1: What are the best initial LC-MS conditions for analyzing my fluoropyridine synthesis reaction mixture?
A1: A good starting point for analyzing a complex reaction mixture is a standard reversed-phase (RP) LC-MS method.
Experimental Protocol: General Purpose Reversed-Phase LC-MS
-
Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a 1:1 solution of acetonitrile and water.[3] Filter the sample through a 0.22 µm syringe filter before injection.[3]
-
LC System: HPLC or UPLC system.
-
Column: A C18 column is a versatile choice.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min for a standard analytical column.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode is usually effective for protonating pyridine compounds.
-
MS Scan Mode: Start with a full scan mode to see all ions in your sample.
For highly polar compounds, such as aminopyridines or certain byproducts, Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better retention and separation.[3]
Q2: I have an unknown peak in my LC-MS chromatogram. How can I use MS/MS to help identify it?
A2: Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By isolating the ion of interest and fragmenting it, you can obtain structural information.
Logical Workflow for Unknown Peak Identification
Caption: Workflow for identifying unknown byproducts by LC-MS.
Interpreting Fragmentation Patterns:
-
Neutral Losses: Look for common neutral losses. For example, the loss of HCN (27 Da) is characteristic of pyridine rings.
-
Characteristic Fragment Ions: Certain functional groups will yield predictable fragment ions. For instance, a hydroxypyridine may show a loss of CO (28 Da).
-
Comparison to Starting Materials: Compare the fragmentation pattern of the unknown to that of your starting materials and expected product. This can reveal if the byproduct is an isomer or a closely related structure.
Q3: Can LC-MS distinguish between isomeric byproducts?
A3: Yes, LC-MS can often distinguish between isomers, but it may require careful method development.
-
Chromatographic Separation: The primary way to distinguish isomers is to separate them chromatographically. This may require testing different columns (e.g., C18, phenyl-hexyl, HILIC) and mobile phase conditions. Isomeric impurities may include positional isomers (e.g., 2-fluoro-3-nitropyridine vs. 2-fluoro-5-nitropyridine).
-
MS/MS Fragmentation: Even if isomers co-elute, they may have different fragmentation patterns in MS/MS. The position of a substituent on the pyridine ring can influence which bonds break upon collision-induced dissociation. Acquiring MS/MS spectra and comparing them can reveal these differences.
Q4: What are some key considerations for sample preparation for LC-MS analysis of fluoropyridine synthesis?
A4: Proper sample preparation is crucial for obtaining high-quality LC-MS data and preventing instrument contamination.
Caption: Standard workflow for preparing a synthesis reaction sample for LC-MS.
Key Considerations:
-
Dilution: The sample must be diluted sufficiently to avoid overloading the LC column and saturating the MS detector. A typical starting dilution is 1:1000.
-
Solvent Compatibility: The dilution solvent should be compatible with the initial mobile phase conditions to ensure good peak shape.
-
Filtration: Filtering the sample is essential to remove particulate matter that can clog the LC system.[3]
-
Analyte Stability: Ensure that your target analytes and potential byproducts are stable in the dilution solvent.
References
Optimizing ligand and base for Suzuki coupling of pyridyl halides
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving pyridyl halides. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical transformation. Pyridyl halides are notoriously challenging substrates due to the coordinating nature of the pyridine nitrogen, which can inhibit the palladium catalyst, and the electronic properties of the ring system.
This guide provides structured troubleshooting advice, answers to frequently asked questions, comparative data on ligands and bases, and a general experimental protocol to help you achieve optimal results in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Suzuki coupling of pyridyl halides.
Question: Why is my reaction yield consistently low or zero?
Answer:
Low yields in pyridyl Suzuki couplings are a frequent issue and can stem from several factors. The primary causes are often related to catalyst deactivation, inefficient reaction steps, or degradation of starting materials.
Potential Causes & Solutions:
-
Catalyst Deactivation: The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands can shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.[1][2] Examples include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or other bulky ligands like P(t-Bu)₃.[1][3]
-
-
Protodeboronation of the Boronic Acid/Ester: Pyridylboronic acids are particularly susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (like water), leading to the formation of unsubstituted pyridine.[1][4][5][6] This is one of the most common failure modes, especially for 2-pyridylboronic acids.[3][6]
-
Solution 1: Use anhydrous solvents and reagents where possible.[4] However, note that some base systems, like K₃PO₄, may require a small amount of water to be effective.[4]
-
Solution 2: Switch to more stable boronic acid surrogates, such as pinacol esters, MIDA boronates, or potassium pyridyltrifluoroborates.[1] Lithium triisopropyl 2-pyridylboronates have also been shown to be effective.[4][6]
-
Solution 3: Use milder bases (e.g., NaHCO₃, KHCO₃) and lower reaction temperatures to slow the rate of protodeboronation.[4][5]
-
-
Inefficient Oxidative Addition: The C-X bond of the pyridyl halide may not be sufficiently reactive. The reactivity order is generally I > Br > OTf >> Cl.[2][7] 2-Chloropyridines are notably less reactive than their bromo or iodo counterparts.[1]
-
Solution: For less reactive halides (especially chlorides), use a more active catalyst system. This typically involves bulky, electron-rich ligands that promote the oxidative addition step.[2][8] Increasing the reaction temperature may also be necessary, but this must be balanced against the risk of protodeboronation.[1]
-
-
Slow Transmetalation: The transfer of the pyridyl group from boron to palladium can be sluggish, particularly for electron-deficient pyridylboron reagents.[1][6]
-
Solution: The choice of base is critical. Stronger, non-aqueous bases like K₃PO₄, Cs₂CO₃, or CsF are often more effective than common aqueous bases like Na₂CO₃.[9] The base facilitates the formation of the more nucleophilic boronate species required for transmetalation.
-
Question: How can I minimize the formation of side products like homocoupled boronic acid or dehalogenated starting material?
Answer:
Side product formation competes with the desired cross-coupling pathway, reducing yield and complicating purification.
Potential Causes & Solutions:
-
Homocoupling of Boronic Acid: This side reaction forms bipyridyl or biaryl impurities and is often promoted by the presence of oxygen.[4]
-
Dehalogenation of Pyridyl Halide: The starting halide is replaced by a hydrogen atom, leading to pyridine as a byproduct. This can occur if the palladium complex undergoes a reaction with a hydride source in the mixture (e.g., from an amine base or alcohol solvent).[7]
-
Solution: Carefully screen reaction parameters, including base, solvent, and temperature, to find conditions that favor cross-coupling over dehalogenation.[4] Avoid amine bases or alcohol solvents if dehalogenation is a persistent issue.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yielding Suzuki coupling reactions with pyridyl halides.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose ligands for Suzuki coupling of pyridyl halides?
Bulky, electron-rich monodentate phosphine ligands are generally the most effective. Buchwald's biaryl phosphine ligands are often considered the state-of-the-art for challenging couplings.[3] They promote efficient oxidative addition and reductive elimination while preventing catalyst deactivation.
| Ligand Class | Specific Examples | Key Features & Performance |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Considered the most robust ligands. Provide high yields for a broad range of substrates, including sterically hindered and electronically challenging partners.[1][3][10] |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating and effective for activating less reactive halides like aryl chlorides.[2][8][11] |
| Traditional Phosphines | PPh₃, dppf | May work for more reactive substrates (iodides, bromides) but often give low yields with pyridyl halides due to lower activity and stability.[2][12][13] Can be effective in specific, optimized cases.[10] |
Q2: Which base should I choose for my reaction?
The choice of base is critical and substrate-dependent. It not only activates the boronic acid but also influences side reactions. For pyridyl couplings, inorganic bases are heavily favored.
| Base | Common Form | Key Considerations |
| Potassium Phosphate | K₃PO₄ | An excellent, versatile base for many challenging couplings. Often used under anhydrous conditions, but a small amount of water can be beneficial.[4] |
| Cesium Carbonate | Cs₂CO₃ | A strong, effective base, particularly useful in difficult cases.[9] Often provides higher yields than other carbonates. |
| Cesium/Potassium Fluoride | CsF, KF | Milder, non-nucleophilic bases that can be effective, especially when trying to avoid base-mediated side reactions. CsF is often superior to KF.[9] |
| Sodium Carbonate | Na₂CO₃ | A standard, inexpensive base, often used as a 1M or 2M aqueous solution.[12] Can be less effective for pyridyl couplings and may promote protodeboronation.[9] |
| Sodium Bicarbonate | NaHCO₃ | A very mild base used to suppress protodeboronation, though it may result in slower reaction rates.[4][5] |
Q3: How does the position of the halide on the pyridine ring affect the reaction?
The halide's position (2-, 3-, or 4-) significantly impacts reactivity.
-
2- and 4-Halopyridines: These are generally more reactive in the oxidative addition step due to the electronic withdrawing nature of the nitrogen atom at the ortho and para positions.
-
3-Halopyridines: These are typically less reactive. However, the proximity of the nitrogen in 2-halopyridines can also lead to stronger catalyst inhibition, creating a complex challenge that necessitates the use of highly active and sterically hindered ligands.[1]
Q4: Can I run the reaction open to the air?
While some modern catalyst systems show remarkable air stability, it is strongly recommended to perform Suzuki couplings under an inert atmosphere (nitrogen or argon).[1] Oxygen can lead to oxidative degradation of phosphine ligands and promote the unwanted homocoupling of the boronic acid reagent.[4] For robust and reproducible results, proper inerting and degassing techniques are crucial.
Experimental Protocols
General Protocol for Suzuki Coupling of a Pyridyl Bromide
This protocol is a representative starting point based on commonly cited conditions for challenging couplings.[6][9][13] Optimization for specific substrates is essential.
Materials:
-
Pyridyl Halide (1.0 equiv)
-
Arylboronic Acid Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol% Pd)
-
Ligand (e.g., SPhos, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, ~0.1 M concentration)
Procedure:
-
Vessel Preparation: Add the pyridyl halide, boronic acid ester, base, palladium precatalyst, and ligand to a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Inerting: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure a fully inert atmosphere.[1]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, GC-MS) until the limiting starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium black. Wash the organic layer with water and/or brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Degradation Pathways of Fluorinated Pyridines in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments on the degradation of fluorinated pyridines in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for fluorinated pyridines in solution?
Fluorinated pyridines in solution can degrade through three main pathways:
-
Nucleophilic Aromatic Substitution (SNAr): This is a common pathway where the fluorine atom, being a good leaving group, is substituted by a nucleophile. The electron-withdrawing nature of the pyridine ring nitrogen facilitates this attack. Common nucleophiles in experimental and environmental settings include water (hydrolysis), hydroxide ions, and various other anions or lone-pair containing molecules.[1] The reactivity of fluorinated pyridines in SNAr reactions is significantly higher than their chlorinated counterparts.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce the degradation of fluorinated pyridines. This process can involve the cleavage of the C-F bond or other bonds within the molecule, leading to a variety of degradation products.[2] The quantum yield of photodegradation, which is the number of degraded molecules per photon absorbed, is a key parameter in these studies.[3]
-
Microbial Degradation: Certain microorganisms possess enzymatic machinery capable of degrading fluorinated organic compounds.[4][5] This pathway is highly dependent on the specific microbial strains and the environmental conditions. The degradation can be initiated by enzymes such as monooxygenases or dehalogenases.[6][7]
Q2: What are the expected degradation products of a simple fluorinated pyridine like 2-fluoropyridine?
Based on the primary degradation pathways, the expected degradation products of 2-fluoropyridine would be:
-
From Nucleophilic Aromatic Substitution:
-
2-Hydroxypyridine: Formed by the substitution of the fluorine atom with a hydroxyl group from water or hydroxide ions.
-
-
From Photodegradation:
-
A complex mixture of products can be formed, potentially including pyridine, hydroxylated pyridines, and ring-opened products, depending on the irradiation wavelength and the presence of other substances in the solution.
-
-
From Microbial Degradation:
-
The microbial degradation of pyridine often proceeds through initial ring cleavage.[6][8] For fluorinated pyridines, the initial steps might involve hydroxylation or direct cleavage of the pyridine ring, potentially followed by defluorination. Specific intermediates would depend on the enzymatic pathway of the microorganism involved.
-
Q3: How does the position of the fluorine atom on the pyridine ring affect its stability?
The position of the fluorine atom significantly influences the reactivity of the fluorinated pyridine. In nucleophilic aromatic substitution, fluorine atoms at the 2- and 4-positions are generally more susceptible to attack than a fluorine atom at the 3-position. This is due to the ability of the electron-withdrawing nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.
Troubleshooting Guides
Microbial Degradation Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No degradation of the fluorinated pyridine is observed. | The microbial culture may lack the necessary enzymes for defluorination or pyridine ring cleavage. | - Use a known pyridine-degrading microbial strain for comparison.- Perform an enrichment culture from a contaminated site to isolate strains adapted to degrading similar compounds.- Consider co-culturing with other microorganisms that might facilitate the initial degradation steps. |
| The fluorinated pyridine is toxic to the microorganisms at the tested concentration. | - Perform a toxicity assay to determine the minimum inhibitory concentration (MIC).- Start with a lower concentration of the fluorinated pyridine and gradually increase it as the culture adapts. | |
| Experimental conditions (pH, temperature, aeration) are not optimal. | - Optimize pH and temperature for the specific microbial strain.- Ensure adequate aeration, as many degradation pathways are oxidative. | |
| Degradation starts but then stops. | Accumulation of toxic intermediates. | - Analyze the culture medium for the presence of potential inhibitory byproducts using LC-MS or GC-MS.- If a toxic intermediate is identified, try to find a microbial strain capable of degrading it or adjust the culture conditions to prevent its accumulation. |
| Depletion of essential nutrients. | - Replenish essential nutrients in the culture medium, especially if the fluorinated pyridine is the sole carbon or nitrogen source. |
Photodegradation Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent degradation rates between replicates. | Fluctuations in light source intensity. | - Ensure the light source has stabilized before starting the experiment.- Use a quantum yield reference standard to account for variations in light intensity. |
| Temperature variations affecting reaction kinetics. | - Use a temperature-controlled reaction vessel. | |
| Inconsistent sample positioning relative to the light source. | - Use a carousel or a fixed sample holder to ensure all samples receive the same light exposure. | |
| No degradation observed. | The wavelength of the light source is not absorbed by the fluorinated pyridine. | - Check the UV-Vis absorption spectrum of your compound to ensure the light source emits at an appropriate wavelength. |
| The quantum yield of degradation is very low under the experimental conditions. | - Consider adding photosensitizers to the solution if an indirect photodegradation pathway is plausible. |
Analytical Troubleshooting (HPLC & GC-MS)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) in HPLC. | Inappropriate mobile phase pH for the analyte's pKa. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Column overload. | - Dilute the sample or reduce the injection volume.[9] | |
| Irreproducible retention times in HPLC. | Fluctuation in mobile phase composition or temperature. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.[10] |
| No degradation products detected by HPLC/LC-MS. | Degradation products are not UV-active or ionizable. | - Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector.- For LC-MS, try different ionization modes (ESI, APCI) in both positive and negative polarity. |
| Degradation products are too volatile for LC-based methods. | - Analyze the headspace of the sample vial using Gas Chromatography-Mass Spectrometry (GC-MS). | |
| Difficulty identifying metabolites by GC-MS. | Co-eluting peaks or complex fragmentation patterns. | - Optimize the GC temperature program for better separation.- Use a high-resolution mass spectrometer for more accurate mass determination.- Compare experimental mass spectra with spectral libraries for identification.[11] |
Quantitative Data Summary
Table 1: Nucleophilic Aromatic Substitution (SNAr) of Fluoropyridines
| Fluoropyridine | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) or Yield | Reference |
| Pentafluoropyridine | Hydroxybenzaldehydes | - | - | Nearly quantitative yields | [6] |
| 4-X-2,6-dinitrochlorobenzene (X=CF3) | Pyridines | Methanol-acetonitrile | 25 | Rate constant increases with increasing acetonitrile | [12] |
Table 2: Photodegradation of Fluorinated Pyridines (Illustrative Data)
| Compound | Wavelength (nm) | Quantum Yield (Φ) | Conditions | Reference |
| 2-Aminopyridine | - | 0.643 (relative to Quinine Bisulphate) | 1M H2SO4 | [13] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study (Hydrolysis)
This protocol outlines a general procedure for conducting a forced degradation study of a fluorinated pyridine under acidic and basic conditions.
-
Sample Preparation:
-
Prepare a stock solution of the fluorinated pyridine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Acidic Hydrolysis:
-
Add a specific volume of the stock solution to a solution of 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M NaOH), and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Add a specific volume of the stock solution to a solution of 0.1 M sodium hydroxide (NaOH).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period.
-
At specified time points, withdraw an aliquot, neutralize it with a suitable acid (e.g., 0.1 M HCl), and dilute with the mobile phase for HPLC analysis.
-
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Protocol 2: Step-by-Step HPLC Method for Analyzing Fluoropyridine Degradation
This protocol provides a starting point for developing an HPLC method for the analysis of fluorinated pyridine degradation.
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a common starting point (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradation products.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Gradient Program (Example):
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Re-equilibration to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The maximum absorption wavelength (λmax) of the parent fluorinated pyridine. A PDA detector is recommended to also detect degradation products that may have different absorption maxima.
-
-
Sample Preparation:
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
Dilute samples with the initial mobile phase composition to ensure compatibility.
-
-
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]
-
Visualizations
Degradation Pathways Overview
Caption: Overview of the main degradation pathways for fluorinated pyridines in solution.
Experimental Workflow for Degradation Studies
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 3. Quantum yield - Wikipedia [en.wikipedia.org]
- 4. Mapping the reaction coordinates of enzymatic defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC故障排除指南 [sigmaaldrich.com]
- 11. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 12. scispace.com [scispace.com]
- 13. edinst.com [edinst.com]
Validation & Comparative
A Comparative Guide to the Reactivity of (5-Fluoropyridin-2-yl)methanol and (5-Chloropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, halogenated pyridines are indispensable building blocks for the synthesis of complex molecular architectures. The selection of a specific halo-substituted pyridine can significantly influence the synthetic strategy, reaction efficiency, and overall yield. This guide provides an objective comparison of the reactivity of two key pyridyl alcohols, (5-Fluoropyridin-2-yl)methanol and (5-Chloropyridin-2-yl)methanol, with a focus on their performance in common and pivotal organic transformations.
Introduction to the Molecules
This compound and (5-Chloropyridin-2-yl)methanol share a common structural framework, featuring a hydroxymethyl group at the 2-position of the pyridine ring. The key difference lies in the halogen substituent at the 5-position. This seemingly subtle variation in the halogen atom—fluorine versus chlorine—imparts distinct electronic properties to the pyridine ring, thereby governing the reactivity of the molecule in various chemical reactions, most notably in palladium-catalyzed cross-coupling reactions.
The carbon-fluorine (C-F) bond is significantly stronger and more polarized than the carbon-chlorine (C-Cl) bond. The high electronegativity of fluorine also exerts a strong inductive electron-withdrawing effect on the pyridine ring. These fundamental differences in bond strength and electronics are the primary determinants of the divergent reactivity profiles of these two compounds.
Comparative Reactivity in Key Organic Reactions
The utility of this compound and (5-Chloropyridin-2-yl)methanol as synthetic intermediates is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are cornerstones of modern synthetic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the halo-pyridine to a palladium(0) complex. The efficiency of this step is inversely related to the strength of the carbon-halogen bond.
General Reactivity Trend: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order of their bond dissociation energies: I > Br > Cl >> F.
This trend indicates that the weaker carbon-halogen bonds undergo oxidative addition more readily. The C-F bond is the strongest carbon-halogen bond, making fluorinated aromatics, including this compound, significantly less reactive in these transformations under standard conditions. Conversely, the C-Cl bond is weaker than the C-F bond, rendering (5-Chloropyridin-2-yl)methanol a more suitable substrate for a variety of cross-coupling reactions.
The following table summarizes the expected comparative performance of the two molecules in Suzuki-Miyaura and Buchwald-Hartwig reactions, based on established principles of chemical reactivity.
| Reaction Type | This compound | (5-Chloropyridin-2-yl)methanol | Rationale |
| Suzuki-Miyaura Coupling | Generally unreactive under standard conditions. Requires specialized, highly active catalysts and harsher conditions. | Moderately to highly reactive. Couples with a wide range of boronic acids and esters under standard conditions. | The stronger C-F bond is difficult to cleave via oxidative addition to Pd(0) compared to the C-Cl bond. |
| Buchwald-Hartwig Amination | Very low reactivity. Often requires forcing conditions and specialized ligand systems. | Good reactivity with a variety of primary and secondary amines. | Similar to Suzuki coupling, the oxidative addition of the C-F bond is the challenging step. The C-Cl bond is more amenable to this transformation. |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These protocols are based on established procedures for related halopyridines and can be adapted for (5-Chloropyridin-2-yl)methanol. For this compound, significant optimization with more active catalyst systems would likely be necessary to achieve reasonable yields.
Experimental Protocol 1: Suzuki-Miyaura Coupling of (5-Chloropyridin-2-yl)methanol
Objective: To synthesize a 5-aryl-2-(hydroxymethyl)pyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
(5-Chloropyridin-2-yl)methanol
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add (5-Chloropyridin-2-yl)methanol (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-(hydroxymethyl)pyridine product.
Experimental Protocol 2: Buchwald-Hartwig Amination of (5-Chloropyridin-2-yl)methanol
Objective: To synthesize a 5-(amino)pyridin-2-yl)methanol derivative via a palladium-catalyzed Buchwald-Hartwig amination.
Materials:
-
(5-Chloropyridin-2-yl)methanol
-
Amine (primary or secondary, 1.2 equivalents)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Add (5-Chloropyridin-2-yl)methanol (1.0 mmol, 1.0 equiv.) to the Schlenk tube.
-
Seal the tube and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the amine (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to 100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted aminopyridine product.
Visualizing Reaction Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the catalytic cycle of a generic palladium-catalyzed cross-coupling reaction and a logical workflow for selecting the appropriate halopyridine based on the desired chemical transformation.
Caption: Catalytic cycle for a generic palladium cross-coupling reaction.
Caption: A logical workflow for selecting the appropriate halopyridine.
Conclusion
The choice between this compound and (5-Chloropyridin-2-yl)methanol is dictated by the intended synthetic transformation. For palladium-catalyzed cross-coupling reactions, which are among the most powerful methods for constructing complex molecules, (5-Chloropyridin-2-yl)methanol is the significantly more reactive and versatile substrate due to the weaker carbon-chlorine bond. In contrast, this compound is largely unreactive under standard cross-coupling conditions and would require the development of highly specialized and potent catalytic systems. While the fluorine atom in this compound could potentially be displaced via nucleophilic aromatic substitution, its position meta to the activating pyridine nitrogen makes this a less favorable pathway. Therefore, for researchers and drug development professionals aiming to employ robust and reliable cross-coupling methodologies, (5-Chloropyridin-2-yl)methanol represents the superior choice for the efficient synthesis of diverse pyridine-containing molecules.
Navigating the Cross-Coupling Landscape: A Comparative Guide to Fluoropyridine Isomer Reactivity
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, fluorinated pyridines represent a class of privileged building blocks. The strategic placement of a fluorine atom on the pyridine ring can profoundly influence a molecule's physicochemical and biological properties. However, the reactivity of fluoropyridine isomers in widely-used palladium-catalyzed cross-coupling reactions is not uniform. This guide provides an objective comparison of the reactivity of 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine isomers in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, supported by experimental data from the literature.
The Role of the Carbon-Fluorine Bond in Reactivity
In palladium-catalyzed cross-coupling reactions, the reactivity of a halide is generally dictated by the carbon-halogen bond strength, following the trend I > Br > Cl > F. The carbon-fluorine bond is the strongest, rendering it largely unreactive to oxidative addition by palladium under typical cross-coupling conditions. Consequently, for a fluoropyridine to participate as an electrophilic coupling partner, another, more reactive leaving group (such as bromine or iodine) must be present on the ring. In such cases, the fluorine atom acts as a substituent, modulating the reactivity at the C-X (X = Br, I) bond through its electronic influence. Alternatively, fluoropyridines can act as the nucleophilic partner in the form of organoboron reagents.
Suzuki-Miyaura Coupling: A Tale of Two Partners
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The reactivity of fluoropyridine isomers in this reaction depends on whether they are functioning as the electrophile (e.g., bromo-fluoropyridines) or the nucleophile (e.g., fluoropyridine boronic acids).
General Reactivity Trend: In the context of halopyridines, the reactivity in Suzuki-Miyaura coupling is often influenced by the position of the halogen. Studies on chloropyridines and bromopyridines have suggested that the 3-position is often more reactive than the 2- or 4-positions. The electron-withdrawing nature of the fluorine atom can further influence this reactivity.
Quantitative Data on Fluoropyridine Isomers in Suzuki-Miyaura Coupling
Direct comparative studies of the three isomers under identical conditions are scarce. The following table summarizes representative data for the Suzuki-Miyaura coupling of various fluoropyridine derivatives. It is crucial to note that the reaction conditions vary, and thus, the yields are not directly comparable for assessing the intrinsic reactivity of the isomers.
| Isomer Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromo-4-fluoro-5-methylpyridine | Arylboronic acid | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Not specified | [1] |
| 2-Fluoropyridine-3-boronic acid | Aryl halide | Pd₂(dba)₃ / SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | High (General) | [2][3] |
| 2-Ethyl-4-fluoropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 85-95 (Hypothetical) | |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | Not specified | Higher than 2-bromopyridine | [4] |
| 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine | Arylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | Not specified | Not specified | [5] |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reactivity of fluoropyridine isomers in this reaction is also dependent on the position of the leaving group and the fluorine atom.
Quantitative Data on Fluoropyridine Isomers in Buchwald-Hartwig Amination
As with Suzuki coupling, direct comparative data is limited. The following table presents examples of Buchwald-Hartwig aminations involving fluoropyridine derivatives.
| Isomer Derivative | Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromo-4-fluoropyridine | Various amines | General Pd catalysts | General bases | Not specified | Not specified | Not specified | [6] |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine | General amines | General Pd catalysts | General bases | Not specified | Not specified | Selective at C2 | [7] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds. The reactivity of halopyridines follows the general trend of I > Br > Cl.
Quantitative Data on a 3-Fluoropyridine Derivative in Sonogashira Coupling
The following data is for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes. This demonstrates the viability of Sonogashira coupling on a fluorinated pyridine core.[8]
| Alkyne Partner | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp | 92 |
| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp | 93 |
| 1-Hexyne | Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp | 85 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halofluoropyridine
This protocol is a general starting point and may require optimization for specific substrates.[1][5]
Materials:
-
Halofluoropyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halofluoropyridine, arylboronic acid, base, palladium catalyst, and ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Halofluoropyridine
This is a generalized procedure and requires optimization for specific substrates and amines.
Materials:
-
Halofluoropyridine (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Palladium precatalyst (e.g., a Buchwald-type palladacycle) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos, BINAP).
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the halofluoropyridine, amine, base, palladium catalyst, and ligand in a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the required temperature (can range from room temperature to >100 °C, and may be performed under microwave irradiation) until the starting material is consumed.
-
After cooling, the reaction mixture is typically diluted with a suitable organic solvent and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The product is purified by chromatography.
Protocol for Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine[8]
Materials:
-
6-Bromo-3-fluoro-2-cyanopyridine (1.1 equiv)
-
Terminal alkyne (1.0 equiv)
-
Pd(PPh₃)₄ (0.15 equiv)
-
CuI (0.3 equiv)
-
THF/Et₃N (2:1 mixture)
Procedure:
-
To a degassed solution of 6-bromo-3-fluoro-2-cyanopyridine in THF/Et₃N, add Pd(PPh₃)₄ and CuI.
-
Degas the reaction mixture for 5 minutes at room temperature.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Work-up and purify the product as required.
Visualizing Cross-Coupling Reactions
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Conclusion
The reactivity of fluoropyridine isomers in cross-coupling reactions is a nuanced subject, heavily dependent on the nature of the leaving group and the position of the fluorine atom. While the C-F bond itself is generally unreactive, the fluorine atom's electronic influence plays a crucial role in modulating the reactivity at other positions on the pyridine ring. The available data suggests that all three isomers can be valuable substrates in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provided a suitable leaving group is present. However, the lack of direct comparative studies under standardized conditions highlights an area for future research to fully elucidate the relative reactivity of these important building blocks. This guide serves as a starting point for researchers, providing key data and protocols to aid in the strategic design and execution of cross-coupling reactions involving fluoropyridine isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 8. benchchem.com [benchchem.com]
Comparative Guide to the Biological Activity of (5-Fluoropyridin-2-yl)methanol Derivatives
This guide provides a comparative analysis of the biological activities of derivatives of (5-Fluoropyridin-2-yl)methanol and related fluoropyridine compounds. The information is intended for researchers, scientists, and professionals in drug development, offering a summary of their potential as therapeutic agents. The data presented is based on published experimental findings and includes comparisons with established drugs.
Antimicrobial Activity
A notable class of derivatives, the 3-(5-fluoropyridin-3-yl)-2-oxazolidinones, has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The unique mechanism of action of oxazolidinones, which involves the inhibition of the initiation stage of protein synthesis, makes them an important class of antibiotics with no cross-resistance to other antibacterial drugs.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone Derivatives against Gram-Positive Bacteria
| Compound | R¹ Substituent | S. aureus ATCC 29213 (MIC, µg/mL) | S. epidermidis ATCC 12228 (MIC, µg/mL) | E. faecalis ATCC 29212 (MIC, µg/mL) | S. agalactiae ATCC 13813 (MIC, µg/mL) | S. pyogenes ATCC 12384 (MIC, µg/mL) | B. subtilis ATCC 6633 (MIC, µg/mL) |
| 5 | Cl | 1 | 2 | 2 | 1 | 1 | 2 |
| 6a | Phenyl | 8 | 16 | 16 | 8 | 4 | 8 |
| 6b | 4-Fluorophenyl | 4 | 8 | 8 | 4 | 2 | 4 |
| 6c | 4-Chlorophenyl | 2 | 4 | 4 | 2 | 2 | 4 |
| 6d | 4-Bromophenyl | 2 | 4 | 4 | 2 | 2 | 4 |
| 6e | 4-Nitrophenyl | 16 | 32 | 32 | 16 | 8 | 16 |
| 6f | 4-Methylphenyl | 4 | 8 | 8 | 4 | 2 | 4 |
| 6g | 4-Methoxyphenyl | 8 | 16 | 16 | 8 | 4 | 8 |
| 6h | 3-Fluorophenyl | 4 | 8 | 8 | 4 | 2 | 4 |
| 6i | 3-Chlorophenyl | 2 | 4 | 4 | 2 | 2 | 4 |
| 6j | 3-Nitrophenyl | 8 | 16 | 16 | 8 | 4 | 8 |
| 6k | 2-Fluorophenyl | 8 | 16 | 16 | 8 | 4 | 8 |
| 6l | 2-Chlorophenyl | 4 | 8 | 8 | 4 | 4 | 8 |
| 6m | Pyridin-3-yl | 16 | 32 | 32 | 16 | 8 | 16 |
| Linezolid | - | 2 | 2 | 2 | 1 | 1 | 2 |
Data summarized from a study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives. The study found that all tested compounds exhibited moderate to good antibacterial activity against the six tested Gram-positive strains, with no activity against Gram-negative E. coli.[1]
One of the synthesized compounds, 7j , demonstrated an eight-fold stronger inhibitory effect than the commercially available antibiotic Linezolid, with a Minimum Inhibitory Concentration (MIC) value of 0.25 µg/mL.[1] Furthermore, these compounds were shown to hamper the formation of biofilms and exhibited good safety profiles in cytotoxicity experiments.[1]
Anticancer and Kinase Inhibitory Activity
Derivatives of fluoropyrimidines, a related class of compounds, have been extensively studied for their anticancer properties.[2][3] For instance, 5'-deoxy-5-fluorouridine (5'-dFUrd) and its derivatives have shown cytostatic activity against leukemia cells.[2] In vivo studies in mice with L1210 leukemia demonstrated that certain 5'-substituted-5-fluorouridine derivatives led to a significant increase in life span compared to the parent compound.[2]
More complex derivatives containing a 5-trifluoromethylpyrimidine core have been designed as Epidermal Growth Factor Receptor (EGFR) inhibitors.[4] EGFR is a crucial target in cancer therapy as its signaling pathway is often dysregulated in tumors, affecting cell growth, proliferation, and survival.[4][5]
Table 2: In Vitro Anticancer and EGFR Kinase Inhibitory Activity of a 5-Trifluoromethylpyrimidine Derivative (Compound 9u)
| Activity | Cell Line / Kinase | IC₅₀ (µM) |
| Anticancer | A549 (Lung Cancer) | 0.35 |
| MCF-7 (Breast Cancer) | 3.24 | |
| PC-3 (Prostate Cancer) | 5.12 | |
| Kinase Inhibition | EGFR | 0.091 |
Compound 9u, (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide, showed excellent antitumor activities.[4] Further studies revealed that this compound could induce early apoptosis in A549 cells and cause cell cycle arrest in the G2/M phase.[4]
The development of kinase inhibitors is a key area in drug discovery, with a focus on designing novel compounds that can overcome resistance to existing therapies.[6]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the compounds is determined using the broth microdilution method.
-
Compound Preparation: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., 0.5 McFarland standard) is prepared and diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth. This is often determined by adding an indicator dye like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), where viable bacteria reduce the yellow dye to pink formazan.[7]
MTT Assay for Cytotoxicity
The cytotoxic effects of the compounds on cancer cell lines are evaluated using the MTT assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Visualizations
Below are diagrams illustrating a general workflow for biological activity screening and a simplified representation of a kinase signaling pathway often targeted in cancer therapy.
Caption: Experimental workflow for biological activity screening.
Caption: Simplified kinase signaling pathway and inhibition.
References
- 1. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of 5-fluorouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalkinomics.com [chemicalkinomics.com]
- 7. Antibacterial and Antibiotic-Modifying Activity of Methanol Extracts from Six Cameroonian Food Plants against Multidrug-Resistant Enteric Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of Fluoropyridine Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of fluoropyridine analogs, detailing their structure-activity relationships (SAR) across various therapeutic targets. By presenting quantitative data, experimental protocols, and visual representations of key biological pathways and workflows, this document serves as a practical resource for advancing the design and development of novel fluoropyridine-based therapeutics.
The strategic incorporation of fluorine into pyridine scaffolds has proven to be a highly effective approach in medicinal chemistry for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates. This guide delves into the SAR of several classes of fluoropyridine analogs, highlighting key structural modifications that influence their biological activity.
Kinase Inhibitors: Targeting Oncogenic Signaling
Fluoropyridine-based compounds have emerged as potent inhibitors of various protein kinases implicated in cancer. Here, we compare the SAR of analogs targeting FMS-like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinase 2 (CDK2).
FLT3 Inhibitors for Acute Myeloid Leukemia (AML)
Mutations in FLT3 are a significant driver in approximately 30% of Acute Myeloid Leukemia (AML) cases, making it a prime therapeutic target.[1] The following table summarizes the in vitro activity of representative fluoropyridine analogs as FLT3 inhibitors.
Table 1: In Vitro Activity of Fluoropyridine Analogs as FLT3 Inhibitors
| Compound ID | Target | Cell Line | IC50 (nM) | Reference |
| Quizartinib (AC220) | FLT3 | MV4-11 | 0.31 ± 0.05 | [1] |
| Quizartinib (AC220) | FLT3 | MOLM-13 | 0.62 ± 0.03 | [1] |
| Gilteritinib (ASP2215) | FLT3 | MV4-11 | 0.92 | [1] |
| Midostaurin | FLT3 | MV4-11 | ~10 | [1] |
| Sorafenib | FLT3 | MV4-11 | 5 | [1] |
Key SAR Insights: The data consistently demonstrates that subtle modifications to the fluoropyridine core and its substituents can lead to significant changes in inhibitory potency. For instance, the high potency of Quizartinib highlights the favorable interactions achieved by its specific substitution pattern within the FLT3 ATP-binding pocket.
Experimental Protocol: FLT3 Kinase Inhibition Assay (Luminescent)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against FLT3 kinase.[2]
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., XL-999) in DMSO.
-
Prepare a solution of FLT3 enzyme in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., a synthetic peptide) and ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the test compound to the appropriate wells.
-
Add the FLT3 enzyme solution to all wells except the negative control.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
FLT3 Signaling Pathway and Inhibitor Action
The following diagram illustrates the FLT3 signaling pathway and the mechanism of action for FLT3 inhibitors.
Caption: FLT3 signaling pathway and inhibitor mechanism.
CDK2 Inhibitors for Cell Cycle Control
CDK2, in complex with cyclin A2, plays a crucial role in the G1/S phase transition of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many cancers.
Experimental Workflow: CDK2/Cyclin A2 Kinase Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds against CDK2/Cyclin A2.
Caption: Workflow for a CDK2/Cyclin A2 kinase assay.
Experimental Protocol: CDK2/Cyclin A2 Kinase Assay (Radiometric)
This protocol describes a radiometric assay to measure the activity of CDK2/Cyclin A2.[3][4]
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds.
-
Dilute purified recombinant human CDK2/Cyclin A2 enzyme in kinase buffer.
-
Prepare a substrate solution (e.g., Histone H1) in kinase buffer.
-
Prepare an ATP solution containing [γ-³²P]ATP.
-
-
Kinase Reaction:
-
In a microcentrifuge tube or 96-well plate, combine the diluted enzyme, substrate solution, and test compound.
-
Initiate the reaction by adding the [γ-³²P]ATP solution.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15 minutes).
-
-
Stopping the Reaction and Detection:
-
Spot a portion of the reaction mixture onto phosphocellulose paper (e.g., P81).
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of phosphate transferred to the substrate for each compound concentration.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Antibacterial Agents: Combating Drug-Resistant Pathogens
Fluoropyridine-containing oxazolidinones represent a promising class of antibiotics with activity against Gram-positive bacteria, including resistant strains.
Table 2: In Vitro Antibacterial Activity of a Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivative (Compound 7j)
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.25 |
| Staphylococcus aureus (MRSA) | 0.25 |
| Enterococcus faecalis | 0.5 |
| Enterococcus faecium | 0.5 |
| Streptococcus pneumoniae | 0.25 |
| Data for illustrative purposes based on the high potency described for compound 7j in the source. |
Key SAR Insights: The introduction of a fluoropyridine moiety at the C-3 position of the oxazolidinone core, combined with specific substitutions on the piperazine ring, has been shown to significantly enhance antibacterial potency. For instance, compound 7j from a recent study exhibited an eight-fold stronger inhibitory effect than linezolid against certain strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5][6]
-
Preparation of Inoculum:
-
Grow the bacterial strain to be tested in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
-
Preparation of Compound Dilutions:
-
Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
-
Inoculation:
-
Inoculate each well with the standardized bacterial suspension.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Logical Relationship: SAR of Fluoropyridine Oxazolidinones
The following diagram illustrates the key structural components influencing the antibacterial activity of this class of compounds.
Caption: Key structural features for antibacterial activity.
Conclusion
The structure-activity relationships of fluoropyridine analogs are a rich area of investigation with significant therapeutic implications. The examples presented in this guide demonstrate that the strategic placement of fluorine and other substituents on the pyridine ring system can lead to highly potent and selective modulators of diverse biological targets. The provided experimental protocols and visual diagrams offer a foundational understanding for researchers to design and evaluate novel fluoropyridine-based compounds with improved therapeutic profiles. Continued exploration of this chemical space holds great promise for the development of next-generation medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Preliminary susceptibility testing guidelines for AZD2563, a long-acting oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Efficacy of Novel Pyridine-Based Compounds in Cancer Cell Lines
A detailed guide for researchers and drug development professionals on the in vitro performance of emerging pyridine-derived compounds against various cancer cell lines, benchmarked against established anti-cancer agents.
This guide provides a comparative analysis of the in vitro anti-proliferative and kinase inhibitory activities of various novel compounds derived from pyridine scaffolds, including those structurally related to (5-Fluoropyridin-2-yl)methanol. The data presented is collated from multiple studies to offer a broader perspective on the potential of this chemical class in oncology research. The performance of these compounds is compared with established chemotherapy drugs and kinase inhibitors.
Data Summary: Anti-Proliferative Activity of Pyridine Derivatives
The following table summarizes the in vitro cytotoxic effects of selected pyridine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| Pyridine-Ureas | Compound 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | Doxorubicin | 1.93 |
| Pyridine-Ureas | Compound 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | Doxorubicin | 1.93 |
| Pyridine Derivatives | Compound 1 | HepG2 (Liver) | Approx. 3 | - | - |
| Pyridine Derivatives | Compound 1 | MCF-7 (Breast) | Approx. 15 | - | - |
| Pyridine-Thiazole Hybrids | Compound 4 | NCI-H460 (Lung) | Growth Inhibition >50% at 10µM | - | - |
| Pyridine-Thiazole Hybrids | Compound 4 | LOX IMVI (Melanoma) | Growth Inhibition >50% at 10µM | - | - |
| 5-Fluorouracil Analogue | AUPF02 | MCF-7 (Breast) | 23.4 | 5-Fluorouracil | 160.7 |
| 5-Fluorouracil Analogue | AUPF03 | MCF-7 (Breast) | 28.8 | 5-Fluorouracil | 160.7 |
Kinase Inhibitory Activity
Several pyridine derivatives have been investigated for their potential to inhibit specific kinases involved in cancer signaling pathways.
| Compound Class | Specific Compound | Target Kinase | IC50 (µM) |
| Pyridine-Ureas | Compound 8b | VEGFR-2 | 5.0 |
| Pyridine-Ureas | Compound 8e | VEGFR-2 | 3.93 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of in vitro data. Below are generalized protocols for the key experiments cited in this guide.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells, such as MCF-7 or HepG2, are seeded in 96-well plates at a density of approximately 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically ranging from 48 to 96 hours.[1][2]
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.4-0.5 mg/mL) is added to each well.[1] The plates are then incubated for another 3-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as DMSO.[1]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
In Vitro Kinase Inhibition Assay
These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase.
-
Kinase Reaction Setup: The reaction mixture typically includes the purified kinase enzyme, a substrate (which can be a peptide or protein), and ATP in a suitable kinase buffer.
-
Inhibitor Addition: The test compounds are added to the reaction mixture at varying concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set amount of time at a specific temperature (e.g., 37°C).
-
Detection of Kinase Activity: The activity of the kinase is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.[3][4]
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the kinase activity against the inhibitor concentration.
Signaling Pathways and Experimental Workflow
Visualizing the biological context and experimental procedures is essential for a comprehensive understanding.
Caption: Simplified signaling pathway of receptor tyrosine kinases.
Caption: General workflow for in vitro compound testing.
References
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
A Comparative Guide to Analytical Techniques for the Confirmation of Synthesized Fluoropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of novel fluoropyridine derivatives is a critical step in drug discovery and development. Confirmation of the chemical structure and purity of these synthesized compounds is paramount. While Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for this purpose, a comprehensive understanding of its capabilities in comparison to other analytical methods is essential for robust and efficient workflow. This guide provides an objective comparison of LC-MS with Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for the confirmation of synthesized fluoropyridine derivatives, supported by experimental data and detailed protocols.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique for the confirmation of synthesized fluoropyridine derivatives depends on a variety of factors, including the specific information required (structural elucidation, purity assessment, quantification), the physicochemical properties of the analyte, and available resources. The following tables provide a summary of quantitative and qualitative comparisons of the four major techniques.
Table 1: Quantitative Performance Comparison
| Parameter | LC-MS | NMR Spectroscopy | FTIR Spectroscopy | GC-MS |
| Limit of Detection (LOD) / Limit of Quantification (LOQ) | High to Very High (pg-ng range) | Moderate (µg-mg range) | Low (mg range) | Very High (pg-fg range) |
| Typical Analysis Time (per sample) | 5-30 minutes | 5-60 minutes | 2-5 minutes | 10-60 minutes |
| Sample Preparation Time | 15-60 minutes | 5-15 minutes | < 5 minutes | 15-60 minutes (derivatization may be required) |
| Relative Cost of Instrumentation | High | Very High | Low | Moderate to High |
Table 2: Qualitative Performance Comparison
| Feature | LC-MS | NMR Spectroscopy | FTIR Spectroscopy | GC-MS |
| Information Provided | Molecular weight, fragmentation pattern, purity | Detailed molecular structure, connectivity, stereochemistry | Presence of functional groups | Molecular weight, fragmentation pattern, purity |
| Specificity | High (based on m/z) | Very High (unique spectral fingerprint) | Moderate (functional group overlap) | High (based on retention time and m/z) |
| Suitability for Fluoropyridines | Excellent for a wide range of polarities | Excellent for structural confirmation (¹⁹F NMR is key) | Good for preliminary functional group identification | Good for volatile and thermally stable derivatives |
| Common Challenges | Ion suppression, matrix effects, challenges with very polar compounds | Lower sensitivity, requires higher sample concentration | Lack of detailed structural information | Not suitable for non-volatile or thermally labile compounds without derivatization |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of a synthesized fluoropyridine derivative using each of the discussed techniques.
LC-MS Analysis Protocol
This protocol outlines a general procedure for the confirmation of a synthesized fluoropyridine derivative using a standard Reversed-Phase (RP) LC-MS method.
-
Sample Preparation:
-
Dissolve approximately 1 mg of the synthesized fluoropyridine derivative in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution.
-
Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve a final concentration in the low µg/mL range.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.
-
-
LC-MS System and Conditions:
-
LC System: A UPLC or HPLC system equipped with a binary pump, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Profile: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detector: A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for pyridine-containing compounds.
-
Data Acquisition: Full scan mode to determine the molecular weight and fragmentation pattern.
-
NMR Spectroscopy Protocol
This protocol describes the acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized fluoropyridine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
-
NMR Spectrometer and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more, depending on sample concentration.
-
Spectral width: 0 to 200 ppm.
-
-
¹⁹F NMR:
-
Pulse sequence: Standard single-pulse experiment, often proton-decoupled.
-
Number of scans: 64-256.
-
Spectral width: A range appropriate for fluoropyridine derivatives (e.g., -50 to -180 ppm).
-
-
FTIR Spectroscopy Protocol
This protocol outlines the analysis of the synthesized compound to identify key functional groups.
-
Sample Preparation:
-
For a solid sample, a small amount (1-2 mg) can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
-
FTIR Spectrometer and Parameters:
-
Spectrometer: A standard benchtop FTIR spectrometer.
-
Accessory: ATR or transmission holder for KBr pellets.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Analysis: Identify characteristic absorption bands for C-F, C=N, C=C, and C-H bonds.
-
GC-MS Analysis Protocol
This protocol is suitable for volatile and thermally stable fluoropyridine derivatives.
-
Sample Preparation:
-
Dissolve a small amount of the synthesized compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
-
If the compound is not sufficiently volatile or is thermally labile, derivatization (e.g., silylation) may be necessary.
-
-
GC-MS System and Conditions:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Full scan mode to obtain mass spectra for compound identification.
-
Visualization of Analytical Workflows
Diagrams illustrating the logical flow of experiments are invaluable for understanding and planning analytical work. The following diagrams were created using the DOT language.
A Comparative Crystallographic Analysis of Phenyl(pyridin-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
While the specific crystal structure of (5-Fluoropyridin-2-yl)methanol is not publicly available in crystallographic databases, a comparative analysis of its structural analogues provides valuable insights into the supramolecular chemistry and crystal packing of this important class of compounds. This guide compares the single-crystal X-ray diffraction data of phenyl(pyridin-2-yl)methanol and its 4-chloro-substituted derivative, highlighting the influence of halogen substitution on the resulting crystal structures.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for phenyl(pyridin-2-yl)methanol and (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, offering a clear comparison of their solid-state structures.
| Parameter | Phenyl(pyridin-2-yl)methanol | (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol |
| Chemical Formula | C₁₂H₁₁NO | C₁₂H₁₀ClNO |
| Molecular Weight | 185.22 g/mol | 219.66 g/mol |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pna2₁ | P2₁/c |
| Unit Cell Dimensions | a = 7.4385(8) Åb = 14.3429(16) Åc = 9.2255(10) Åα = 90°β = 90°γ = 90° | a = 11.693(2) Åb = 5.8236(11) Åc = 15.698(3) Åα = 90°β = 107.24(3)°γ = 90° |
| Volume (V) | 984.27(19) ų | 1021.0(4) ų |
| Molecules per Unit Cell (Z) | 4 | 4 |
| Primary Supramolecular Interaction | O-H···N hydrogen bonds forming helical chains.[1] | O-H···N hydrogen bonds forming zigzag chains.[2][3][4][5] |
| Secondary Interactions | Not specified | C-Cl···π interactions linking chains into sheets.[2][3][4] |
| Dihedral Angle (Phenyl-Pyridyl) | 71.42(10)°[1] | 74.34(6)°[2][3][4][5] |
Experimental Protocols
The methodologies outlined below are representative of the experimental procedures used for the synthesis and single-crystal X-ray diffraction analysis of pyridin-2-yl-methanol derivatives.
Synthesis and Crystallization
-
Synthesis: The synthesis of phenyl(pyridin-2-yl)methanol and its derivatives is typically achieved through the reaction of a corresponding pyridyl-2-carbaldehyde with a phenyl Grignard reagent or by the reduction of a corresponding benzoylpyridine.
-
Crystallization: Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation of a solution of the purified compound in a suitable solvent, such as ethanol.[1]
Single-Crystal X-ray Diffraction
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is kept at a constant temperature (e.g., 296 K) while being irradiated with monochromatic X-rays (e.g., Mo Kα radiation). The diffraction data are collected as a series of frames at different crystal orientations.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in a difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.[1][2]
Visualizing Structural Relationships and Workflows
Experimental Workflow for X-ray Crystallography
Caption: A generalized workflow for determining a crystal structure.
Supramolecular Assembly Comparison
Caption: Comparison of intermolecular interactions.
Discussion
The presence of a chloro substituent on the phenyl ring of phenyl(pyridin-2-yl)methanol induces notable changes in the crystal packing. The unsubstituted compound crystallizes in the orthorhombic space group Pna2₁, while the chloro-derivative crystallizes in the monoclinic space group P2₁/c.[1][2] This change in crystal system and space group is a direct consequence of the different intermolecular interactions that govern the crystal packing.
In both structures, the primary and most directional intermolecular interaction is the O-H···N hydrogen bond between the hydroxyl group and the nitrogen atom of the pyridine ring of an adjacent molecule.[1][2] However, the overall supramolecular assembly differs. In phenyl(pyridin-2-yl)methanol, these hydrogen bonds lead to the formation of helical chains.[1] In the case of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the hydrogen bonds result in zigzag chains.[2][3][4]
A key difference is the presence of secondary C-Cl···π interactions in the chloro-substituted compound.[2][3][4] These weaker, yet significant, interactions link the hydrogen-bonded zigzag chains into sheets, adding another dimension to the supramolecular architecture. This additional interaction likely contributes to the change in the overall crystal packing and symmetry.
The dihedral angle between the phenyl and pyridyl rings is slightly larger in the chloro-substituted compound (74.34(6)°) compared to the unsubstituted analogue (71.42(10)°), suggesting that the chloro-substituent may have a minor influence on the molecular conformation.[1][2]
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of (RS)-(4-chloro-phen-yl)(pyridin-2-yl)methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Metabolic Stability of Fluorinated Pyridine Compounds: A Comparative Guide
In modern drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone for optimizing pharmacokinetic profiles.[1][2][3] The pyridine scaffold, a common motif in pharmaceuticals, often presents metabolic liabilities.[4] Fluorination is a key strategy to enhance the metabolic stability of these compounds by blocking sites susceptible to metabolism, primarily due to the high strength of the carbon-fluorine bond.[1][3][5] This guide provides a comparative analysis of the metabolic stability of fluorinated pyridine analogs versus their non-fluorinated counterparts, supported by experimental data and detailed methodologies.
Comparative Metabolic Stability Data
The introduction of fluorine atoms into the pyridine ring can profoundly influence its metabolic fate.[6][7] Fluorine substitution is frequently employed to block metabolic "soft spots" that are vulnerable to cytochrome P450 (CYP450) oxidation.[5] By replacing a hydrogen atom with a fluorine atom, sites susceptible to oxidative metabolism can be shielded, leading to a longer half-life and lower clearance.[3][5] The following table summarizes representative data comparing the metabolic stability of a generic pyridine compound with its fluorinated analogs in human liver microsomes (HLM).
| Compound ID | Structure | Position of Fluorine | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Pathway |
| PYR-001 | Pyridine | N/A | 15 | 46.2 | C4-Hydroxylation, N-Oxidation |
| PYR-F-002 | 2-Fluoropyridine | C2 | 35 | 19.8 | C4/C5-Hydroxylation |
| PYR-F-003 | 3-Fluoropyridine | C3 | 45 | 15.4 | C5/C6-Hydroxylation |
| PYR-F-004 | 4-Fluoropyridine | C4 | >60 | <11.6 | C2-Hydroxylation, N-Oxidation |
| PYR-CF3-005 | 2-(Trifluoromethyl)pyridine | C2 (-CF₃) | >60 | <11.6 | Ring Hydroxylation |
Note: The data presented are representative and intended for comparative purposes. Actual values are highly dependent on the specific compound structure and assay conditions.
The trend clearly indicates that fluorination, particularly at a metabolically active site like the C4 position or by introducing a robust trifluoromethyl group, significantly increases the half-life and reduces the intrinsic clearance of the pyridine compound.[1] This enhancement in metabolic stability is a critical factor in improving a drug candidate's overall pharmacokinetic profile.[5][8][9]
Experimental Protocols
To assess metabolic stability, two primary in vitro assays are widely used: the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a high-throughput method used in early drug discovery to evaluate a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[10][11]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.[11]
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)[12]
-
Test compounds and positive controls (e.g., Verapamil, Testosterone)[13]
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[10]
-
Acetonitrile (or other organic solvent) with an internal standard for reaction termination[11]
-
96-well plates, incubator, centrifuge[10]
Procedure:
-
Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Dilute liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[10][13]
-
Pre-incubation: Add the microsomal solution to a 96-well plate and pre-warm at 37°C for 5-10 minutes.
-
Initiation: Add the test compound to the microsomal solution to achieve the final desired concentration (e.g., 1-3 µM). Initiate the metabolic reaction by adding the NADPH regenerating system.[10][13]
-
Time Points: Incubate the plate at 37°C with shaking.[10] At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a threefold volume of cold acetonitrile containing an internal standard.[11][13]
-
Sample Preparation: Centrifuge the plate to precipitate proteins (e.g., 10,000 x g for 10 minutes).[12]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[11][12]
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[15]
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) / (mg/mL microsomal protein) .[15]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[14][16] It also accounts for cell permeability.[14]
Objective: To determine the in vitro t½ and CLint of a test compound in a whole-cell system that mimics the in vivo environment more closely.[14]
Materials:
-
Cryopreserved or fresh hepatocytes (human, rat, etc.)[17]
-
Hepatocyte incubation medium (e.g., Williams' Medium E)[17]
-
Test compounds and positive controls (e.g., Testosterone for Phase I, Umbelliferone for Phase II)[13][14]
-
Multi-well plates (e.g., 12- or 24-well)[17]
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw and prepare a suspension of hepatocytes to the desired viable cell density (e.g., 1 x 10⁶ viable cells/mL) in incubation medium.[17]
-
Incubation: Add the hepatocyte suspension to the wells of a plate. Add the test compound to achieve the final concentration (e.g., 1-3 µM) and incubate at 37°C in a humidified CO₂ incubator, often with gentle shaking.[13][14][17]
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the cell suspension.[13][17]
-
Termination: Immediately terminate the reaction by adding the aliquot to cold acetonitrile with an internal standard.[14][18]
-
Sample Preparation & Analysis: Centrifuge to pellet cell debris and protein. Analyze the supernatant using LC-MS/MS to measure the disappearance of the parent compound.[18]
Data Analysis:
-
Data analysis is similar to the microsomal assay, yielding t½ and CLint values. These values can be further used to predict in vivo hepatic clearance by incorporating factors like liver blood flow and protein binding.[18]
Visualizing Metabolic Processes and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex experimental and biological processes.
Caption: Workflow of the in vitro liver microsomal stability assay.
Caption: Fluorination blocks metabolic hotspots on the pyridine ring.
Conclusion
The strategic fluorination of pyridine-containing compounds is a highly effective method for enhancing metabolic stability.[8][9] By blocking metabolically labile sites, fluorination can significantly increase a compound's half-life and reduce its intrinsic clearance, which are desirable attributes for drug candidates.[5][19] The choice of in vitro assay, whether using liver microsomes for high-throughput screening of Phase I metabolism or hepatocytes for a more comprehensive metabolic profile, is crucial for accurately assessing these improvements.[13][14] The data consistently show that as the degree of fluorination increases or is strategically placed, metabolic stability is improved, underscoring the value of this chemical modification in modern drug design.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 15. benchchem.com [benchchem.com]
- 16. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for (5-Fluoropyridin-2-yl)methanol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated pyridine scaffolds are indispensable building blocks. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] (5-Fluoropyridin-2-yl)methanol is a widely utilized reagent for introducing the 5-fluoropyridin-2-ylmethyl moiety. However, the specific substitution pattern may not always be optimal for achieving desired physicochemical and pharmacological properties. This guide provides a comparative overview of alternative reagents, focusing on positional isomers, other halogenated analogs, and bioisosteric replacements, supported by available synthetic data.
Positional Isomers of Fluoropyridinylmethanol
The position of the fluorine atom on the pyridine ring can profoundly impact the electronic properties, pKa, and biological activity of the final compound. Therefore, the positional isomers of this compound are the most direct alternatives to consider in a structure-activity relationship (SAR) study.
Table 1: Comparison of Fluoropyridinylmethanol Isomers
| Reagent | Structure | Key Differentiating Features | Synthetic Accessibility |
| This compound |
| Fluorine at the 5-position influences the electron density of the pyridine ring, potentially affecting binding interactions and metabolic stability. | Commercially available. |
| (4-Fluoropyridin-2-yl)methanol |
| Fluorine at the 4-position has a strong electron-withdrawing effect, which can significantly lower the pKa of the pyridine nitrogen. | Can be synthesized from 4-fluoropyridine derivatives. |
| (6-Fluoropyridin-2-yl)methanol |
| Fluorine at the 6-position is ortho to the nitrogen, which can influence the conformation of the molecule and its interaction with biological targets. | Commercially available. |
| (3-Fluoropyridin-2-yl)methanol |
| Fluorine at the 3-position provides a different electronic and steric profile compared to other isomers. | Can be synthesized from 3-fluoropyridine derivatives. Rh(III)-catalyzed methods for 3-fluoropyridine synthesis have been developed.[1] |
Experimental Data:
While direct side-by-side comparative studies on the reactivity of these isomers in common synthetic transformations are not extensively documented in the literature, the choice of isomer is typically driven by the specific SAR of the target molecule. The electronic differences between the isomers will influence their reactivity in reactions such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. For instance, the increased electrophilicity of the pyridine ring in the 4-fluoro isomer may enhance its reactivity in certain coupling reactions.
Other Halogenated (Pyridin-2-yl)methanols
Replacing fluorine with other halogens (chlorine or bromine) offers another avenue for modulating the properties of the target molecule. These analogs can serve as valuable tools for probing the effect of sterics and electronics on biological activity.
Table 2: Comparison of Halogenated (Pyridin-2-yl)methanol Analogs
| Reagent | Structure | Key Differentiating Features | Synthetic Accessibility |
| (5-Chloropyridin-2-yl)methanol |
| Chlorine is less electronegative but larger than fluorine, offering a different steric and electronic profile. The chloro group can also serve as a handle for further functionalization via cross-coupling reactions. | Commercially available. |
| (5-Bromopyridin-2-yl)methanol |
| Bromine is a larger and more polarizable halogen. The C-Br bond is generally more reactive in cross-coupling reactions than the C-Cl bond. | Commercially available. |
Experimental Data:
The primary advantage of chloro and bromo analogs lies in their utility as precursors for further diversification through cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings. The reactivity of the C-X bond generally follows the order I > Br > Cl >> F. Therefore, a bromo-substituted pyridine will be more reactive in these transformations than its chloro counterpart, while the fluoro-substituted analog is typically unreactive under standard conditions.
Bioisosteric Replacements
Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects.[3] Replacing the fluoropyridine moiety with a bioisostere can lead to improved pharmacokinetic properties, reduced toxicity, or novel intellectual property.
Table 3: Bioisosteric Replacements for the Fluoropyridine Ring
| Bioisostere | Example Structure | Rationale for Replacement |
| Fluorinated Phenyl | (3-Fluorophenyl)methanol | The pyridine ring is often considered a bioisostere of a phenyl ring. A fluorinated phenyl ring can mimic the electronic properties of a fluoropyridine. |
| Other Heterocycles | (5-Fluoropyrimidin-2-yl)methanol | Other nitrogen-containing heterocycles like pyrimidines can offer different hydrogen bonding patterns and metabolic profiles. |
| Saturated Rings | 3-Azabicyclo[3.1.1]heptane derivatives | Saturated bioisosteres can improve solubility and metabolic stability by increasing the sp3 character of the molecule.[3][4] |
| Benzonitriles | 2-(Hydroxymethyl)benzonitrile | The nitrile group can act as a hydrogen bond acceptor, mimicking the pyridine nitrogen.[5] |
Experimental Data:
The selection of a bioisostere is highly context-dependent and driven by the specific goals of the drug discovery program. For example, replacing a pyridine ring with a 3-azabicyclo[3.1.1]heptane in the drug Rupatadine resulted in a dramatic improvement in solubility, metabolic stability, and lipophilicity.[4]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A common application of these building blocks is in palladium-catalyzed cross-coupling reactions. Below is a general protocol for a Suzuki-Miyaura coupling.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol:
-
To a reaction vessel, add the aryl halide (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq), and the base (e.g., K2CO3, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Mitsunobu Reaction
The hydroxyl group of this compound and its alternatives can be functionalized using the Mitsunobu reaction to form ethers, esters, and other derivatives.
Diagram 2: Mitsunobu Reaction Pathway
Caption: Key steps in the Mitsunobu reaction mechanism.
Protocol:
-
Dissolve the alcohol (1.0 eq), the pronucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in a suitable anhydrous solvent (e.g., THF or DCM) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, 1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired product from the triphenylphosphine oxide and hydrazide byproducts.[2][6][7]
Conclusion
The selection of a building block in chemical synthesis is a critical decision that can significantly impact the properties and performance of the final product. While this compound is a valuable reagent, a thorough exploration of its positional isomers, other halogenated analogs, and bioisosteric replacements can unlock new avenues for optimization in drug discovery and materials science. This guide provides a framework for considering these alternatives, emphasizing the importance of SAR-driven design and the strategic use of different synthetic methodologies. Further experimental studies directly comparing the reactivity of these building blocks are warranted to provide a more quantitative basis for reagent selection.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Mitsunobu and Related Reactions: A Review from 2010 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cytotoxicity Assays for Novel Compounds Derived from (5-Fluoropyridin-2-yl)methanol and Related Heterocycles
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of cytotoxicity assays relevant to the evaluation of novel compounds synthesized from (5-Fluoropyridin-2-yl)methanol and structurally similar fluorinated heterocycles. Due to a lack of publicly available cytotoxicity data specifically for derivatives of this compound, this guide presents data from related fluorinated pyridine and quinoline compounds to provide a valuable comparative context for in vitro anticancer activities.
Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various fluorinated heterocyclic compounds against several human cancer cell lines. This data, gathered from multiple studies, offers a benchmark for evaluating the cytotoxic potential of new chemical entities.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Pyridine Derivatives | |||
| Compound 5d | HepG2 (Liver) | 1.53 | [1] |
| DU145 (Prostate) | Not specified | [1] | |
| MBA-MB-231 (Breast) | Not specified | [1] | |
| Compound 5h | HepG2 (Liver) | 1.53 | [1] |
| DU145 (Prostate) | Potent | [1] | |
| MBA-MB-231 (Breast) | Not specified | [1] | |
| Compound 5i | HepG2 (Liver) | 1.53 | [1] |
| DU145 (Prostate) | Potent | [1] | |
| MBA-MB-231 (Breast) | 1.38 | [1] | |
| 5-Fluorouracil (Reference) | HepG2 (Liver) | 1.65 | [1] |
| Benzofuro[3,2-b]pyridine Derivatives | |||
| Compound 6c | PC-3 (Prostate) | 1.980 | [2] |
| MCF-7 (Breast) | 1.619 | [2] | |
| Compound 5c | PC-3 (Prostate) | 2.385 | [2] |
| MCF-7 (Breast) | 2.084 | [2] | |
| Terpyridine Derivatives | |||
| [2,2';6',2'']-terpyridine | Various human cancer cell lines | Strong cytotoxicity | [3] |
| Fluoroquinolone Analogs | |||
| Compound IIIf | Average of 60 cell lines | 1.78 (GI50) | [2] |
| Compound VIb | Average of 60 cell lines | 1.45 (GI50) | [2] |
| MDA-MB-468 (Breast) | 0.41 (GI50) | [2] | |
| MCF-7 (Breast) | 0.42 (GI50) | [2] | |
| HOP-92 (Lung) | 0.50 (GI50) | [2] | |
| SNB-19 (CNS) | 0.51 (GI50) | [2] | |
| U-251 (CNS) | 0.61 (GI50) | [2] | |
| 7-Azaindenoisoquinolines | |||
| Compound 16b | Average of 60 cell lines | 0.063 (MGM GI50) | [4] |
| Compound 17b | Average of 60 cell lines | 0.033 (MGM GI50) | [4] |
| 5-Fluorouracil Derivatives | |||
| 2-butoxy-4-chloro-5-fluoropyrimidine (5 ) | A549 (Lung) | 0.10 | [5] |
| HL-60 (Leukemia) | 1.66 | [5] | |
| MCF-7 (Breast) | 0.59 | [5] | |
| Compound 6d | MCF-7 (Breast) | 9.73 | [5] |
| Compound 6e | HL-60 (Leukemia) | 8.83 | [5] |
Experimental Protocols for Key Cytotoxicity Assays
Detailed methodologies for commonly employed in vitro cytotoxicity assays are provided below. These protocols serve as a general guide and may require optimization based on the specific cell lines, compounds, and laboratory conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer
-
Complete cell culture medium
-
Test compound stock solution (dissolved in DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel compound in complete medium. The final DMSO concentration should typically not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO) and positive control (a known cytotoxic agent) wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compound stock solution
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction (if applicable): Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing insights into the mechanism of cell death.
Materials:
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the novel compound for the desired time.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using the DOT language provide a clear visual representation of complex processes.
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Caption: Simplified overview of intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Catalysts for Fluoropyridine Suzuki Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming C-C bonds. The incorporation of a fluoropyridine moiety is a common strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties. However, the Suzuki coupling of fluoropyridines presents unique challenges, including the potential for catalyst inhibition by the pyridine nitrogen and the specific reactivity imparted by the fluorine substituent.
The selection of an optimal palladium catalyst system is therefore critical to achieving high yields and reaction efficiency. This guide provides an objective, data-driven comparison of various catalysts for the Suzuki coupling of fluoropyridine derivatives to aid in catalyst selection and methods development.
At a Glance: Catalyst Performance Overview
The efficacy of a palladium catalyst in the Suzuki coupling of fluoropyridines is highly dependent on the ligand, palladium precursor, and reaction conditions. Modern bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, have demonstrated superior performance for these challenging substrates compared to more traditional catalysts.
The following data summarizes a direct head-to-head comparison of various catalysts and ligands in the Suzuki-Miyaura coupling of Pyridine-2-sulfonyl fluoride (PyFluor) with 2-thiopheneboronic acid pinacol ester. While PyFluor is a sulfonyl fluoride, the data provides valuable insights into catalyst performance for an electron-deficient, fluorinated pyridine system.
Table 1: Catalyst System Performance in the Suzuki Coupling of PyFluor
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | Xantphos | Na₃PO₄ | Dioxane/H₂O | 100 | 18 | 79 |
| Pd₂(dba)₃ | dppf | Na₃PO₄ | Dioxane | 100 | 18 | 89 |
| Pd₂(dba)₃ | dppe | Na₃PO₄ | Dioxane/H₂O | 100 | 18 | 5 |
| Pd₂(dba)₃ | dppp | Na₃PO₄ | Dioxane/H₂O | 100 | 18 | 15 |
| Pd(OAc)₂ | SPhos | Na₃PO₄ | Dioxane | 100 | 18 | 39 |
| Pd(PCy₃)₂ | - | Na₃PO₄ | Dioxane | 100 | 18 | 15 |
| Ni(dppf)Cl₂ | - | Na₃PO₄ | Dioxane | 100 | 18 | 11 |
Data adapted from a catalyst optimization study. Conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), catalyst (10 mol%), ligand (10 mol%), base (0.9 mmol) in 1.0 mL solvent.
Key Insights from the Data:
-
Bidentate Ligands: The choice of a bidentate phosphine ligand is critical. Among those tested, Pd(dppf)Cl₂ (used as a direct catalyst source) or a combination of Pd₂(dba)₃ and the dppf ligand provided the highest yield (89%).[1][2] The natural bite angle of dppf proved optimal for this transformation.
-
Traditional vs. Modern Catalysts: More traditional catalyst systems like those with dppe and dppp ligands gave significantly lower yields (5% and 15%, respectively).[1] Even a modern Buchwald ligand, SPhos, underperformed in this specific screen (39%).[1]
-
Nickel Catalyst: The nickel-based catalyst, Ni(dppf)Cl₂, was not effective, yielding only 11% of the product.[1]
Experimental Protocols
Reproducibility is key in scientific research. The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of a fluoropyridine derivative, based on common methodologies reported in the literature. This protocol should be optimized for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the fluoropyridine halide (1.0 equiv.), the arylboronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%) and, if necessary, the ancillary ligand (e.g., SPhos, 4–10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (e.g., 80–120 °C) for the specified time (1–24 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired product.
Reaction Mechanism and Workflow
To facilitate a deeper understanding of the process, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
References
Safety Operating Guide
Proper Disposal of (5-Fluoropyridin-2-yl)methanol: A Guide for Laboratory Professionals
The proper disposal of (5-Fluoropyridin-2-yl)methanol is critical for ensuring laboratory safety and environmental protection. As a fluorinated pyridine derivative, this compound requires specific handling and disposal procedures due to its potential hazards. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage the disposal of this chemical safely and effectively.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be familiar with its potential hazards. This compound is a halogenated organic chemical and should be treated as hazardous waste.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2][3]
Handling and Storage:
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
-
Keep containers tightly closed and store in a flammable liquids cabinet.[5]
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must adhere to institutional and regulatory guidelines for hazardous chemical waste. Never dispose of this chemical down the drain or in regular trash.[5]
Step 1: Waste Segregation Proper segregation is the first and most crucial step in the disposal process.
-
Designated Waste Stream: this compound waste should be collected as halogenated organic waste .[5][6]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste.[5] Mixing different waste streams can interfere with disposal processes and increase costs.[7] Small amounts of fluorinated organic waste may sometimes be combined with chlorinated organic waste, but the container must be relabeled as "Halogenated Organic Wastes".[5]
Step 2: Container Selection and Labeling
-
Container Type: Use a compatible, leak-proof container with a secure screw cap.[7][8][9] Often, the original container is suitable for collecting the waste.
-
Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE " and the full chemical name: This compound .[7] Include the approximate concentration and quantity. Keep the container closed at all times except when adding waste.[7][8]
Step 3: Collection of Waste
-
Pure/Excess Chemical: Unused or excess solid this compound should be transferred directly into the designated hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a designated halogenated organic solvent waste container.
-
Contaminated Materials: Any items contaminated with this compound, such as gloves, weighing paper, and pipette tips, must be collected in a separate, sealed container or bag labeled as hazardous waste.[1]
-
Rinsate: The first rinse of any container that held this compound must be collected as hazardous waste.[8]
Step 4: Storage and Disposal
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[9] This area should be away from ignition sources and incompatible materials.[4]
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1] Current common practices for pyridine-containing waste include high-temperature incineration.[10]
Data Summary for Disposal
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| Waste Category | Halogenated Organic Waste | [5][6] |
| Incompatible Materials | Strong oxidizers, acids, bases | [4] |
| Container Type | Chemically resistant, leak-proof with screw cap | [7][9] |
| Required Labeling | "HAZARDOUS WASTE", Chemical Name, Concentration | [7] |
| Disposal Method | Collection by certified hazardous waste service for incineration | [1][10] |
| PPE Requirements | Safety goggles, chemical-resistant gloves, lab coat | [2][3] |
| Handling Location | Chemical fume hood | [2] |
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 6. nipissingu.ca [nipissingu.ca]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling (5-Fluoropyridin-2-yl)methanol
This guide provides crucial safety and logistical information for the handling and disposal of (5-Fluoropyridin-2-yl)methanol, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling analogous fluorinated pyridine compounds.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][6] |
| Hand Protection | Nitrile or neoprene gloves are recommended.[5][7] For highly corrosive or readily absorbed compounds, double-gloving is advised.[6] Always inspect gloves before use. |
| Body Protection | A flame-resistant lab coat should be worn at all times.[6] For larger quantities or when there is a risk of significant exposure, a chemical-resistant apron is necessary. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5][7][8] |
Operational Plan for Safe Handling
A systematic approach is essential to minimize risks when working with this compound.
Step 1: Preparation and Engineering Controls
-
Ensure the work area is well-ventilated; a certified chemical fume hood is mandatory.[5][7]
-
Verify that an emergency eyewash station and safety shower are accessible.[8]
-
Keep containers of this compound tightly closed when not in use.[2][5]
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[1]
Step 2: Handling the Compound
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the laboratory area.[1]
-
Wash hands thoroughly after handling the compound.[2]
Step 3: Accidental Exposure and Spills
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[2][7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[2][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][9]
-
Small Spills: Absorb the spill with an inert material (e.g., sand, earth) and place it in a sealed container for disposal.[10]
-
Large Spills: Evacuate the area and contact the institution's emergency response team.[6]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Labeling:
-
All waste containing this compound must be collected in clearly labeled, compatible containers.[6]
-
Waste should be segregated into categories such as halogenated organic waste. Do not mix with incompatible waste streams.
Disposal Methods:
-
Incineration: This is a promising method for the permanent elimination of PFAS and other fluorinated organic compounds.[11] However, it must be performed in a permitted hazardous waste incinerator to ensure complete destruction and prevent the release of harmful byproducts.[11]
-
Hazardous Waste Landfill: Disposal in a designated hazardous waste landfill is an acceptable method.[11] These landfills have environmental controls to prevent leaching.[11]
-
Underground Injection: In some cases, deep-well injection into regulated underground wells is a disposal option.
-
All disposal must be conducted in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.dk [fishersci.dk]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. benchchem.com [benchchem.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. kishida.co.jp [kishida.co.jp]
- 11. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

